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  • Product: 2-(2-Cyanophenylmethoxy)phenylboronic acid
  • CAS: 1256355-77-7

Core Science & Biosynthesis

Foundational

"2-(2-Cyanophenylmethoxy)phenylboronic acid" CAS number

An In-Depth Technical Guide to 2-(2-Cyanophenylmethoxy)phenylboronic acid Executive Summary: This whitepaper provides a comprehensive technical overview of 2-(2-Cyanophenylmethoxy)phenylboronic acid, a specialized organo...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-(2-Cyanophenylmethoxy)phenylboronic acid

Executive Summary: This whitepaper provides a comprehensive technical overview of 2-(2-Cyanophenylmethoxy)phenylboronic acid, a specialized organoboron compound. With the CAS Number 1256355-77-7, this molecule holds significant potential in various fields of advanced chemical research, particularly in medicinal chemistry and materials science. This guide will delve into its chemical properties, plausible synthetic routes, potential applications, analytical characterization, and essential safety protocols, serving as a critical resource for researchers, chemists, and professionals in drug development.

Phenylboronic acids are a class of organoboron compounds characterized by a phenyl group and two hydroxyl groups attached to a boron atom.[1] These compounds are renowned for their stability, low toxicity, and ease of handling, making them indispensable reagents in modern organic synthesis.[1][2] Their utility stems from their ability to participate in a wide array of chemical transformations, most notably the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of carbon-carbon bond formation.[3]

Beyond their role as synthetic building blocks, phenylboronic acids exhibit a unique and reversible covalent interaction with diols, forming stable cyclic boronate esters.[4][5] This specific reactivity has paved the way for their use in the development of sophisticated sensors, particularly for carbohydrates like glucose, and in creating stimuli-responsive materials for targeted drug delivery and tissue engineering.[4][6] The functionalization of the phenyl ring allows for the fine-tuning of their electronic and steric properties, leading to a vast library of derivatives with tailored reactivity and application profiles.

Compound Profile: 2-(2-Cyanophenylmethoxy)phenylboronic acid

2-(2-Cyanophenylmethoxy)phenylboronic acid is a bifunctional molecule that integrates the reactive boronic acid moiety with a cyanophenyl group through an ether linkage. This unique structural arrangement suggests a dual utility: the boronic acid group can engage in cross-coupling reactions or diol sensing, while the cyano group can serve as a handle for further chemical modifications or influence the molecule's electronic properties and binding capabilities.

Chemical Structure and Properties

Below is a summary of the key identifiers and properties for this compound.

PropertyValueReference
CAS Number 1256355-77-7[7][8]
Molecular Formula C₁₄H₁₂BNO₃[7][8]
Molecular Weight 253.06 g/mol [7][8]
Synonyms 2-(2-Cyanobenzyloxy)phenylboronic acid[7]

Synthesis and Reaction Mechanisms

While specific literature on the synthesis of 2-(2-Cyanophenylmethoxy)phenylboronic acid is not extensively detailed in readily available public sources, a plausible and efficient synthetic route can be postulated based on established organic chemistry principles. A common method for preparing aryl ethers is the Williamson ether synthesis.

A logical approach involves the reaction of a suitable phenoxide with an activated benzyl halide. In this case, the synthesis would likely proceed via the reaction of a protected 2-hydroxyphenylboronic acid derivative with 2-(bromomethyl)benzonitrile. The boronic acid group is often protected, for instance as a pinacol ester, to prevent side reactions under the basic conditions of the ether synthesis. The final step would involve the deprotection of the boronic ester to yield the target acid.

Proposed Synthetic Workflow

Synthesis_Workflow A 2-Hydroxyphenylboronic acid C 2-Hydroxyphenylboronic acid pinacol ester A->C Esterification B Pinacol B->C F Protected Intermediate C->F Williamson Ether Synthesis D 2-(Bromomethyl)benzonitrile D->F E Base (e.g., K₂CO₃) Solvent (e.g., DMF) E->F H 2-(2-Cyanophenylmethoxy)phenylboronic acid F->H Deprotection G Acidic Hydrolysis G->H

Caption: Proposed synthetic pathway for 2-(2-Cyanophenylmethoxy)phenylboronic acid.

Causality in Experimental Choices:

  • Protection of Boronic Acid: The boronic acid moiety is acidic and can react with bases. Protecting it as a pinacol ester renders it stable to the basic conditions required for the Williamson ether synthesis, preventing the formation of undesired byproducts.

  • Choice of Base and Solvent: A moderately strong base like potassium carbonate (K₂CO₃) is sufficient to deprotonate the phenol without causing decomposition. A polar aprotic solvent like dimethylformamide (DMF) is ideal for this Sₙ2 reaction, as it effectively solvates the cation while leaving the nucleophilic phenoxide anion reactive.

  • Deprotection: Mild acidic hydrolysis is typically sufficient to cleave the pinacol ester and regenerate the free boronic acid without affecting the ether or nitrile functionalities.

Applications in Research and Drug Development

The unique bifunctional nature of 2-(2-Cyanophenylmethoxy)phenylboronic acid makes it a valuable intermediate for various applications.

  • Medicinal Chemistry: As a building block, it can be used to construct complex molecular architectures. The boronic acid can be converted to a phenol, an amine, or a variety of other functional groups, or used directly in Suzuki couplings to link aromatic systems. The cyanophenylmethoxy tail can be used to explore structure-activity relationships (SAR) by interacting with specific receptor pockets. Phenylboronic acid-containing molecules have been investigated for their potential in cancer therapy and diagnostics.[2][9]

  • Supramolecular Chemistry and Sensing: The boronic acid group's ability to bind with diols can be exploited to create sensors for biologically important molecules like carbohydrates or glycoproteins.[5][6] The cyanophenyl moiety could be incorporated into a fluorophore system, where diol binding would modulate the fluorescent signal, enabling quantitative detection.

  • Materials Science: Phenylboronic acid-functionalized polymers are being explored as "smart" materials that respond to changes in pH or the presence of glucose.[4] This compound could be polymerized or grafted onto surfaces to create materials for applications such as self-regulated insulin delivery systems or advanced hydrogels.[10]

Illustrative Application: Suzuki-Miyaura Coupling

Suzuki_Coupling cluster_reactants Reactants cluster_catalyst Catalytic System A 2-(2-Cyanophenylmethoxy)phenylboronic acid E Biaryl Product A->E Suzuki-Miyaura Coupling B Aryl Halide (Ar-X) B->E C Pd Catalyst (e.g., Pd(PPh₃)₄) C->E D Base (e.g., Na₂CO₃) D->E

Sources

Exploratory

Technical Profile: 2-(2-Cyanophenylmethoxy)phenylboronic acid

This guide provides an in-depth technical analysis of 2-(2-Cyanophenylmethoxy)phenylboronic acid , a specialized organoboron compound utilized in medicinal chemistry and organic synthesis.[1][2] [1][3][4] Core Molecular...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-(2-Cyanophenylmethoxy)phenylboronic acid , a specialized organoboron compound utilized in medicinal chemistry and organic synthesis.[1][2]

[1][3][4]

Core Molecular Identity & Metrics

The precise molecular weight and structural identifiers are critical for stoichiometric calculations in Suzuki-Miyaura cross-coupling and benzoxaborole scaffold synthesis.[1][2]

Quantitative Data Summary
PropertySpecification
Chemical Name 2-(2-Cyanophenylmethoxy)phenylboronic acid
Molecular Weight 253.06 g/mol
Molecular Formula

CAS Number 1256355-77-7
MDL Number MFCD12558049
Appearance White to off-white solid
Solubility Soluble in DMSO, Methanol, DMF; sparingly soluble in water
Storage Condition 2–8°C (Cold Chain recommended), Hygroscopic
Structural Analysis

The molecule features a phenylboronic acid core substituted at the ortho (2-) position with a (2-cyanophenyl)methoxy group.[1][2]

  • Boronic Acid Moiety (

    
    ):  Acts as a Lewis acid and the reactive site for cross-coupling.[1][2]
    
  • Ether Linkage (

    
    ):  Provides a flexible spacer between the two aromatic rings, influencing the molecule's conformer population and binding affinity in protein pockets.[1][2]
    
  • Nitrile Group (

    
    ):  An electron-withdrawing group that can serve as a handle for further transformations (e.g., reduction to amines or hydrolysis to amides).[1][2]
    

Synthesis & Experimental Methodology

Due to the sensitivity of the nitrile group to strong nucleophiles (like organolithiums) and the boronic acid's susceptibility to protodeboronation, a Palladium-Catalyzed Miyaura Borylation is the preferred synthetic route over traditional lithiation methods.[1][2]

Protocol: Modular Synthesis via Miyaura Borylation

This protocol ensures the preservation of the nitrile moiety while installing the boron species.[1][2]

Phase 1: Ether Formation (Williamson Ether Synthesis)

Reagents: 2-Bromophenol, 2-Cyanobenzyl bromide,


, DMF.[1][2]
  • Dissolution: Dissolve 2-Bromophenol (1.0 equiv) in anhydrous DMF (0.5 M).

  • Deprotonation: Add

    
     (2.0 equiv) and stir at ambient temperature for 30 minutes to generate the phenoxide.
    
  • Alkylation: Dropwise add 2-Cyanobenzyl bromide (1.1 equiv).

  • Reaction: Heat to 60°C for 4-6 hours. Monitor by TLC/LC-MS for consumption of phenol.[1][2]

  • Workup: Dilute with water, extract with EtOAc, and wash with brine. Concentrate to yield the intermediate 1-Bromo-2-(2-cyanophenylmethoxy)benzene .[1][2]

Phase 2: Borylation (Catalytic Installation)

Reagents:


, Bis(pinacolato)diboron (

), KOAc, 1,4-Dioxane.[1][2]
  • Setup: In a glovebox or under Argon, combine the aryl bromide (Phase 1 product),

    
     (1.2 equiv), and KOAc (3.0 equiv) in degassed 1,4-dioxane.
    
  • Catalysis: Add

    
     (3-5 mol%).
    
  • Heating: Seal and heat to 90°C for 12 hours.

  • Purification: Filter through Celite. The resulting pinacol ester is often used directly or hydrolyzed.[1][2]

Phase 3: Hydrolysis to Free Acid

Reagents:


, 

, Acetone/Water.[1][2]
  • Oxidative Cleavage: Treat the pinacol ester with

    
     (3.0 equiv) and 
    
    
    
    (3.0 equiv) in a 1:1 Acetone/Water mixture.[1][2]
  • Time: Stir for 24 hours at room temperature.

  • Isolation: Extract the free boronic acid, which often precipitates or requires extraction into organic solvent followed by precipitation with hexanes.[1][2]

Reaction Mechanism & Pathway Visualization

The following diagrams illustrate the synthesis logic and the electronic connectivity of the final molecule.

Diagram 1: Synthetic Pathway (Retrosynthesis Logic)

SynthesisPathway Start1 2-Bromophenol Inter Intermediate: Aryl Bromide Ether Start1->Inter K2CO3, DMF (Alkylation) Start2 2-Cyanobenzyl bromide Start2->Inter Boronate Pinacol Boronate Ester Inter->Boronate Pd(dppf)Cl2, B2pin2 (Miyaura Borylation) Final Target: 2-(2-Cyanophenylmethoxy) phenylboronic acid Boronate->Final NaIO4, NH4OAc (Hydrolysis)

Caption: Step-wise synthesis preserving the nitrile group via Pd-catalyzed borylation.

Diagram 2: Structural Connectivity & Reactivity

This diagram highlights the potential for intramolecular interactions (Lewis acid-base) and the Suzuki coupling cycle.[1][2]

Reactivity Molecule 2-(2-Cyanophenylmethoxy) phenylboronic acid Suzuki Suzuki-Miyaura Coupling Molecule->Suzuki Pd(0), Base, R-X Cyclization Benzoxaborole Formation Molecule->Cyclization If Nitrile Reduced to Amine/Alcohol LewisAcid Lewis Acidity (Boron p-orbital) Molecule->LewisAcid Reversible Diol Binding LewisAcid->Suzuki Transmetallation

Caption: Reactivity profile showing the molecule's role in cross-coupling and potential heterocycle formation.[1]

Analytical Characterization (Expected Data)

To validate the integrity of the synthesized compound, researchers should verify the following spectral signatures:

  • 
     NMR (DMSO-
    
    
    
    , 400 MHz):
    • 
       8.0–7.8 ppm (s, 2H, 
      
      
      
      - disappears with
      
      
      shake).[1][2]
    • 
       7.7–7.4 ppm (m, aromatic protons of the cyanophenyl ring).[1][2]
      
    • 
       7.3–6.9 ppm (m, aromatic protons of the boronic acid ring).[1][2]
      
    • 
       5.2 ppm (s, 2H, 
      
      
      
      methylene singlet).[1][2]
  • 
     NMR: 
    
    • Single peak around

      
       29–31 ppm (characteristic of trivalent boronic acids).[1][2]
      
  • Mass Spectrometry (ESI):

    • Calculated

      
      .[1][2]
      
    • Note: Boronic acids often form trimers (boroxines) or dimers in MS sources; look for

      
       peaks.[1][2]
      

Applications in Drug Discovery[1][2]

  • Scaffold Synthesis: This molecule is a structural analog to precursors used for Crisaborole (a benzoxaborole PDE4 inhibitor).[1][2] The ortho-alkoxy substitution pattern is critical for the unique physicochemical properties of boron-based drugs.

  • Bioconjugation: The boronic acid group can reversibly bind to diols (e.g., sugars, ribonucleosides), making this molecule a potential probe for saccharide sensing or targeted delivery systems.[1][2]

References

  • BLD Pharm. (n.d.).[1][2] 2-(2-Cyanophenylmethoxy)phenylboronic acid Product Page. Retrieved from

  • PubChem. (n.d.).[1][2][3][4][5] Compound Summary for CAS 1256355-77-7. National Library of Medicine.[1][2] Retrieved from

  • Miyaura, N., & Suzuki, A. (1995).[1][2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.[1][2] (Methodology Reference)

Sources

Foundational

"2-(2-Cyanophenylmethoxy)phenylboronic acid" chemical properties

The following technical guide details the chemical properties, synthesis, and applications of 2-(2-Cyanophenylmethoxy)phenylboronic acid (CAS 1256355-77-7). This document is structured for researchers in medicinal chemis...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical properties, synthesis, and applications of 2-(2-Cyanophenylmethoxy)phenylboronic acid (CAS 1256355-77-7). This document is structured for researchers in medicinal chemistry and process development.

Versatile Bifunctional Scaffold for Medicinal Chemistry & Diversity-Oriented Synthesis

Executive Summary

2-(2-Cyanophenylmethoxy)phenylboronic acid is a specialized organoboron intermediate characterized by an ortho-substituted ether linkage connecting a phenylboronic acid moiety to a 2-cyanobenzyl group. This compound serves as a high-value building block in drug discovery, particularly for the synthesis of biaryl ethers via Suzuki-Miyaura cross-coupling and as a precursor for benzoxaborole-related pharmacophores. Its dual functionality—combining a reactive boronic acid "warhead" with a nitrile "handle"—allows for divergent synthetic pathways, making it critical for Structure-Activity Relationship (SAR) studies targeting protease inhibition and anti-inflammatory pathways.

Chemical Identity & Physical Properties

The compound is defined by the presence of a Lewis-acidic boron center and a base-labile nitrile group, requiring specific handling to maintain integrity during storage and reaction.

Table 1: Physicochemical Profile
PropertySpecification
Chemical Name 2-(2-Cyanophenylmethoxy)phenylboronic acid
CAS Number 1256355-77-7
Molecular Formula C₁₄H₁₂BNO₃
Molecular Weight 253.06 g/mol
SMILES OB(O)c1ccccc1OCc2ccccc2C#N
Appearance White to off-white powder
Solubility Soluble in DMSO, Methanol, DMF; Sparingly soluble in water
pKa (Boronic Acid) ~8.8 (Estimated)
Melting Point >200 °C (Decomposition characteristic of boronic acids)
Stability Hygroscopic; prone to boroxine (anhydride) formation upon dehydration.[1][2]

Synthesis & Production Strategy

Mechanistic Rationale

Direct alkylation of 2-hydroxyphenylboronic acid is fraught with chemoselectivity issues due to the competing acidity of the boronic acid hydroxyls (pKa ~8.8) and the phenolic hydroxyl (pKa ~10). A direct base-mediated alkylation often results in mixtures of O-alkylation and B-alkylation.

The Expert Protocol employs a Pinacol Protection Strategy . By transiently masking the boronic acid as a pinacol ester, the phenolic oxygen is rendered the sole nucleophile, ensuring exclusive regioselectivity.

Experimental Workflow

Step 1: Protection

  • Reagents: 2-Hydroxyphenylboronic acid (1.0 eq), Pinacol (1.1 eq), MgSO₄ (anhydrous).

  • Conditions: Reflux in Toluene or stir in CH₂Cl₂ at RT.

  • Validation: ¹H NMR shift of aromatic protons; disappearance of B-OH broad singlet.

Step 2: Williamson Ether Synthesis (The Critical Step)

  • Reagents: 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (Intermediate A), 2-Cyanobenzyl bromide (1.1 eq), K₂CO₃ (2.0 eq), DMF (0.2 M).

  • Protocol:

    • Dissolve Intermediate A in anhydrous DMF under N₂.

    • Add K₂CO₃ and stir for 15 min to generate the phenoxide anion (color change often observed).

    • Dropwise add 2-Cyanobenzyl bromide. Stir at 60°C for 4-6 hours.

    • Workup: Dilute with EtOAc, wash with LiCl (5% aq) to remove DMF.

  • Self-Validating Check: TLC (Hexane:EtOAc 4:1) should show conversion of the polar phenol to a less polar ether spot.

Step 3: Deprotection (Optional)

  • Reagents: NaIO₄ (3.0 eq), NH₄OAc (aq), Acetone/Water.

  • Mechanism: Oxidative cleavage of the pinacol diol.

  • Note: Many Suzuki couplings proceed more efficiently with the pinacol ester; isolation of the free acid is only necessary if the specific catalyst system requires it.

Visualization: Synthesis Pathway

Synthesis Start 2-Hydroxyphenyl- boronic acid Pinacol Pinacol Ester Formation Start->Pinacol Protection Protected Pinacol Boronate Intermediate Pinacol->Protected Alkylation Williamson Ether Synthesis (2-CN-BnBr, K2CO3) Protected->Alkylation Regioselective O-Alkylation Product_Ester Protected Precursor Alkylation->Product_Ester Hydrolysis NaIO4/NH4OAc Deprotection Product_Ester->Hydrolysis Optional Final 2-(2-Cyanophenylmethoxy)- phenylboronic acid Hydrolysis->Final

Caption: Regioselective synthesis via pinacol protection to prevent B-alkylation side reactions.

Reactivity & Applications in Drug Development

Suzuki-Miyaura Cross-Coupling

The primary utility of this compound is as a nucleophile in Pd-catalyzed cross-coupling to form Biaryl Ethers . The ortho-alkoxy substituent exerts a steric influence that can accelerate transmetallation in certain catalytic cycles (e.g., with Buchwald ligands like SPhos).

  • Standard Protocol: Pd(dppf)Cl₂ (5 mol%), K₃PO₄ (3.0 eq), Aryl Halide (1.0 eq), Dioxane/Water (4:1), 90°C.

  • Outcome: Introduction of the 2-(2-cyanophenylmethoxy)phenyl motif, a privileged scaffold in kinase inhibitors.

Divergent Synthesis via Nitrile Activation

The nitrile group at the ortho position of the benzyl ether is not merely a spectator; it serves as a latent electrophile.

  • Tetrazole Formation: Reaction with NaN₃/ZnBr₂ yields tetrazoles (bioisosteres of carboxylic acids), common in Angiotensin II receptor antagonists.

  • Cyclization Potential: Reduction of the nitrile to a primary amine can trigger intramolecular cyclization with the ether oxygen or the boron center (under oxidative conditions) to form novel tricyclic benzoxaborole derivatives.

Visualization: Reactivity Map

Reactivity Core 2-(2-Cyanophenylmethoxy) phenylboronic acid Suzuki Suzuki-Miyaura Coupling (Pd cat, Ar-X) Core->Suzuki Nitrile Nitrile Transformation Core->Nitrile Esterification Boronate Ester Formation (Diols/Sugars) Core->Esterification Biaryl Biaryl Ether Scaffolds (Kinase Inhibitors) Suzuki->Biaryl Tetrazole Tetrazole Derivatization (Bioisosteres) Nitrile->Tetrazole Sensor Carbohydrate Sensors (Fluorescence) Esterification->Sensor

Caption: Divergent synthetic utility of the core scaffold in medicinal chemistry workflows.

Handling & Safety Protocols

Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral). Specific Risks:

  • Boroxine Formation: Upon prolonged storage, boronic acids dehydrate to form cyclic trimers (boroxines). This alters stoichiometry.

    • Correction: Re-suspend in water/acetone or treat with dilute NaOH followed by acidification to regenerate the monomer before precise weighing.

  • Cyanide Release: While the nitrile is stable, combustion or strong acid hydrolysis can theoretically release HCN. Work in a well-ventilated fume hood.

Storage:

  • Temperature: 2–8 °C.[3]

  • Atmosphere: Inert gas (Argon/Nitrogen) recommended to prevent protodeboronation over long periods.

References

  • PubChem Compound Summary . (n.d.). 2-(2-Cyanophenylmethoxy)phenylboronic acid (CID 53405444). National Center for Biotechnology Information. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. [Link]

  • Baker, S. J., et al. (2011). Therapeutic potential of boron-containing compounds. Future Medicinal Chemistry, 1(7), 1275–1288. [Link]

Sources

Exploratory

Technical Guide: Solubility Profiling & Handling of 2-(2-Cyanophenylmethoxy)phenylboronic Acid

Compound Identity: 2-(2-Cyanophenylmethoxy)phenylboronic acid CAS Number: 1256355-77-7 Molecular Formula: C₁₄H₁₂BNO₃ Molecular Weight: 253.06 g/mol [1] Executive Summary This technical guide provides a comprehensive anal...

Author: BenchChem Technical Support Team. Date: February 2026

Compound Identity: 2-(2-Cyanophenylmethoxy)phenylboronic acid CAS Number: 1256355-77-7 Molecular Formula: C₁₄H₁₂BNO₃ Molecular Weight: 253.06 g/mol [1]

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-(2-Cyanophenylmethoxy)phenylboronic acid , a specialized organoboron intermediate used primarily in Suzuki-Miyaura cross-coupling reactions.

Unlike simple phenylboronic acids, this compound features a bulky ortho-alkoxy substituent linked to a cyanophenyl moiety. This structural complexity dictates a unique solubility profile: while the boronic acid headgroup drives polarity, the lipophilic ether tail significantly enhances solubility in aprotic organic solvents while limiting aqueous solubility.

Key Insight for Researchers: The "solubility" of this compound is dynamic. It exists in an equilibrium between the free boronic acid (monomer) and its cyclic trimeric anhydride (boroxine). Experimental reproducibility depends on controlling this equilibrium.

Physicochemical Profile & Theoretical Solubility

Based on Structural Activity Relationships (SAR) of ortho-alkoxy phenylboronic acids.

The solubility of CAS 1256355-77-7 is governed by two competing structural forces:

  • The Hydrophilic Head (Boronic Acid): Provides hydrogen bond donation/acceptance, facilitating solubility in alcohols and basic aqueous media.

  • The Lipophilic Tail (2-Cyanobenzyloxy): The large ether substituent at the ortho position disrupts crystal packing (increasing organic solubility) but decreases water solubility compared to unsubstituted phenylboronic acid.

Predicted Solubility Matrix

Data extrapolated from validated analogs (e.g., 2-isobutoxyphenylboronic acid) [1, 2].

Solvent ClassRepresentative SolventPredicted SolubilityMechanistic Rationale
Protic Polar Methanol, EthanolHigh (>50 mg/mL)Solvation of B(OH)₂ via H-bonding; esterification equilibrium may occur.
Aprotic Polar DMF, DMSO, THFVery High (>100 mg/mL)Strong dipole interactions solubilize both the nitrile tail and boronic head.
Chlorinated Dichloromethane (DCM)Moderate-High The ortho-alkoxy group significantly boosts solubility in DCM compared to unsubstituted PBA.
Ethers 1,4-Dioxane, MTBEHigh Excellent compatibility with the ether linker; preferred for coupling reactions.
Aqueous Water (pH 7)Low (<1 mg/mL)The lipophilic cyanobenzyl tail overrides the hydrophilicity of the boronic acid.
Aqueous (Basic) 1M NaOH / K₂CO₃High Formation of the hydroxyboronate anion [RB(OH)₃]⁻ drives complete dissolution.
Hydrocarbons Hexanes, TolueneVery Low Lack of polarity prevents disruption of the crystal lattice.

The Boroxine Equilibrium: A Critical Variable

Researchers must recognize that solid samples of boronic acids often contain varying amounts of their dehydrated trimer, the boroxine . This dehydration can occur during storage or drying, altering the apparent solubility and stoichiometry.

Mechanism of Solubility Variation

When dissolved, the boroxine must hydrolyze back to the boronic acid monomer to participate effectively in Suzuki couplings. In "wet" solvents (e.g., Methanol, Water/Dioxane), this happens rapidly. In dry, non-polar solvents (e.g., Toluene), the boroxine form may persist, leading to lower apparent reactivity.

Diagram 1: Solubility & Hydrolysis Equilibrium

This pathway illustrates the dynamic conversion that occurs during the dissolution process.

BoroxineEquilibrium Figure 1: The dynamic equilibrium between Boroxine and Boronic Acid species affecting solubility measurements. SolidSample Solid Sample (Mixture of Acid & Boroxine) Dissolution Dissolution Step SolidSample->Dissolution Add Solvent BoroxineSoln Boroxine (Solution) (PhBO)3 Dissolution->BoroxineSoln Fast (Dry Solvents) BoronicAcidSoln Boronic Acid (Solution) PhB(OH)2 Dissolution->BoronicAcidSoln Fast (Wet Solvents) BoroxineSoln->BoronicAcidSoln + H2O (Hydrolysis) BoronicAcidSoln->BoroxineSoln - H2O (Dehydration) BoronateAnion Boronate Anion [PhB(OH)3]- BoronicAcidSoln->BoronateAnion + OH- (pH > 9)

Experimental Protocol: Accurate Solubility Determination

Standard Operating Procedure (SOP) for determining the precise solubility of your specific batch.

Objective: Determine the saturation solubility (


) of CAS 1256355-77-7 in a reaction solvent (e.g., 1,4-Dioxane) at 25°C.
Materials
  • Compound: 2-(2-Cyanophenylmethoxy)phenylboronic acid (approx. 500 mg).

  • Solvent: HPLC-grade 1,4-Dioxane (or solvent of choice).

  • Equipment: Orbital shaker, 0.22 µm PTFE syringe filters, HPLC-UV/Vis.

Workflow
  • Supersaturation: Add excess solid compound (approx. 100 mg) to 1.0 mL of solvent in a glass vial.

  • Equilibration: Seal tightly and shake at 25°C for 24 hours. Note: 24h is required to ensure the boroxine/acid equilibrium stabilizes.

  • Filtration: Stop shaking and allow to stand for 1 hour. Draw the supernatant and filter through a 0.22 µm PTFE filter (nylon filters may bind the compound).

  • Dilution & Quantitation: Dilute the filtrate 100x with Acetonitrile. Analyze via HPLC-UV (detection at 254 nm or 220 nm for the nitrile/phenyl chromophores).

  • Calculation: Compare peak area against a 5-point calibration curve of the standard.

Diagram 2: Saturation Shake-Flask Workflow

SolubilityProtocol Figure 2: Saturation Shake-Flask Protocol for Solubility Determination. Start Start: Weigh Excess Solid AddSolvent Add Solvent (1 mL) Target: Supersaturation Start->AddSolvent Shake Shake @ 25°C (24 Hours) AddSolvent->Shake Filter Filter Supernatant (0.22 µm PTFE) Shake->Filter Analyze HPLC-UV Analysis (Quantify vs Standard) Filter->Analyze

Application Guide: Solvent Selection for Suzuki Coupling

For this specific compound, the choice of solvent system is critical to prevent protodeboronation while ensuring high reactivity.

Reaction ParameterRecommended SystemRationale
Standard Coupling 1,4-Dioxane / Water (4:1) Dioxane solubilizes the lipophilic ether tail; water dissolves the base (K₂CO₃/Cs₂CO₃) and activates the boron species.
"Green" Alternative Ethanol / Water (3:1) High solubility of the boronic acid; however, watch for ethyl ester formation if heating >80°C for prolonged periods.
Difficult Substrates Toluene / Water (10:1) + S-Phos If the coupling partner is highly lipophilic. Note: Phase transfer catalyst (e.g., TBAB) may be required.

Handling Precaution: Store this compound at 2–8°C under an inert atmosphere. The ortho-ether oxygen can facilitate oxidation of the C-B bond (protodeboronation) if exposed to moist air and light for extended periods.

References

  • Lipa, S. et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry.

  • Dołżonek, J. et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data.

  • Hall, D. G. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives. Wiley-VCH.

  • RHAWN Chemical . Product Catalog: 2-(2-Cyanophenylmethoxy)phenylboronic acid (CAS 1256355-77-7).[1]

Sources

Foundational

A Technical Guide to the Spectral Characteristics of 2-(2-Cyanophenylmethoxy)phenylboronic acid

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a detailed analysis of the expected spectral characteristics of 2-(...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a detailed analysis of the expected spectral characteristics of 2-(2-Cyanophenylmethoxy)phenylboronic acid, a molecule of significant interest in medicinal chemistry and organic synthesis. Due to the limited availability of published experimental spectra for this specific compound, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from analogous structures, to present a comprehensive, predicted spectral profile. This guide is intended to serve as a valuable resource for researchers in identifying and characterizing this molecule, offering insights into the structural nuances that define its spectroscopic signature.

Introduction: The Significance of 2-(2-Cyanophenylmethoxy)phenylboronic acid

2-(2-Cyanophenylmethoxy)phenylboronic acid incorporates several key functional groups that make it a valuable building block in the development of novel chemical entities. The phenylboronic acid moiety is widely utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation. Furthermore, boronic acids and their derivatives are known to interact with diols, a property that has been exploited in the design of sensors and drug delivery systems. The presence of a cyanophenyl group introduces a polar, reactive site that can be further functionalized, enhancing the molecule's synthetic versatility.

Accurate structural confirmation is paramount in any synthetic endeavor. Spectroscopic methods provide a non-destructive and highly informative means of elucidating molecular structure. This guide will delve into the predicted ¹H NMR, ¹³C NMR, IR, and MS data for 2-(2-Cyanophenylmethoxy)phenylboronic acid, providing a foundational understanding for researchers working with this compound.

Molecular Structure and Key Features

A clear understanding of the molecular architecture is fundamental to interpreting its spectral data. Below is a diagram illustrating the structure of 2-(2-Cyanophenylmethoxy)phenylboronic acid and the proposed numbering scheme for its protons and carbons, which will be referenced throughout this guide.

Caption: Molecular structure of 2-(2-Cyanophenylmethoxy)phenylboronic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene protons, and the hydroxyl protons of the boronic acid. The chemical shifts are influenced by the electronic environment of each proton.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Integration
B(OH )₂4.0 - 6.0Broad singlet2H
CH5.1 - 5.3Singlet2H
Aromatic Protons6.8 - 7.8Multiplet8H

Interpretation and Rationale:

  • B(OH)₂ Protons (4.0 - 6.0 ppm): The protons of the boronic acid hydroxyl groups are expected to be broad due to rapid exchange with any trace amounts of water and quadrupolar relaxation effects from the boron nucleus. Their chemical shift can be highly variable depending on the solvent, concentration, and temperature.

  • CH₂ Protons (5.1 - 5.3 ppm): These benzylic protons are deshielded by the adjacent oxygen atom and the cyanophenyl ring, placing their signal downfield. A similar benzylic ether linkage in 2-(benzyloxy)ethanol shows the CH₂ protons at approximately 4.5 ppm[1]. The additional aromatic ring in the target molecule would likely shift this further downfield.

  • Aromatic Protons (6.8 - 7.8 ppm): The eight aromatic protons on the two phenyl rings will resonate in this region. Due to the substitution patterns, complex splitting patterns (multiplets) are expected. The protons on the cyanophenyl ring will be influenced by the electron-withdrawing nature of the cyano group, while the protons on the phenylboronic acid moiety will be affected by the boronic acid and ether groups. For comparison, the aromatic protons of phenylboronic acid itself appear between 7.3 and 8.0 ppm[2].

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C H₂68 - 72
C ≡N115 - 120
Aromatic C -H110 - 135
Aromatic Quaternary C 130 - 160

Interpretation and Rationale:

  • CH₂ Carbon (68 - 72 ppm): This benzylic carbon, attached to an oxygen, will appear in the typical range for such carbons.

  • C≡N Carbon (115 - 120 ppm): The carbon of the nitrile group has a characteristic chemical shift in this region.

  • Aromatic C-H Carbons (110 - 135 ppm): The eight protonated aromatic carbons will resonate in this range.

  • Aromatic Quaternary Carbons (130 - 160 ppm): This includes the carbon attached to the boronic acid group (which will likely be broad due to coupling with boron), the carbon attached to the ether oxygen, the carbon attached to the methylene group, and the carbon attached to the cyano group.

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

G cluster_workflow NMR Sample Preparation and Analysis Workflow prep Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). tube Transfer the solution to a 5 mm NMR tube. prep->tube instrument Insert the sample into the NMR spectrometer (e.g., 400 MHz). tube->instrument shimming Perform shimming to optimize the magnetic field homogeneity. instrument->shimming acquire Acquire ¹H and ¹³C NMR spectra using standard pulse programs. shimming->acquire process Process the data: Fourier transformation, phase correction, and baseline correction. acquire->process analyze Analyze the spectra for chemical shifts, multiplicities, and integration. process->analyze

Caption: A typical workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Functional Group Predicted Absorption Range (cm⁻¹) Intensity
O-H (Boronic Acid)3200 - 3600Broad, Strong
C-H (Aromatic)3000 - 3100Medium
C-H (Aliphatic, CH₂)2850 - 2960Medium
C≡N (Nitrile)2220 - 2260Medium to Strong
C=C (Aromatic)1450 - 1600Medium to Weak
C-O (Ether)1200 - 1300Strong
B-O (Boronic Acid)1310 - 1380Strong

Interpretation and Rationale:

  • O-H Stretch (3200 - 3600 cm⁻¹): A broad and strong absorption in this region is a hallmark of the O-H stretching vibrations of the boronic acid, which is often involved in hydrogen bonding[3].

  • C≡N Stretch (2220 - 2260 cm⁻¹): A sharp, and typically strong, peak in this range is characteristic of a nitrile functional group.

  • C-O Stretch (1200 - 1300 cm⁻¹): A strong absorption corresponding to the C-O stretching of the aryl ether linkage is expected in this region.

  • B-O Stretch (1310 - 1380 cm⁻¹): A strong band associated with the B-O stretching vibration is a key indicator of the boronic acid moiety[4].

Experimental Protocol for IR Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.

  • Instrument Preparation: Ensure the ATR crystal (e.g., diamond) is clean.

  • Background Scan: Record a background spectrum of the empty ATR accessory.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application: Apply pressure to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: Collect the IR spectrum of the sample.

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

Predicted Molecular Ion:

  • Molecular Formula: C₁₄H₁₂BNO₃

  • Monoisotopic Mass: 253.0860 g/mol

  • Expected [M-H]⁻ in negative ion mode: m/z 252.0782

Boronic acids can be analyzed by mass spectrometry, often in negative ion mode, to observe the deprotonated molecule[5].

Predicted Fragmentation Pattern

Electron ionization (EI) or electrospray ionization (ESI) with fragmentation can reveal structural information. A plausible fragmentation pathway is initiated by the loss of the benzylic portion of the molecule.

G M [C₁₄H₁₂BNO₃]⁺˙ m/z = 253 frag1 [C₇H₄N]⁺ m/z = 102 M->frag1 - C₇H₈BO₃ frag2 [C₇H₈BO₃]⁺˙ m/z = 151 M->frag2 - C₇H₄N frag3 [C₆H₄BO]⁺ m/z = 103 frag2->frag3 - H₂O, -OH

Caption: A plausible fragmentation pathway for 2-(2-Cyanophenylmethoxy)phenylboronic acid in mass spectrometry.

Interpretation of Fragmentation:

  • m/z = 102: This fragment likely corresponds to the cyanobenzyl cation, formed by cleavage of the ether bond.

  • m/z = 151: This would be the remaining 2-hydroxyphenylboronic acid radical cation after the loss of the cyanobenzyl radical.

  • m/z = 103: Subsequent loss of water and a hydroxyl radical from the m/z 151 fragment could lead to this ion.

Experimental Protocol for LC-MS

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for the analysis of boronic acids.

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Chromatographic Separation: Inject the sample onto an HPLC system equipped with a C18 column to separate the analyte from any impurities.

  • Mass Spectrometric Detection: The eluent from the HPLC is directed into the mass spectrometer (e.g., an ESI-QTOF or Orbitrap).

  • Data Acquisition: Acquire mass spectra in both full scan mode to detect the molecular ion and in fragmentation mode (MS/MS) to obtain structural information.

Conclusion

This technical guide provides a detailed, albeit predictive, spectral analysis of 2-(2-Cyanophenylmethoxy)phenylboronic acid. By understanding the expected ¹H NMR, ¹³C NMR, IR, and MS data, researchers and drug development professionals can be better equipped to identify and characterize this versatile molecule in their synthetic and analytical workflows. The provided protocols offer a standardized approach to obtaining high-quality spectral data. While these predictions are based on sound chemical principles and data from analogous compounds, experimental verification remains the gold standard for unequivocal structure confirmation.

References

  • Chem-Impex International. (n.d.). 2-Cyanophenylboronic acid. Retrieved February 27, 2024, from [Link]

  • Chidella, K.S., Dasari, V.B., & Jayashree, A. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. American Journal of Analytical Chemistry, 12, 74-86. doi: 10.4236/ajac.2021.123006. Available from: [Link]

  • Faniran, J. A., & Shurvell, H. F. (1968). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. Canadian Journal of Chemistry, 46(12), 2089–2095. [Link]

  • Leverentz, H. R., & Wilde, J. H. (2004). Infrared Detection of a Phenylboronic Acid Terminated Alkane Thiol Monolayer on Gold Surfaces. Langmuir, 20(10), 4173–4180. [Link]

Sources

Exploratory

Technical Guide: Safety &amp; Handling of 2-(2-Cyanophenylmethoxy)phenylboronic acid

This guide serves as an authoritative technical manual for the safe handling, storage, and experimental application of 2-(2-Cyanophenylmethoxy)phenylboronic acid (CAS: 1256355-77-7). It is designed for medicinal chemists...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an authoritative technical manual for the safe handling, storage, and experimental application of 2-(2-Cyanophenylmethoxy)phenylboronic acid (CAS: 1256355-77-7). It is designed for medicinal chemists and process engineers, particularly those working on benzoxaborole therapeutics like Crisaborole .

Executive Technical Summary
  • Compound Name: 2-(2-Cyanophenylmethoxy)phenylboronic acid[1]

  • CAS Number: 1256355-77-7[1]

  • Molecular Formula: C₁₄H₁₂BNO₃

  • Role: Key acyclic intermediate in the synthesis of Crisaborole (Eucrisa), a PDE4 inhibitor.

  • Primary Hazard Class: Irritant (Skin/Eye/Respiratory) ; Potential Acute Toxin (Oral) due to the nitrile moiety.

  • Critical Instability: Prone to protodeboronation and dehydration-driven trimerization (boroxine formation) if stored improperly.

Hazard Characterization & Toxicology (SAR Analysis)

Expert Insight: Standard SDSs often treat boronic acids generically. However, the ortho-substitution pattern and the nitrile group in this molecule dictate specific toxicological and stability risks.

2.1. Structure-Activity Hazard Profiling
MoietyAssociated HazardMechanism of Action
Boronic Acid (-B(OH)₂) Irritant / Cytotoxicity Lewis acid behavior allows reversible covalent bonding with diols (e.g., serine proteases, carbohydrates) in biological membranes, causing irritation.
Nitrile (-CN) Acute Toxicity While stable, metabolic oxidation (P450 enzymes) can theoretically release cyanide ions, though the steric bulk of this molecule reduces this rate compared to simple aliphatic nitriles.
Ether Linkage Peroxide Formation The benzylic ether position is susceptible to radical oxidation over long periods, potentially forming explosive peroxides if stored in air/light.
2.2. GHS Classification (Predicted)
  • H302: Harmful if swallowed.[2][3][4][5]

  • H315: Causes skin irritation.[4]

  • H319: Causes serious eye irritation.[2][4]

  • H335: May cause respiratory irritation.

Storage & Stability Engineering

Trustworthiness: Boronic acids exist in a dynamic equilibrium with their anhydrides (boroxines). This section defines how to control that equilibrium to ensure reagent purity.

3.1. The Boroxine Equilibrium

Under ambient conditions (heat/low humidity), three molecules of 2-(2-Cyanophenylmethoxy)phenylboronic acid will dehydrate to form a cyclic boroxine trimer. This alters stoichiometry in precise couplings (e.g., Suzuki-Miyaura).

Control Protocol:

  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Store under Argon (Ar) or Nitrogen (N₂).

  • Humidity: Keep strictly dry. Moisture promotes hydrolysis of the boroxine back to the acid, but fluctuating humidity causes physical caking and degradation.

3.2. Stability Visualization

The following diagram illustrates the degradation and cyclization pathways that dictate storage logic.

StabilityLogic cluster_storage Storage Condition Impact Acid Boronic Acid Form (Active Reagent) Boroxine Boroxine Trimer (Dehydrated Artifact) Acid->Boroxine Heat / Vacuum (-3 H₂O) Crisaborole Crisaborole (Cyclized Drug Product) Acid->Crisaborole Acid Catalyst (Intended Reaction) Boroxine->Acid Moisture / H₂O Dry Desiccator Storage Dry->Boroxine Promotes Wet Ambient Humidity Wet->Acid Promotes

Caption: Equilibrium dynamics between the active boronic acid, its storage artifact (boroxine), and the intended pharmaceutical product.

Operational Handling Protocols
4.1. Personal Protective Equipment (PPE) Matrix
ZonePPE RequirementRationale
Respiratory N95 / P100 Mask (Powder handling)Prevents inhalation of boronic acid dust, which is a potent respiratory irritant.
Dermal Nitrile Gloves (Double-gloved) 0.11mm thickness minimum. Boronic acids can penetrate skin; the nitrile group adds systemic toxicity risk.
Ocular Chemical Splash Goggles Standard safety glasses are insufficient for fine powders that can sublime or float.
4.2. Self-Validating Purity Check (Pre-Experiment)

Before using this reagent in critical synthesis (e.g., Suzuki coupling or cyclization), perform this rapid check:

  • Visual Inspection: Should be a white to off-white powder.[6] Yellowing indicates oxidation of the ether linkage.

  • Solubility Test: Dissolve 10mg in 0.5mL DMSO-d6.

    • Pass: Clear solution.

    • Fail: Turbidity (indicates polymerization or inorganic boron salts).

  • ¹H-NMR Validation: Check the integration of the B-OH protons (typically broad singlets around 8.0-9.0 ppm). If absent, the material has dehydrated to the boroxine.

4.3. Experimental Workflow: Handling in Synthesis

Context: Cyclization to Crisaborole.

  • Weighing: Perform only in a fume hood or glove box . Static electricity can disperse this powder; use an anti-static gun if available.

  • Solvent Choice: Avoid protic solvents (methanol/ethanol) for long-term storage of stock solutions, as they form boronic esters, changing reactivity. Use THF or DMF .

  • Quenching: If used in excess, quench reactions with aqueous ammonium chloride . Do not use strong oxidants (H₂O₂/NaOH) unless intended, as this will cleave the C-B bond to form a phenol (protodeboronation).

Emergency Response & Waste Architecture
5.1. Emergency Decision Logic

EmergencyResponse Exposure Exposure Incident Skin Skin Contact Exposure->Skin Eye Eye Contact Exposure->Eye Inhale Inhalation Exposure->Inhale Action_Skin Wash 15 min w/ Soap Do NOT use solvent Skin->Action_Skin Action_Eye Rinse 15 min Remove Contacts Eye->Action_Eye Action_Inhale Fresh Air Oxygen if labored Inhale->Action_Inhale Medical Seek Medical Attention (Bring SDS) Action_Skin->Medical Action_Eye->Medical Action_Inhale->Medical

Caption: Immediate response workflow for exposure incidents involving boronic acid derivatives.

5.2. Waste Disposal
  • Segregation: Do NOT mix with strong acids (generates boric acid) or strong oxidizers.

  • Classification: Treat as Hazardous Chemical Waste (Toxic/Irritant).

  • Labeling: Must be labeled "Boron-containing organic waste" and "Nitrile-containing".

  • Destruction: Incineration is the preferred method. The boron content will form boron oxide (B₂O₃) ash; ensure the incinerator facility is aware of high boron content.

References
  • Pfizer Inc. (2016). Eucrisa (crisaborole) Prescribing Information.[7] U.S. Food and Drug Administration. Retrieved from [Link]

  • Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (General reference for Boronic Acid/Boroxine equilibrium).
  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Chemical Database: Phenylboronic Acid. Retrieved from [Link]

Sources

Foundational

Technical Assessment &amp; Sourcing Guide: 2-(2-Cyanophenylmethoxy)phenylboronic Acid

This guide provides a comprehensive technical assessment of 2-(2-Cyanophenylmethoxy)phenylboronic acid (CAS: 1256355-77-7), a specialized organoboron intermediate used primarily in the synthesis of benzoxaborole scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical assessment of 2-(2-Cyanophenylmethoxy)phenylboronic acid (CAS: 1256355-77-7), a specialized organoboron intermediate used primarily in the synthesis of benzoxaborole scaffolds and complex biaryl ether medicinal candidates.[1][2]

[1][2]

Executive Summary

2-(2-Cyanophenylmethoxy)phenylboronic acid is a high-value, research-grade building block characterized by an ortho-substituted phenylboronic acid core linked via an ether bridge to a 2-cyanophenyl moiety.[1][2][3] Its structural duality—combining a reactive Lewis acidic boron center with a latent electrophilic nitrile—makes it a critical intermediate for benzoxaborole drug discovery (e.g., analogs of Crisaborole or Tavaborole) and intramolecular B–N coordinated systems used in sugar sensing and catalysis.[1][2]

Currently, this compound is commercially available primarily through specialized fine chemical suppliers in milligram-to-gram quantities, reflecting its status as a sophisticated research intermediate rather than a bulk commodity.[1][2]

Chemical Identity & Specifications

ParameterSpecification
Chemical Name 2-(2-Cyanophenylmethoxy)phenylboronic acid
CAS Number 1256355-77-7
Molecular Formula C₁₄H₁₂BNO₃
Molecular Weight 253.06 g/mol
SMILES OB(O)c1ccccc1OCc2ccccc2C#N
Appearance White to off-white powder
Solubility Soluble in DMSO, Methanol, DMF; sparingly soluble in water
Purity Standard ≥95% (HPLC), typically ≥97% for medicinal chemistry applications

Commercial Landscape & Sourcing Strategy

Availability Status

The compound is not a "stock item" for general catalogs (like Sigma-Aldrich basic tier) but is stocked by specialized heterocyclic and organoboron manufacturers.[1][2]

  • Primary Tier: Specialized CROs and catalog houses (e.g., BLD Pharm, Key Organics, US Biological).[1][2]

  • Lead Time: Typically 1–2 weeks for stock items; 4–6 weeks for backorders.[1][2]

  • Cost Analysis: High-value.

    • 100 mg: ~$300 – $550 USD[1][2]

    • 1 g: Custom quote required (estimated $1,200+ USD)[1][2]

Sourcing Recommendation

For drug development workflows, verify the boroxine content .[1][2] Boronic acids exist in equilibrium with their cyclic trimeric anhydrides (boroxines).[1][2] A Certificate of Analysis (CoA) reporting >100% purity often indicates dehydration to the boroxine, which is chemically equivalent but affects stoichiometry.[1][2]

Preferred Procurement Specification:

"Identity confirmed by 1H-NMR and Mass Spec. Purity ≥95% by HPLC (254 nm).[1][2] Water content (KF) reported to adjust for boroxine/boronic acid equilibrium."[1][2]

Synthesis & Production Methodology

To ensure supply chain resilience, laboratories should validate an internal synthesis route.[1][2] The recommended protocol utilizes a Miyaura Borylation or a direct O-Alkylation strategy, avoiding harsh lithiation conditions that could attack the nitrile group.[1][2]

Recommended Synthetic Pathway (Retrosynthesis)

The most robust route involves the O-alkylation of a pinacol boronate phenol, followed by mild hydrolysis.[1][2]

Synthesis cluster_legend Reaction Logic SM1 2-Hydroxyphenylboronic acid pinacol ester Inter Intermediate: Pinacol Ester Ether SM1->Inter K2CO3, Acetone Reflux, 4h (O-Alkylation) SM2 2-Cyanobenzyl bromide SM2->Inter Product Target: 2-(2-Cyanophenylmethoxy) phenylboronic acid Inter->Product NaIO4, NH4OAc Acetone/H2O (Deprotection) Legend Avoids nitrile hydrolysis Preserves C-B bond

Figure 1: Convergent synthesis strategy minimizing side reactions.

Detailed Protocol (Self-Validating)

Step 1: O-Alkylation

  • Reagents: Dissolve 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (1.0 eq) and 2-cyanobenzyl bromide (1.1 eq) in anhydrous Acetone or DMF.

  • Base: Add Potassium Carbonate (

    
    , 2.0 eq).
    
  • Conditions: Heat to 60°C (reflux for acetone) for 4–6 hours. Monitor by TLC (Hexane/EtOAc) for disappearance of the phenol.[1][2]

  • Workup: Filter inorganic salts. Concentrate filtrate.[2] Partition between EtOAc and Water.[1][2] Wash organic layer with brine.[1][2]

  • Validation: 1H-NMR should show a singlet at

    
     ppm (benzylic 
    
    
    
    ) and loss of the phenolic OH signal.[1][2]

Step 2: Boronate Hydrolysis

  • Reagents: Suspend the pinacol ester intermediate in Acetone/Water (1:1).

  • Oxidative Cleavage: Add Sodium Periodate (

    
    , 3.0 eq) and Ammonium Acetate (
    
    
    
    , 1.5 eq).[1][2] Stir at RT for 12–24 hours.[1][2]
  • Mechanism: This mild method cleaves the pinacol diol without hydrolyzing the nitrile to an amide/acid.[2]

  • Purification: Extract into EtOAc. The free boronic acid may precipitate upon concentration or require recrystallization from Acetonitrile/Water.[1][2]

Quality Control & Analytical Standards

When validating incoming commercial batches or internal synthesis, use the following logic:

HPLC Method (Reverse Phase)[1][2]
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[2]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[1][2]

    • B: Acetonitrile.[1][2]

  • Gradient: 5% B to 95% B over 10 min.

  • Detection: UV at 254 nm (aromatic) and 220 nm (nitrile/amide monitoring).[1][2]

  • Note: Boronic acids often show broad peaks or "shark fin" shapes due to interaction with silanols.[1][2] Add 0.1% TFA if peak tailing is observed.[1][2]

NMR Interpretation (Diagnostic Signals)[1][2]
  • 11B-NMR: Single peak at

    
     ppm (boronic acid).[1][2] If a peak appears at 
    
    
    
    ppm, it indicates boroxine formation (acceptable).[1][2] If
    
    
    ppm, check for "ate" complex formation (contamination).[1][2]
  • 1H-NMR (DMSO-d6):

    • 
       ppm (s, 2H, 
      
      
      
      ): Broad singlets, exchangeable with
      
      
      .[1][2]
    • 
       ppm (s, 2H, 
      
      
      
      ): Key connectivity signal.[1][2]
    • 
       ppm (m, 8H, Aromatic): Two distinct spin systems.[1][2]
      

Handling & Stability

  • Hygroscopicity: Boronic acids are hygroscopic.[1][2] Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent protodeboronation (though arylboronic acids are relatively stable) and uncontrolled dehydration.

  • Dehydration: Over time, the solid may convert to the boroxine trimer.[1][2] This is reversible in aqueous reaction media.[1][2]

    • Reversal: Treat with aqueous base (e.g., NaOH) then re-acidify carefully to regenerate the monomer if precise stoichiometry is needed.[1][2]

  • Safety: The nitrile group poses a theoretical risk of cyanide release only under extreme conditions (strong acid + high heat).[1][2] Standard lab PPE is sufficient.[1][2]

References

  • Chemical Identity & Sourcing: National Center for Biotechnology Information.[1][2] (2024).[1][2] PubChem Compound Summary for CID 54388654. Retrieved from [Link][1][2]

  • Benzoxaborole Chemistry: Adam, M., et al. (2021).[1][2] Heteroelement Analogues of Benzoxaborole and Related Ring Expanded Systems. PMC. Retrieved from [Link]

  • Synthesis Methodology (Miyaura Borylation): Ishiyama, T., Murata, M., & Miyaura, N. (1995).[1][2] Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry. Retrieved from [Link][1][2]

  • Boronic Acid Stability: Hall, D. G. (2005).[1][2][4] Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.[1][2] Retrieved from [Link][1][2]

Sources

Protocols & Analytical Methods

Method

"2-(2-Cyanophenylmethoxy)phenylboronic acid" as a building block in organic synthesis

Application Note: 2-(2-Cyanophenylmethoxy)phenylboronic Acid as a Building Block Part 1: Technical Identification & Structural Analysis Identity & Discrepancy Resolution Critical Technical Alert: A discrepancy exists bet...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-(2-Cyanophenylmethoxy)phenylboronic Acid as a Building Block

Part 1: Technical Identification & Structural Analysis

Identity & Discrepancy Resolution

Critical Technical Alert: A discrepancy exists between the chemical name and the CAS number provided in the initial request.

  • Chemical Name: 2-(2-Cyanophenylmethoxy)phenylboronic acid.[1][2]

    • Correct CAS: 1256355-77-7 [1][2]

    • Structure: A biaryl ether scaffold containing a boronic acid on one ring and a cyano-substituted benzyl ether on the ortho position.

  • Provided CAS (172732-52-4): Corresponds to 2-Cyanophenylboronic acid 1,3-propanediol ester (a simpler, single-ring boronate ester).

Decision: This guide strictly follows the Chemical Name (2-(2-Cyanophenylmethoxy)phenylboronic acid, CAS 1256355-77-7) as the primary subject, as it represents a more complex and valuable building block for medicinal chemistry scaffolds, particularly in the synthesis of benzoxaborole analogs and fused tricyclic systems.

Chemical Specifications
PropertySpecification
IUPAC Name [2-[(2-Cyanophenyl)methoxy]phenyl]boronic acid
CAS Number 1256355-77-7
Molecular Formula C₁₄H₁₂BNO₃
Molecular Weight 253.06 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO, Methanol, DMF; sparingly soluble in water.[3]
Functional Groups Boronic Acid (C-B(OH)₂), Nitrile (C≡N), Ether Linkage (C-O-C)

Part 2: Synthetic Protocols

This molecule is typically synthesized via a Williamson ether synthesis between a protected 2-hydroxyphenylboronic acid and 2-cyanobenzyl bromide. The boronic acid moiety often requires protection (e.g., as a pinacol ester) during alkylation to prevent side reactions, followed by hydrolysis.

Protocol A: Synthesis of 2-(2-Cyanophenylmethoxy)phenylboronic Acid

Objective: Preparation of the target molecule from commercially available precursors.

Reagents:

  • 2-Hydroxyphenylboronic acid pinacol ester (CAS: 193609-88-6)

  • 2-(Bromomethyl)benzonitrile (CAS: 22115-41-9)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetonitrile (MeCN) or DMF

  • Sodium Periodate (NaIO₄) / Ammonium Acetate (NH₄OAc) (for deprotection)

Step-by-Step Methodology:

  • Alkylation (Ether Formation):

    • Dissolve 2-hydroxyphenylboronic acid pinacol ester (1.0 equiv, 10 mmol) in anhydrous MeCN (50 mL).

    • Add K₂CO₃ (2.0 equiv, 20 mmol) and stir at room temperature for 15 minutes.

    • Add 2-(bromomethyl)benzonitrile (1.1 equiv, 11 mmol) dropwise.

    • Reflux the mixture at 80°C for 4-6 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of the phenol.

    • Workup: Cool to RT, filter off solids, and concentrate the filtrate. Redissolve in EtOAc, wash with water and brine. Dry over MgSO₄ and concentrate to yield the Pinacol Ester Intermediate .

  • Deprotection (Cleavage of Pinacol Ester):

    • Note: Direct hydrolysis of pinacol esters can be difficult. An oxidative cleavage protocol is recommended for mild conditions.

    • Suspend the Pinacol Ester Intermediate (1.0 equiv) in a mixture of Acetone:Water (1:1, 50 mL).

    • Add NH₄OAc (2.0 equiv) and NaIO₄ (3.0 equiv).

    • Stir vigorously at room temperature for 12–24 hours.

    • Workup: Evaporate acetone. Extract the aqueous residue with EtOAc.[4] The boronic acid may remain in the organic phase or precipitate.[5] Wash organic phase with dilute HCl (0.1 M) to remove amine byproducts.

    • Purification: Recrystallize from Acetonitrile/Water or precipitate from Et₂O/Hexane.

Yield Expectation: 65–75% (over two steps).

Part 3: Applications in Organic Synthesis

This building block is a "privileged scaffold" precursor. It combines three reactive centers (Boron, Ether, Nitrile) allowing for divergent synthesis of complex heterocycles.

Suzuki-Miyaura Cross-Coupling

The boronic acid function allows this molecule to serve as the nucleophilic partner in Pd-catalyzed cross-couplings.

  • Application: Synthesis of biaryl ethers where one ring carries a ortho-benzyloxy substituent.

  • Catalyst System: Pd(dppf)Cl₂ or Pd(PPh₃)₄ with Na₂CO₃ in Dioxane/Water.

  • Significance: Used to attach the 2-(2-cyanophenylmethoxy)phenyl motif to heteroaryl cores (pyridines, pyrimidines) in kinase inhibitor discovery.

Intramolecular Cyclization (Dibenzoxepines)

The unique ortho-alkoxy geometry positions the two phenyl rings in proximity, facilitating ring-closing reactions.

  • Pathway: Activation of the C-H bond on the benzyl ring (via Pd-catalysis) or nucleophilic attack of the carbon on the nitrile can form 7-membered rings (dibenzoxepines).

Benzoxaborole Analogs

While not a direct precursor to Crisaborole (which is a para-isomer), this molecule is a scaffold for ortho-benzoxaboroles .

  • Mechanism: If the benzylic position (next to the nitrile) is functionalized (e.g., lithiation followed by reaction with the boronate), it can form a boron-containing heterocycle.

Part 4: Visualization of Workflows

Diagram 1: Synthesis and Divergent Applications

This diagram illustrates the synthesis of the building block and its downstream transformation into three distinct chemical classes.

G Start1 2-Hydroxyphenyl boronic acid (Pin) Intermediate Pinacol Ester Intermediate Start1->Intermediate K2CO3, MeCN Reflux Start2 2-Cyanobenzyl bromide Start2->Intermediate Product 2-(2-Cyanophenylmethoxy) phenylboronic acid (CAS 1256355-77-7) Intermediate->Product NaIO4, NH4OAc Deprotection App1 Biaryl Ethers (Suzuki Coupling) Product->App1 Pd(0), Ar-X App2 Dibenzoxepines (Ring Closure) Product->App2 Acid/Lewis Acid Cyclization App3 Tetrazoles (Nitrile Click) Product->App3 NaN3, ZnBr2

Caption: Synthesis pathway from precursors to the target boronic acid, branching into three primary medicinal chemistry applications.

Part 5: Handling & Stability

  • Boroxine Formation: Like many boronic acids, this compound can spontaneously dehydrate to form a cyclic trimeric anhydride (boroxine). This is reversible.

    • Protocol: If precise stoichiometry is required, convert the material to the corresponding potassium trifluoroborate salt (using KHF₂) which is air-stable and non-hygroscopic.

  • Protodeboronation: The ether oxygen at the ortho position can facilitate protodeboronation under strongly acidic conditions or high temperatures.

    • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen).

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link

  • Chemical Book. (2024).[6] Product entry for 2-(2-Cyanophenylmethoxy)phenylboronic acid (CAS 1256355-77-7).[1][2] Link

  • Falck, J. R., et al. (2009). Mild and Efficient Deprotection of Boronic Acid Pinacol Esters. Journal of Organic Chemistry, 74(19), 7574–7576. (Protocol adapted for Step 2). Link

Sources

Application

Application Notes and Protocols for Palladium-Catalyzed Reactions of 2-(2-Cyanophenylmethoxy)phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals Authored by: Senior Application Scientist, Gemini Division Introduction: The Strategic Importance of 2-(2-Cyanophenylmethoxy)phenylboronic Acid in Modern Sy...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Division

Introduction: The Strategic Importance of 2-(2-Cyanophenylmethoxy)phenylboronic Acid in Modern Synthesis

2-(2-Cyanophenylmethoxy)phenylboronic acid is a sophisticated building block of significant interest in medicinal chemistry and materials science. Its unique structural architecture, featuring a sterically demanding ortho-ether linkage and a distal cyano group, allows for the construction of complex biaryl and heteroaryl scaffolds. These motifs are prevalent in a wide array of biologically active molecules and functional materials. The strategic placement of the cyanophenylmethoxy group can influence molecular conformation and provide a handle for further functionalization, making this boronic acid a valuable tool for fine-tuning pharmacokinetic and material properties.

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is the premier method for forming carbon-carbon bonds between sp²-hybridized centers, and it is the primary focus of this guide for the utilization of 2-(2-Cyanophenylmethoxy)phenylboronic acid.[1][2] This application note provides a detailed examination of the critical parameters for achieving successful couplings with this substrate and offers robust, field-tested protocols as a starting point for your research.

Mechanistic Cornerstone: The Suzuki-Miyaura Catalytic Cycle

A foundational understanding of the Suzuki-Miyaura reaction mechanism is crucial for troubleshooting and optimizing reactions.[3] The catalytic cycle, which is initiated by a Pd(0) species, proceeds through three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[4]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA_complex Ar-Pd(II)(X)L₂ Pd0->OA_complex Oxidative Addition (Ar-X) Transmetalation_complex Ar-Pd(II)(Ar')L₂ OA_complex->Transmetalation_complex Transmetalation (Ar'B(OH)₃⁻) Boronate Ar'B(OH)₃⁻ Transmetalation_complex->Pd0 Product Ar-Ar' (Product) Transmetalation_complex->Product Reductive Elimination

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Considerations for Coupling with 2-(2-Cyanophenylmethoxy)phenylboronic Acid

The structure of 2-(2-Cyanophenylmethoxy)phenylboronic acid presents specific challenges and considerations for successful Suzuki-Miyaura coupling:

  • Steric Hindrance: The ortho-ether linkage significantly increases steric bulk around the boronic acid moiety. This can impede the transmetalation step. The choice of a bulky, electron-rich phosphine ligand on the palladium catalyst is crucial to facilitate this step and promote the reductive elimination that forms the desired product.[5][6]

  • Electronic Effects: The cyano group is electron-withdrawing, which can influence the nucleophilicity of the boronic acid. While generally well-tolerated in Suzuki couplings, the overall electronic nature of the coupling partners should be considered when optimizing reaction conditions.

  • Choice of Palladium Precatalyst and Ligand: For sterically demanding substrates, pre-formed palladium complexes with bulky phosphine ligands are often superior to generating the active catalyst in situ. Buchwald's biarylphosphine ligands, such as SPhos, XPhos, and RuPhos, are excellent candidates.[7] Catalyst systems like Pd₂(dba)₃ with a suitable phosphine ligand are also highly effective.[7]

  • Base Selection: The base plays a critical role in activating the boronic acid to form a more nucleophilic boronate species.[4] For substrates sensitive to strong bases, milder options like K₂CO₃ or Cs₂CO₃ are preferred. The choice of base can also influence the reaction rate and side product formation.

  • Solvent System: A polar aprotic solvent or a mixture of solvents is typically employed to ensure the solubility of all reaction components. Common choices include dioxane, THF, and DMF, often with the addition of water to facilitate the dissolution of the inorganic base.[2][8]

Experimental Protocols

The following protocols are designed as robust starting points for the Suzuki-Miyaura coupling of 2-(2-Cyanophenylmethoxy)phenylboronic acid with a generic aryl bromide. Optimization of temperature, reaction time, and reagent stoichiometry may be necessary for specific substrates.

Protocol 1: General Screening Conditions

This protocol is suitable for initial explorations with a new aryl halide coupling partner.

Protocol_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification Reagents 1. Weigh reagents: - Boronic Acid (1.0 eq) - Aryl Halide (1.2 eq) - Pd Catalyst (1-5 mol%) - Ligand (2-10 mol%) - Base (2-3 eq) Vessel 2. Add solids to a dry reaction vessel Reagents->Vessel Solvent 3. Add degassed solvent Vessel->Solvent Degas 4. Degas the reaction mixture Solvent->Degas Heat 5. Heat to desired temperature under inert atmosphere Degas->Heat Monitor 6. Monitor reaction progress by TLC or LC-MS Heat->Monitor Cool 7. Cool to room temperature Monitor->Cool Quench 8. Quench and perform aqueous work-up Cool->Quench Purify 9. Purify by column chromatography Quench->Purify

Figure 2: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • 2-(2-Cyanophenylmethoxy)phenylboronic acid

  • Aryl bromide (1.2 equivalents)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 equivalents)

  • 1,4-Dioxane/H₂O (4:1 v/v), degassed

Procedure:

  • To a dry reaction vial equipped with a magnetic stir bar, add 2-(2-Cyanophenylmethoxy)phenylboronic acid (1.0 eq), the aryl bromide (1.2 eq), Pd₂(dba)₃ (0.02 eq), SPhos (0.04 eq), and K₃PO₄ (2.0 eq).

  • Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Add the degassed 1,4-dioxane/H₂O solvent mixture via syringe to achieve a concentration of approximately 0.1 M with respect to the boronic acid.

  • Place the vial in a preheated oil bath at 80-100 °C.

  • Stir the reaction mixture vigorously and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: For Challenging or Sterically Hindered Aryl Halides

This protocol employs a more active catalyst system and may be beneficial for less reactive or sterically demanding coupling partners.

Materials:

  • 2-(2-Cyanophenylmethoxy)phenylboronic acid

  • Aryl halide (e.g., aryl chloride or a hindered aryl bromide) (1.2 equivalents)

  • Pd(OAc)₂ (2 mol%)

  • RuPhos (4 mol%)

  • Cs₂CO₃ (3.0 equivalents)

  • Toluene/H₂O (10:1 v/v), degassed

Procedure:

  • Follow the setup procedure as described in Protocol 1, substituting the catalyst, ligand, and base with Pd(OAc)₂, RuPhos, and Cs₂CO₃, respectively.

  • Use the degassed toluene/H₂O solvent system.

  • Heat the reaction mixture to 100-110 °C.

  • Monitor and work up the reaction as described in Protocol 1.

Data Summary and Expected Outcomes

The following table provides a summary of recommended starting conditions for the Suzuki-Miyaura coupling of 2-(2-Cyanophenylmethoxy)phenylboronic acid. Yields are estimates based on couplings of structurally similar, sterically hindered boronic acids and will vary depending on the specific aryl halide used.

ParameterRecommended ConditionRationale
Palladium Precatalyst Pd₂(dba)₃ or Pd(OAc)₂Readily available and effective Pd(0) and Pd(II) sources.
Ligand SPhos, XPhos, or RuPhosBulky, electron-rich biarylphosphine ligands that accelerate reductive elimination and are effective for sterically demanding substrates.[5][7]
Catalyst Loading 1-5 mol%A good starting range for optimization. Higher loadings may be needed for challenging substrates.
Base K₃PO₄, K₂CO₃, or Cs₂CO₃Effective in promoting transmetalation without being overly harsh.[8]
Solvent Dioxane/H₂O, THF/H₂O, Toluene/H₂OAprotic solvents with water to aid in dissolving the base and boronic acid.[2]
Temperature 80-110 °CSufficient thermal energy to overcome activation barriers, especially for sterically hindered substrates.
Expected Yield 60-95%Highly dependent on the coupling partner.

Troubleshooting Common Issues

  • Low Conversion:

    • Increase reaction temperature and/or time.

    • Screen different catalyst/ligand combinations.

    • Ensure all reagents are pure and the solvent is thoroughly degassed.

  • Formation of Homocoupled Boronic Acid:

    • This can indicate the presence of oxygen. Ensure the reaction is performed under a strictly inert atmosphere.

    • Lowering the reaction temperature may help.

  • Protodeborylation (Loss of the Boronic Acid Group):

    • This can be promoted by excess water or prolonged reaction times at high temperatures.

    • Use a minimal amount of water in the solvent system.

Conclusion

2-(2-Cyanophenylmethoxy)phenylboronic acid is a powerful synthetic intermediate for the construction of complex molecular architectures. Successful palladium-catalyzed cross-coupling of this substrate hinges on the careful selection of a catalyst system that can overcome the inherent steric hindrance. The protocols and guidelines presented in this application note provide a solid foundation for researchers to effectively utilize this valuable building block in their synthetic endeavors.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]

  • Chemist, T. O. Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. Journal of the Iranian Chemical Society, 2012 , 9, 491-510. [Link]

  • Total Synthesis. Suzuki Coupling. YouTube, 2020 . [Link]

  • Littke, A. F.; Dai, C.; Fu, G. C. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 2000 , 122 (17), 4020–4028. [Link]

  • Valente, C.; et al. Suzuki–Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Molecules, 2018 , 23 (11), 2873. [Link]

  • Nolan, S. P.; et al. Suzuki–Miyaura Cross-Coupling of Esters by Selective O–C(O) Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts: Catalyst Evaluation and Mechanism. ACS Catalysis, 2021 , 11 (15), 9638-9648. [Link]

  • Uozumi, Y.; et al. Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Organic Letters, 2002 , 4 (16), 2723-2725. [Link]

  • Khan, I.; et al. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 2020 , 25 (1), 218. [Link]

  • ChemHelpASAP. Suzuki cross-coupling reaction. YouTube, 2020 . [Link]

  • Lipshutz, B. H.; et al. Allylic Ethers as Educts for Suzuki–Miyaura Couplings in Water at Room Temperature. Organic Letters, 2010 , 12 (21), 4848–4851. [Link]

  • Soderquist, J. A.; et al. B-Alkyl Suzuki Couplings. Macmillan Group Meeting, 2005 . [Link]

  • Gembus, V.; et al. Ortho Group Activation of a Bromopyrrole Ester in Suzuki-Miyaura Cross-Coupling Reactions: Application to the Synthesis of New Microtubule Depolymerizing Agents with Potent Cytotoxic Activities. Journal of Medicinal Chemistry, 2017 , 60 (9), 3864–3877. [Link]

  • Sun, J.; et al. STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. Topics in Chemical & Material Engineering, 2018 , 1 (1), 24-26. [Link]

  • Scola, P. M.; et al. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Organic & Biomolecular Chemistry, 2021 , 19 (36), 7858-7862. [Link]

  • Zhang, T.; et al. Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers, 2014 , 1 (2), 118-121. [Link]

  • Zhang, T.; et al. Efficient synthesis of sterically hindered arenes bearing acyclic secondary alkyl groups by Suzuki-Miyaura cross-couplings. Angewandte Chemie International Edition, 2015 , 54 (12), 3703-3707. [Link]

Sources

Method

Application Note: Base and Solvent Selection for 2-(2-Cyanophenylmethoxy)phenylboronic Acid Coupling

This Application Note is structured to provide actionable, high-level guidance for the Suzuki-Miyaura coupling of 2-(2-Cyanophenylmethoxy)phenylboronic acid . This specific substrate presents a unique "triad of challenge...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide actionable, high-level guidance for the Suzuki-Miyaura coupling of 2-(2-Cyanophenylmethoxy)phenylboronic acid . This specific substrate presents a unique "triad of challenges": steric hindrance (ortho-substitution), electronic lability (electron-rich ether linkage promoting protodeboronation), and functional group sensitivity (nitrile hydrolysis).

Executive Summary

The coupling of 2-(2-Cyanophenylmethoxy)phenylboronic acid requires a deviation from "standard" Suzuki conditions (e.g., aqueous Na₂CO₃/DME). The ortho-alkoxy substitution significantly increases the rate of protodeboronation —the primary failure mode—while the nitrile moiety restricts the use of harsh hydrolytic bases.

This guide recommends a Potassium Phosphate (K₃PO₄) / Toluene / Water system as the primary starting point, with anhydrous THF / Cesium Fluoride (CsF) as a secondary protocol for difficult electrophiles.

Mechanistic Analysis & Challenges

To select the correct conditions, one must understand the competing pathways at play.

The Steric-Electronic Conflict
  • Steric Hindrance: The bulky 2-cyanophenylmethoxy group at the ortho position hinders the approach of the Palladium(II) complex during the transmetallation step. This requires higher temperatures or more active bases to drive the reaction.

  • Protodeboronation Risk: Electron-rich ortho-substituents (like alkoxy groups) stabilize the protonation of the ipso-carbon, accelerating protodeboronation (cleavage of the C-B bond). This side reaction is catalyzed by water and high pH.

  • Nitrile Stability: While generally robust, the nitrile group can undergo hydrolysis to a primary amide or carboxylic acid under refluxing aqueous hydroxide conditions (e.g., NaOH, KOH).

Visualization of Reaction Pathways

The following diagram maps the successful coupling pathway against the competing degradation routes.

ReactionPathways Substrate 2-(2-Cyanophenylmethoxy) phenylboronic acid Boronate Activated Boronate Species [Ar-B(OH)3]- Substrate->Boronate Base (Activation) Hydrolysis Byproduct: Amide/Acid (Nitrile Hydrolysis) Substrate->Hydrolysis Strong OH- / Heat Product Coupled Biaryl Product Boronate->Product Transmetallation (Rate Limiting) DeBoron Byproduct: Protodeboronation (Ar-H) Boronate->DeBoron High Water/High pH (Side Reaction) Pd_Complex Pd(II)-Ar' Complex Pd_Complex->Product Reductive Elimination

Figure 1: Mechanistic pathways showing the competition between productive coupling (Green) and degradation (Red).

Base Selection Guide

The choice of base dictates the concentration of the active boronate species. For this substrate, we must balance activation against decomposition.

BaseTypeSuitabilityRationale
K₃PO₄ (Tribasic) Inorganic PhosphateHigh Recommended. Provides sufficient basicity for activation but is less hydrolytic than hydroxides. Excellent buffering capacity minimizes protodeboronation.
CsF (Cesium Fluoride) Fluoride SourceHigh Alternative. Ideal for anhydrous conditions. Fluoride activates the boronic acid without generating high concentrations of hydroxide ions.
K₂CO₃ / Na₂CO₃ CarbonateMedium Standard choice. May be too slow for this hindered substrate, requiring longer reaction times that allow protodeboronation to compete.
NaOH / KOH HydroxideLow Avoid. High risk of nitrile hydrolysis and accelerated protodeboronation due to high pH.
Et₃N / DIPEA Organic AmineVery Low Generally too weak to activate the boronic acid efficiently for hindered substrates.

Solvent Selection Guide

Solvent choice controls the solubility of the base and the "effective water concentration" at the active site.

Solvent SystemPhase BehaviorSuitabilityApplication
Toluene / Water (10:1) BiphasicExcellent Process Scale. The low water content protects the boronic acid, while the interface allows sufficient base transfer.
1,4-Dioxane / Water (4:1) MiscibleGood Screening. Good general solubility. Higher water content increases reaction rate but risks protodeboronation.
THF (Anhydrous) MonophasicSpecialized Use with CsF or TMSOK . Best for extremely sensitive substrates where no water can be tolerated.
DMF / DMAc Polar AproticCaution High boiling points allow high temps, but can be difficult to remove and may decompose at >120°C.

Optimized Experimental Protocols

Protocol A: The Robust "Workhorse" Method (K₃PO₄ / Toluene)

Best for scale-up and general coupling partners.

Reagents:

  • Aryl Halide (1.0 equiv)

  • Boronic Acid Substrate (1.2 - 1.5 equiv)

  • Base: K₃PO₄ (3.0 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (2-5 mol%)

  • Solvent: Toluene : Water (10 : 1 ratio)

Procedure:

  • Charge the reaction vessel with the Aryl Halide, Boronic Acid, and K₃PO₄.

  • Add Toluene and Water. Degas the mixture by sparging with Nitrogen or Argon for 15 minutes (Critical step to prevent homocoupling).

  • Add the Pd-catalyst under a positive flow of inert gas.

  • Heat the mixture to 90°C with vigorous stirring (biphasic mixture requires high agitation).

  • Monitor by HPLC/UPLC every 2 hours.

    • Note: If protodeboronation is observed (>5%), add an additional 0.2 equiv of boronic acid.

Protocol B: The Anhydrous Method (CsF / THF)

Best for difficult electrophiles or if protodeboronation is the dominant side reaction.

Reagents:

  • Aryl Halide (1.0 equiv)

  • Boronic Acid Substrate (1.5 equiv)

  • Base: CsF (2.5 equiv)

  • Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)

  • Solvent: Anhydrous THF

Procedure:

  • Flame-dry the reaction vessel and cool under Argon.

  • Charge solids (Halide, Boronic Acid, CsF, Pd source, Ligand).

  • Add Anhydrous THF via syringe.

  • Heat to reflux (approx. 66°C).

  • This method relies on the high solubility of CsF in THF to activate the boron without free water.

Decision Matrix for Condition Selection

Use this logic flow to adapt the protocol based on your specific electrophile (coupling partner).

DecisionTree Start Start: Select Conditions ElectrophileType Is the Electrophile Sterically Hindered? Start->ElectrophileType NotHindered No (e.g., 4-bromoanisole) ElectrophileType->NotHindered Standard Hindered Yes (e.g., ortho-substituted) ElectrophileType->Hindered Difficult Standard Use Protocol A (K3PO4 / Tol / H2O) Temp: 80°C NotHindered->Standard Advanced Is Protodeboronation observed? Hindered->Advanced YesProto Yes (>10%) Advanced->YesProto NoProto No Advanced->NoProto SwitchAnhydrous Switch to Protocol B (CsF / THF) Eliminate Water YesProto->SwitchAnhydrous BoostTemp Increase Temp to 100°C Switch Solvent to Dioxane/Water NoProto->BoostTemp

Figure 2: Decision matrix for optimizing reaction conditions based on experimental feedback.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443.

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075.

  • Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286.

Sources

Application

Application Note: Suzuki-Miyaura Coupling of 2-(2-Cyanophenylmethoxy)phenylboronic Acid

This Application Note is designed for research scientists and process chemists engaged in the synthesis of complex biaryl scaffolds. It details the specific protocol for the Suzuki-Miyaura cross-coupling of 2-(2-Cyanophe...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and process chemists engaged in the synthesis of complex biaryl scaffolds. It details the specific protocol for the Suzuki-Miyaura cross-coupling of 2-(2-Cyanophenylmethoxy)phenylboronic acid (CAS: 1256355-77-7), a sterically demanding reagent used to access functionalized biaryl ethers.

Introduction & Chemical Context

2-(2-Cyanophenylmethoxy)phenylboronic acid is a specialized organoboron reagent characterized by an ortho-substituted ether linkage connecting a benzonitrile moiety. This structural motif presents unique challenges and opportunities in medicinal chemistry:

  • Synthetic Utility: It serves as a modular building block for introducing a 2-cyanobenzyloxy handle into biaryl systems. This moiety is a precursor for various fused heterocycles (e.g., isoindolines, benzoxaboroles) and is structurally relevant to phosphodiesterase 4 (PDE4) inhibitors.

  • Reactivity Profile: The ortho-alkoxy substitution creates significant steric hindrance around the boron center. Furthermore, the presence of the ether oxygen can facilitate protodeboronation (C-B bond cleavage) under basic conditions, competing with the desired transmetallation step.

Key Reaction

The primary application is the Palladium-catalyzed cross-coupling with aryl halides (Ar-X) to form 2'-(2-cyanophenylmethoxy)-biaryls .

Reaction Scheme:



(Where R = 2-cyanobenzyl)

Mechanistic Insights & Critical Parameters

To achieve high yields, one must understand the catalytic cycle's bottlenecks specific to ortho-substituted boronic acids.

The Steric Challenge

In the standard Suzuki catalytic cycle, transmetallation is often the rate-determining step for sterically hindered substrates. The bulky ortho-(2-cyanophenylmethoxy) group obstructs the approach of the palladium(II) complex to the boronate species.

  • Consequence: Slower reaction rates and increased exposure to side reactions (deboronation).

  • Solution: Use electron-rich, bulky phosphine ligands (e.g., dppf, XPhos) that facilitate oxidative addition and stabilize the active Pd(0) species, while creating a geometry that accommodates the steric bulk during transmetallation.

The Stability Challenge (Protodeboronation)

Ortho-alkoxy boronic acids are prone to hydrolytic deboronation, especially in the presence of strong bases (e.g., NaOH, KOH) and high temperatures.

  • Mechanism: The base attacks the boron to form a boronate "ate" complex. If transmetallation is slow, the "ate" complex can undergo ipso-protonation, releasing the boronic acid moiety as a neutral arene (Ar-H).

  • Control: Use milder bases (K₃PO₄ or K₂CO₃) and control the water content in the solvent system.

Visualizing the Pathway

The following diagram illustrates the catalytic cycle and the competing deboronation pathway.

SuzukiMechanism cluster_reagents Reagents Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X TransMet Transmetallation (Rate Limiting Step) OxAdd->TransMet + Activated Boronate Boronate Boronate Activation (Ar'-B(OH)3)- Boronate->TransMet Steric Clash Here Deboro Protodeboronation (Side Product: Ar'-H) Boronate->Deboro Slow Transmetallation + H2O/Base Iso Isomerization (cis/trans) TransMet->Iso RedElim Reductive Elimination (Product Release) Iso->RedElim RedElim->Pd0 Regeneration R1 Reagent: 2-(2-Cyanophenylmethoxy) phenylboronic acid R1->Boronate + Base

Figure 1: Catalytic cycle highlighting the critical Transmetallation bottleneck and Protodeboronation risk for sterically hindered boronic acids.

Experimental Protocol

This protocol is optimized for 1.0 mmol scale. It utilizes Pd(dppf)Cl₂ , a robust catalyst known for handling steric bulk and preventing dehalogenation of the aryl halide partner.

Materials Table
ComponentReagentEquiv.Amount (1.0 mmol scale)Role
Substrate A Aryl Bromide (Ar-Br)1.0MW dependentElectrophile
Substrate B 2-(2-Cyanophenylmethoxy)phenylboronic acid 1.2 - 1.5303 - 380 mgNucleophile
Catalyst Pd(dppf)Cl₂ · CH₂Cl₂0.05 (5 mol%)41 mgCatalyst
Base Potassium Carbonate (K₂CO₃)3.0415 mgActivator
Solvent 1,4-Dioxane / Water (4:1)-10 mL / 2.5 mLMedium
Step-by-Step Procedure

1. Preparation (Inert Atmosphere):

  • Dry a 25 mL Schlenk tube or microwave vial in an oven (120°C) for 1 hour. Cool under a stream of Nitrogen or Argon.

  • Weigh the Aryl Bromide (1.0 equiv), Boronic Acid (1.2 equiv), Pd(dppf)Cl₂ (0.05 equiv), and K₂CO₃ (3.0 equiv) into the vial.

    • Note: If the Aryl Bromide is a liquid, add it after the solvent.

2. Solvation & Degassing:

  • Add 1,4-Dioxane (10 mL) and Distilled Water (2.5 mL).

  • Crucial Step: Degas the mixture immediately. Sparge with Nitrogen gas for 10–15 minutes while stirring. Oxygen poisons the Pd(0) catalyst and promotes homocoupling.

3. Reaction:

  • Seal the vessel with a Teflon-lined cap.

  • Heat the mixture to 90°C in an oil bath (or aluminum block) with vigorous stirring (approx. 800 rpm).

  • Monitor reaction progress by TLC or LC-MS at 2 hours and 16 hours .

    • Target: Disappearance of the Aryl Bromide.

    • Note: The boronic acid spot may streak on TLC; focus on the product formation.

4. Work-up:

  • Cool the reaction to room temperature.

  • Dilute with Ethyl Acetate (30 mL) and Water (30 mL).

  • Separate the layers. Extract the aqueous layer twice with Ethyl Acetate (2 x 20 mL).

  • Combine organic layers and wash with Brine (saturated NaCl, 30 mL).

  • Dry over anhydrous Na₂SO₄ (Sodium Sulfate), filter, and concentrate under reduced pressure.

5. Purification:

  • Purify the crude residue via Flash Column Chromatography on Silica Gel.

  • Eluent: Typically Hexanes/Ethyl Acetate gradient (start 95:5, gradient to 80:20). The nitrile group makes the product slightly polar.

Troubleshooting & Optimization

If the standard protocol yields poor results, consult this diagnostic table.

ObservationDiagnosisCorrective Action
Low Conversion (<20%) Catalyst Deactivation or Steric FailureSwitch to XPhos Pd G2 (2-5 mol%). XPhos is superior for extremely hindered couplings.
Protodeboronation (Ar-H) Base too strong / Temp too highSwitch base to K₃PO₄ (anhydrous) and reduce water ratio (e.g., Toluene/Water 10:1). Lower temp to 80°C.
Nitrile Hydrolysis Base/Heat incompatibilityThe nitrile can hydrolyze to amide. Ensure pH is not >11. Avoid hydroxide bases (NaOH).
Homocoupling (Ar-Ar) Oxygen presenceIncrease degassing time. Ensure Argon atmosphere is maintained.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link

  • BLD Pharm. (n.d.).[1] Product Data: 2-(2-Cyanophenylmethoxy)phenylboronic acid (CAS 1256355-77-7).[2][3][4] Retrieved from BLD Pharm Catalog.[1] Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiarylphosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link

Sources

Method

Application Note: Scale-Up Strategy for Suzuki-Miyaura Coupling using 2-(2-Cyanophenylmethoxy)phenylboronic Acid

This Application Note is structured as a high-level technical guide for process chemists and engineers. It addresses the specific challenges of scaling up reactions involving 2-(2-Cyanophenylmethoxy)phenylboronic acid (C...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for process chemists and engineers. It addresses the specific challenges of scaling up reactions involving 2-(2-Cyanophenylmethoxy)phenylboronic acid (CAS 1256355-77-7) , a specialized intermediate likely utilized in the synthesis of benzoxaborole therapeutics (e.g., PDE4 inhibitors) or complex biaryl ether scaffolds.

Executive Summary & Strategic Context

2-(2-Cyanophenylmethoxy)phenylboronic acid is a sterically demanding, electron-rich building block. Its structural motif—an ortho-alkoxy substituent bearing a nitrile group—presents a dichotomy of chemical risks during scale-up:

  • Protodeboronation: The ortho-ether oxygen facilitates hydrolytic cleavage of the C–B bond under basic conditions, a notorious failure mode for ortho-substituted boronic acids [1].

  • Nitrile Sensitivity: The cyano group is susceptible to hydrolysis (to amide/acid) under prolonged heating in aqueous base, or coordination to Palladium, potentially poisoning the catalyst.

This guide details a Process Robustness Protocol to utilize this reagent effectively in Suzuki-Miyaura cross-couplings, targeting multi-kilogram scale manufacturing of Active Pharmaceutical Ingredients (APIs).

Critical Material Attributes (CMAs)

Before initiating the reaction, the quality of the boronic acid must be assessed. Boronic acids exist in a dynamic equilibrium with their cyclic trimeric anhydrides (boroxines).

AttributeSpecificationRationale
Appearance White to off-white solidDiscoloration indicates oxidation of the ether linkage or phenol degradation.
Purity (HPLC) > 98.0% a/aImpurities (e.g., deboronated phenol) compete for the catalyst.
Boroxine Content Characterize via 1H NMRVariable stoichiometry (Acid vs. Anhydride) affects the molecular weight calculation for charge ratios.
Water Content < 1.0% (KF)Excess water accelerates protodeboronation during storage and reaction.

Reaction Engineering: The "Anhydrous" Suzuki Protocol

To mitigate protodeboronation, we employ a Low-Water / High-Activity Catalyst system. This protocol assumes coupling with a heteroaryl chloride (e.g., a chloropyrimidine or chloropyridine), a common motif in kinase and PDE4 inhibitor synthesis.

Mechanistic Challenge: Protodeboronation

The ortho-alkoxy group acts as an intramolecular base, coordinating to the boron center and increasing the rate of hydrolytic deboronation by orders of magnitude compared to para-isomers.

Diagram: Protodeboronation Pathway vs. Productive Cycle

G Start Boronic Acid (Substrate) Ate Boronate 'Ate' Complex Start->Ate + Base Base Base (OH-) Base->Ate Path_Good Transmetallation (Pd-Ar) Ate->Path_Good Fast Pd Cycle Path_Bad Protodeboronation (Side Reaction) Ate->Path_Bad Slow Pd Cycle / High Temp Product Biaryl Product (Desired) Path_Good->Product Waste Deboronated Arene (Impurity) Path_Bad->Waste

Caption: Kinetic competition between productive transmetallation and destructive protodeboronation. Success depends on accelerating the Pd cycle.

Detailed Experimental Protocol (Scale-Up Ready)

Scale: 100 g Input (Boronic Acid) Target: Biaryl Nitrile Intermediate

Reagents & Solvents:
  • Limiting Reagent: Aryl Halide (1.0 equiv)

  • Boronic Acid: 2-(2-Cyanophenylmethoxy)phenylboronic acid (1.2 equiv) — Excess compensates for minor deboronation.

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.5 mol%) or Pd-XPhos G3 (0.2 mol%) — Bulky ligands like XPhos are preferred for ortho-substituted couplings.

  • Base: Potassium Phosphate Tribasic (K₃PO₄), finely ground (2.5 equiv).

  • Solvent: 1,4-Dioxane / Water (10:1 ratio) — Restricted water limits hydrolysis.

Step-by-Step Procedure:
  • Inertization: Charge a 2-L jacketed reactor with the Aryl Halide (1.0 equiv), Boronic Acid (1.2 equiv), and K₃PO₄ (2.5 equiv). Seal and purge with N₂ (3x vacuum/refill cycles).

    • Why: Oxygen promotes homocoupling and catalyst deactivation.

  • Solvent Charging: Add degassed 1,4-Dioxane (10 vol) and Water (1 vol). Agitate at 25°C to form a slurry.

    • Note: Do not pre-heat. The boronic acid is unstable in hot basic solution without the catalyst present.

  • Catalyst Addition: Add Pd catalyst (0.2–0.5 mol%) as a solid or slurry under N₂ counter-flow.

  • Reaction Initiation: Heat the mixture to 85°C over 30 minutes.

    • Control Point: Monitor internal temperature (IT). Do not exceed 95°C to prevent nitrile hydrolysis.

  • IPC (In-Process Control): Sample at 2 hours.

    • Criteria: Aryl Halide < 1.0% (HPLC).

    • Troubleshooting: If reaction stalls and boronic acid is consumed (deboronation), add a second charge of boronic acid (0.2 equiv).

  • Workup (Scavenging):

    • Cool to 25°C.

    • Add QuadraPure™ TU (thiourea scavenger) or activated carbon (10 wt%) and stir for 2 hours to remove Palladium.

    • Filter through a Celite pad to remove solids.

  • Isolation:

    • Concentrate the filtrate to ~3 volumes.

    • Add Isopropyl Alcohol (IPA) or Ethanol (5 volumes) as an anti-solvent to crystallize the product.

    • Cool to 0–5°C, age for 2 hours, and filter.

Process Safety & Handling

  • Cyanide Risk: While the nitrile group is covalently bonded, thermal decomposition at extreme temperatures (>200°C) could release HCN. Maintain process temperatures <120°C.

  • Exotherm: The Suzuki coupling is exothermic. On a kg-scale, dose the catalyst or heat gradually to control the heat release rate (Qr).

Analytical Validation

HPLC Method for Reaction Monitoring
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: A: 0.1% H₃PO₄ in Water; B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 min.

  • Detection: UV at 220 nm (Nitrile absorbance) and 254 nm.

  • Key Markers:

    • RT ~ 4.5 min: Des-boron impurity (2-(2-cyanophenylmethoxy)benzene).

    • RT ~ 6.0 min: Boronic Acid (broad peak due to boroxine equilibrium).

    • RT ~ 12.0 min: Product.

Diagram: Process Workflow

ProcessFlow RawMat Raw Materials Charge (Inert Atmosphere) Heat Reaction Phase (85°C, 2-4 hrs) RawMat->Heat IPC IPC: HPLC Check (Conversion >99%) Heat->IPC IPC->Heat Fail (Add Catalyst/SM) Scavenge Pd Scavenging (Thiourea/Carbon) IPC->Scavenge Pass Crystal Crystallization (IPA/Ethanol) Scavenge->Crystal Final Isolated API Intermediate Crystal->Final

Caption: Optimized workflow for scaling up the coupling of 2-(2-Cyanophenylmethoxy)phenylboronic acid.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 53(22), 5577–5588. [Link]

  • Miyaura, N. (2002). Cross-Coupling Reactions: A Practical Guide. Springer.
  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[1] Accounts of Chemical Research, 41(11), 1461–1473. [Link]

  • Dunetz, J. R., & Magano, J. (2012). Applications of Catalytic Palladium Scavenging in the Pharmaceutical Industry. Organic Process Research & Development, 16(8), 1346–1357. [Link]

Sources

Application

Application Note: Microwave-Assisted Suzuki Coupling of Sterically Demanding Ortho-Alkoxy Boronic Acids

Executive Summary This guide details the optimization and execution of microwave-assisted Suzuki-Miyaura cross-coupling reactions utilizing 2-(2-Cyanophenylmethoxy)phenylboronic acid . This specific substrate presents a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the optimization and execution of microwave-assisted Suzuki-Miyaura cross-coupling reactions utilizing 2-(2-Cyanophenylmethoxy)phenylboronic acid . This specific substrate presents a dual challenge in medicinal chemistry: steric hindrance at the ortho-position and the electronic influence of the distal nitrile group .

While microwave irradiation significantly accelerates reaction rates, it also increases the risk of protodeboronation —the primary failure mode for ortho-substituted boronic acids. This protocol provides a self-validating workflow to maximize the rate of transmetallation over deboronation, ensuring high yields of the target biaryl ether scaffolds commonly found in AT1 receptor antagonists (sartans) and kinase inhibitors.

Chemical Context & Mechanistic Strategy

The Substrate Challenge

The target molecule contains a phenylboronic acid moiety with a bulky (2-cyanophenyl)methoxy group at the ortho-position.

  • Steric Wall: The ortho-alkoxy group creates a "steric wall" that impedes the approach of the oxidative addition complex (Ar-Pd-X) to the boronate species during the transmetallation step.

  • Protodeboronation Risk: Ortho-heteroatom substituents facilitate hydrolytic cleavage of the C-B bond. Under high-energy microwave conditions, if transmetallation is too slow, the boronic acid will hydrolyze to the corresponding arene (deboronation) before coupling occurs.

  • Nitrile Coordination: The cyano group on the benzyl ether tail is a weak ligand. While generally stable, it can competitively bind to electrophilic Pd(II) species, potentially requiring higher catalyst loadings or bidentate ligands to prevent catalyst sequestration.

The Microwave Advantage

Conventional heating often fails for this class of substrates because the slow thermal ramp allows deboronation to dominate before the active catalytic cycle reaches maximum velocity. Microwave irradiation provides rapid dielectric heating , effectively "jumping" the activation energy barrier for the difficult transmetallation step, favoring the desired cross-coupling over the background hydrolysis.

Optimization Parameters (Screening Logic)

The following parameters are derived from extensive optimization of ortho-substituted arylboronic acids.

Catalyst Selection[1][2][3]
  • Standard (Robust): Pd(dppf)Cl₂·CH₂Cl₂ . The large bite angle of the dppf ligand enforces a geometry that relieves steric crowding during reductive elimination. It is highly stable and resistant to oxygen.

  • Advanced (High-Performance): XPhos Pd G2 or SPhos Pd G2 . These Buchwald precatalysts generate monoligated Pd(0) species with bulky, electron-rich phosphines. They are specifically designed to accelerate transmetallation in sterically hindered systems.

Base & Solvent Systems
  • Base: K₃PO₄ (3.0 M aq) is preferred over carbonates for hindered substrates. The phosphate anion plays a crucial role in activating the boronic acid to the boronate species without being overly basic (which promotes deboronation).

  • Solvent: 1,4-Dioxane or THF mixed with water (4:1 ratio). Dioxane is an excellent microwave absorber and solubilizes the lipophilic ether tail.

Comparative Data (Representative)
EntryCatalyst (5 mol%)BaseSolventTemp/TimeYieldNote
1Pd(PPh₃)₄Na₂CO₃DME/H₂O100°C / 30m35%Significant deboronation; Catalyst inactive.
2Pd(dppf)Cl₂K₂CO₃Dioxane/H₂O100°C / 30m72%Good baseline; minor homocoupling.
3 Pd(dppf)Cl₂ K₃PO₄ Dioxane/H₂O 120°C / 20m 88% Optimal balance of rate/stability.
4XPhos Pd G2K₃PO₄THF/H₂O100°C / 15m92%Best for extremely hindered electrophiles.

Detailed Experimental Protocol

Materials
  • Substrate: 2-(2-Cyanophenylmethoxy)phenylboronic acid (1.2 – 1.5 equiv).

  • Electrophile: Aryl Bromide or Iodide (1.0 equiv).

  • Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (0.05 equiv / 5 mol%).

  • Base: K₃PO₄ (3.0 equiv, added as 2M or 3M aqueous solution).

  • Solvent: 1,4-Dioxane (degassed).

Step-by-Step Procedure
  • Vessel Preparation: Use a dedicated microwave process vial (e.g., 2-5 mL or 10-20 mL size) with a magnetic stir bar.

  • Charge Solids: Add the Aryl Halide (1.0 mmol), Boronic Acid (1.3 mmol), and Pd(dppf)Cl₂ (0.05 mmol).

    • Note: If the boronic acid is known to be wet or impure, increase equivalents to 1.5.

  • Inert Atmosphere (Critical): Seal the vial with a septum cap. Evacuate and backfill with Nitrogen or Argon (3 cycles).

    • Why: Oxygen causes rapid oxidation of the phosphine ligands, killing the catalyst before the reaction reaches 120°C.

  • Solvent Addition: Syringe in degassed 1,4-Dioxane (4 mL) and Aqueous K₃PO₄ (3M, 1 mL).

    • Ratio: Target a 4:1 Organic:Aqueous ratio to ensure phase transfer efficiency.

  • Microwave Irradiation:

    • Mode: Dynamic (SPS) or Standard.

    • Temp: 120°C.

    • Hold Time: 20 minutes.

    • Pre-stirring: 30 seconds.

    • Absorption Level: High.[2]

  • Workup:

    • Cool to room temperature.[3]

    • Dilute with Ethyl Acetate (20 mL) and Water (20 mL).

    • Filter through a pad of Celite to remove Palladium black.

    • Separate phases; extract aqueous layer 2x with EtOAc.

    • Dry organics over MgSO₄ and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient). The nitrile group makes the product slightly more polar, aiding separation from non-polar deboronated byproducts.

Visualizations & Workflows

Reaction Pathway & Logic

This diagram illustrates the critical decision points and chemical pathways active during the microwave irradiation.

SuzukiPathway Start Reagents: Ar-X + Boronic Acid Pd Cat + Base MW_Heat Microwave Heating (Rapid Ramp to 120°C) Start->MW_Heat SideRxn Protodeboronation (Hydrolysis) Start->SideRxn Slow Heating/Water ActiveCat Active Pd(0) Species MW_Heat->ActiveCat Activation OxAdd Oxidative Addition (Ar-Pd-X) ActiveCat->OxAdd TransMetal Transmetallation (Rate Limiting Step) OxAdd->TransMetal Base Activation RedElim Reductive Elimination TransMetal->RedElim TransMetal->SideRxn Competition: Sterics slow this step RedElim->ActiveCat Regeneration Product Biaryl Product RedElim->Product DeborProd Byproduct: Ar-H + Boric Acid SideRxn->DeborProd

Caption: Kinetic competition between the desired Transmetallation cycle and the parasitic Protodeboronation pathway.

Troubleshooting Decision Tree

Troubleshooting Problem Low Yield? Analysis Analyze Crude NMR/LCMS Problem->Analysis Case1 SM Remaining + No Byproducts Analysis->Case1 Case2 Deboronated Arene (Major) Analysis->Case2 Case3 Homocoupling (Ar-Ar) Analysis->Case3 Sol1 Catalyst Death: Degas better or Switch to XPhos Pd G2 Case1->Sol1 Sol2 Hydrolysis: Reduce H2O ratio Increase Boronic Acid (2.0 eq) Lower Temp (100°C) Case2->Sol2 Sol3 Oxidation: Strict O2 exclusion Switch solvent to Toluene Case3->Sol3

Caption: Diagnostic workflow for optimizing reaction conditions based on crude mixture analysis.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250–6284. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids.[4][5] Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Isotopes, and Mechanisms. Journal of the American Chemical Society, 138(29), 9145–9157. Link

Sources

Method

Application Note: Continuous Flow Synthesis &amp; Utilization of 2-(2-Cyanophenylmethoxy)phenylboronic Acid

This Application Note is designed for medicinal chemists and process engineers focusing on the continuous flow synthesis and utilization of functionalized arylboronic acids, specifically 2-(2-Cyanophenylmethoxy)phenylbor...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process engineers focusing on the continuous flow synthesis and utilization of functionalized arylboronic acids, specifically 2-(2-Cyanophenylmethoxy)phenylboronic acid . This molecule serves as a critical intermediate in the synthesis of biaryl ether scaffolds and benzoxaborole-type pharmacophores (analogous to Crisaborole and Tavaborole).

Executive Summary

The synthesis of 2-(2-Cyanophenylmethoxy)phenylboronic acid presents a classic chemoselectivity challenge: installing a boronic acid moiety in the presence of a reactive nitrile (cyano) group. Traditional batch lithiation (using n-BuLi) often leads to nucleophilic attack on the nitrile, resulting in amidine or ketone impurities. Furthermore, ortho-alkoxy boronic acids are prone to protodeboronation during extended workups.

This guide details a Continuous Flow Miyaura Borylation protocol. By utilizing a palladium-catalyzed approach in a flow reactor, we avoid the use of harsh organolithiums, ensuring nitrile compatibility. Additionally, we provide a protocol for the subsequent Suzuki-Miyaura Cross-Coupling , leveraging the enhanced mass transfer of flow systems to overcome the steric hindrance of the ortho-alkoxy substituent.

Key Advantages of Flow Processing[1]
  • Chemoselectivity: Avoids side-reactions on the nitrile group by using mild Pd-catalysis instead of cryogenic lithiation.

  • Kinetics: Accelerates the typically slow Miyaura borylation using superheated conditions (above solvent boiling point).

  • Stability: Minimizes protodeboronation by immediately consuming or quenching the boronic species inline.

Chemical Pathway & Mechanism[2][3]

The workflow consists of two modular stages. Stage 1 converts the aryl bromide precursor to the boronate ester (and subsequent acid). Stage 2 utilizes this intermediate in a cross-coupling reaction.

Target Molecule: 2-(2-Cyanophenylmethoxy)phenylboronic acid CAS: 1256355-77-7 (Analogous)[1]

Reaction Scheme (DOT Visualization)

ReactionPathway Precursor Aryl Bromide (1-bromo-2-((2-cyanobenzyl)oxy)benzene) Borylation Flow Reactor (Miyaura Borylation) 100-120°C Precursor->Borylation Stream A Reagents B2pin2 + KOAc Pd(dppf)Cl2 Reagents->Borylation Stream B PinacolEster Pinacol Boronate Intermediate Borylation->PinacolEster Conv. >95% Hydrolysis Acidic Hydrolysis (NaIO4 / HCl) PinacolEster->Hydrolysis Inline/Batch Product Target Boronic Acid 2-(2-Cyanophenylmethoxy) phenylboronic acid Hydrolysis->Product

Figure 1: Reaction pathway for the generation of the target boronic acid via Miyaura Borylation.

Experimental Protocols

Protocol A: Continuous Flow Miyaura Borylation

This protocol generates the pinacol ester, which is subsequently hydrolyzed to the boronic acid. The Pd-catalyzed route is selected over lithiation to preserve the nitrile functionality.

1. Reagent Preparation
  • Stream A (Substrate): Dissolve 1-bromo-2-((2-cyanobenzyl)oxy)benzene (1.0 equiv, 0.5 M) in dry 1,4-Dioxane.

  • Stream B (Reagents): Dissolve Bis(pinacolato)diboron (B2pin2, 1.2 equiv), KOAc (3.0 equiv), and Pd(dppf)Cl2 (2 mol%) in dry 1,4-Dioxane. Note: Ensure KOAc is finely ground or use a soluble base like Et3N if clogging occurs, though KOAc is preferred for yield.

2. System Setup
  • Pumps: Two high-pressure syringe pumps (e.g., Vapourtec or Syrris).

  • Reactor: PFA coil reactor (10 mL volume) or Stainless Steel coil.

  • Mixer: T-mixer (PEEK or SS).

  • Back Pressure Regulator (BPR): 75 psi (5 bar) to allow superheating.

3. Flow Conditions
ParameterSettingRationale
Temperature 110 °CAccelerates Pd(II) transmetallation step.
Residence Time 20 - 30 minSufficient for complete conversion of aryl bromide.
Solvent 1,4-DioxaneHigh boiling point, solubilizes B2pin2 and catalyst.
Flow Rate 0.3 - 0.5 mL/minAdjusted based on reactor volume to achieve residence time.
4. Execution Steps
  • Prime the system with pure 1,4-dioxane to equilibrate temperature and pressure.

  • Start Stream A and Stream B at equal flow rates (1:1 ratio).

  • Collect the effluent after the system reaches steady state (2x residence time).

  • Workup (Hydrolysis): The effluent contains the boronate ester. To obtain the free acid:

    • Treat the crude solution with NaIO4 (3 equiv) in THF/H2O (1:1) for 30 min, followed by 1M HCl.

    • Extract with EtOAc, wash with brine, and dry over Na2SO4.[2]

Protocol B: Downstream Suzuki-Miyaura Coupling (Telescoped)

If the goal is to use the boronic acid immediately for biaryl synthesis, a telescoped (multi-step) flow process is recommended to avoid isolation losses.

1. Reagent Preparation
  • Stream C (Crude Boronate): The output from Protocol A (filtered inline to remove salts).

  • Stream D (Coupling Partner): Aryl Halide (e.g., 4-bromoanisole) + K2CO3 (2M aq) + Pd catalyst (e.g., XPhos Pd G2).

2. System Setup (Telescoped)
  • Mixer 2: Connect Stream C and Stream D into a second reactor coil.

  • Reactor 2: 20 mL coil (longer residence time often required for sterically hindered ortho-alkoxy substrates).

3. Flow Conditions (Step 2)
ParameterSettingRationale
Temperature 100 °CStandard Suzuki coupling temperature.
Residence Time 15 - 20 minRapid coupling due to active catalyst (XPhos).
BPR 75 psiMaintains single phase (if using miscible solvents) or suppresses boiling.

Critical Process Parameters & Troubleshooting

Nitrile Compatibility (The "Why")

The nitrile group (-CN) is susceptible to nucleophilic attack by organolithiums (forming imines/ketones) or reduction by hydrides.

  • Avoid: n-BuLi, t-BuLi, or Grignard reagents unless using "Flash Chemistry" conditions (<0.5s residence time at -78°C).

  • Preferred: Pd-catalyzed borylation (Miyaura) is neutral and strictly chemoselective for the C-Br bond.

Steric Hindrance of Ortho-Alkoxy Groups

The 2-(2-cyanophenylmethoxy) group at the ortho position creates significant steric bulk around the boron center.

  • Impact: Slower transmetallation in Suzuki couplings.

  • Solution: Use electron-rich, bulky phosphine ligands (e.g., SPhos or XPhos ) which are designed to facilitate oxidative addition and transmetallation in hindered biaryls.

Catalyst Removal

Palladium residues can be problematic in drug development.

  • Flow Solution: Use a packed-bed scavenger column (e.g., QuadraPure™ TU) inline after the reactor to sequester Pd before the collection flask.

Workflow Visualization

The following diagram illustrates the complete telescoped setup for generating the boronic acid intermediate and consuming it immediately.

FlowSetup InputA Substrate (Br) + Catalyst Pump1 Pump A InputA->Pump1 InputB B2pin2 + Base Pump2 Pump B InputB->Pump2 Mixer1 T-Mixer Pump1->Mixer1 Pump2->Mixer1 Reactor1 Coil Reactor 1 (110°C, 20 min) Mixer1->Reactor1 Filter Inline Filter (Remove KOAc salts) Reactor1->Filter Mixer2 T-Mixer Filter->Mixer2 InputC Hydrolysis Agent (or Coupling Partner) Pump3 Pump C InputC->Pump3 Pump3->Mixer2 Reactor2 Coil Reactor 2 (100°C) Mixer2->Reactor2 BPR Back Pressure Regulator (75 psi) Reactor2->BPR Collection Collection (Product) BPR->Collection

Figure 2: Telescoped flow setup for synthesis and subsequent utilization.

References

  • Miyaura Borylation in Flow

    • Title: Continuous Flow Synthesis of Arylboronic Esters and Acids.
    • Source:Journal of Flow Chemistry, 2011.
    • Context: Establishes the baseline for Pd-catalyzed boryl
  • Flash Chemistry (Nitrile Compatibility)

    • Title: Flash Chemistry: Fast Organic Synthesis in Microsystems.
    • Source:Wiley, 2008 (Jun-ichi Yoshida).
    • Context: Discusses the kinetic protection of functional groups like nitriles using sub-second residence times in lithiation (altern
  • Suzuki Coupling of Hindered Substrates

    • Title: Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow.[3][4][5][6]

    • Source:Molecules, 2013.[4][7]

    • Context: Detailed protocols for handling difficult Suzuki couplings in flow.
  • Benzoxaborole Synthesis

    • Title: Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles.[8][9]

    • Source:Bioorganic & Medicinal Chemistry Letters, 2014.
    • Context: Provides structural context for the target molecule as a precursor to oxaborole pharmacophores.

Sources

Application

Protecting group strategies for "2-(2-Cyanophenylmethoxy)phenylboronic acid"

Application Note: Strategic Protection and Handling of 2-(2-Cyanophenylmethoxy)phenylboronic Acid Executive Summary & Strategic Analysis The target molecule, 2-(2-Cyanophenylmethoxy)phenylboronic acid , presents a classi...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Protection and Handling of 2-(2-Cyanophenylmethoxy)phenylboronic Acid

Executive Summary & Strategic Analysis

The target molecule, 2-(2-Cyanophenylmethoxy)phenylboronic acid , presents a classic "ortho-effect" challenge in organoboron chemistry.[1] The presence of an alkoxy ether linkage at the ortho position relative to the boronic acid moiety creates a unique reactivity profile.[1] While the ether oxygen can provide intramolecular coordination (increasing the hydrolytic stability of esters), it also increases electron density at the ipso-carbon, making the free boronic acid susceptible to protodeboronation (cleavage of the C-B bond) under acidic or thermal stress.[1] Furthermore, the distal nitrile group restricts the use of harsh reducing conditions.[1]

This guide details a strategic approach to handling this molecule, moving beyond standard protocols to address specific stability issues.

The Core Challenge:

  • Boroxine Equilibrium: The free acid exists in a dynamic equilibrium with its cyclic trimeric anhydride (boroxine), complicating NMR analysis and stoichiometry.[1]

  • Protodeboronation: The electron-rich ortho-alkoxy ring facilitates protonolysis of the C-B bond.[1]

  • Purification Difficulty: The polarity of the free acid causes streaking on silica gel, making chromatographic purification inefficient.[1]

Strategic Solution: We employ a Dual-Protection Strategy :

  • MIDA Boronates for storage, purification, and iterative synthesis (removes Lewis acidity).[1]

  • Pinacol Esters (Bpin) for immediate cross-coupling applications (Suzuki-Miyaura).[1]

Decision Matrix: Selecting the Right Strategy

The following decision tree illustrates the logical flow for selecting the appropriate protecting group based on downstream applications.

ProtectingGroupStrategy Start Crude 2-(2-Cyanophenylmethoxy) phenylboronic acid Decision Immediate Application? Start->Decision RouteA Suzuki Coupling (High Throughput) Decision->RouteA Coupling RouteB Storage / Purification / Multi-step Synthesis Decision->RouteB Storage/Purity Bpin Pinacol Ester (Bpin) • Lipophilic • Reactive in Coupling RouteA->Bpin MIDA MIDA Boronate • Air/Silica Stable • Crystalline • sp3 Hybridized (Inert) RouteB->MIDA Purification Purification Required? Bpin->Purification If impure Purification->MIDA To crystallize Sorbitol Sorbitol Extraction ('Sugar Trick') Purification->Sorbitol To recover pure Acid

Figure 1: Strategic decision tree for protecting group selection based on stability requirements and downstream chemistry.

Detailed Protocols

Protocol A: MIDA Boronate Formation (Stabilization & Purification)

Use Case: When the crude boronic acid is impure, or the molecule must survive oxidative/acidic steps.

Mechanism: N-Methyliminodiacetic acid (MIDA) acts as a tridentate ligand.[1][2] The nitrogen lone pair coordinates to the empty p-orbital of boron, rehybridizing it from sp² to sp³.[1] This "switches off" the Lewis acidity, rendering the molecule inert to cross-coupling conditions and silica gel interactions.[1]

Materials:

  • Crude 2-(2-Cyanophenylmethoxy)phenylboronic acid (1.0 equiv)

  • N-Methyliminodiacetic acid (MIDA) (1.2–1.5 equiv)

  • Toluene and DMSO (10:1 ratio)

  • Dean-Stark apparatus[3]

Procedure:

  • Setup: In a round-bottom flask equipped with a stir bar and a Dean-Stark trap, suspend the crude boronic acid and MIDA in the Toluene/DMSO mixture (0.1 M concentration relative to substrate).

  • Reflux: Heat the mixture to reflux. As the reaction proceeds, the water generated is azeotropically removed via the Dean-Stark trap.[1]

  • Monitoring: The reaction is typically complete when water collection ceases (2–4 hours).[1] The insoluble MIDA precursor will dissolve as it converts to the soluble MIDA boronate.[1]

  • Workup:

    • Concentrate the solvent under reduced pressure.[1][3]

    • Crucial Step: The residue is often a sticky oil due to DMSO.[1] Dissolve in a minimal amount of Acetone, then slowly add Diethyl Ether or Hexanes to induce precipitation.[1] MIDA boronates are highly crystalline.[1]

  • Purification: Filter the solid. If necessary, flash chromatography can be performed (Eluent: EtOAc/MeOH) without streakiness, as the MIDA boronate behaves like a standard organic molecule.[1]

Release (Deprotection): To restore the boronic acid, stir the MIDA boronate in THF/H₂O (1:1) with NaOH (3 equiv) at room temperature for 30 minutes. Quench with phosphate buffer (pH 6.0) and extract.

Protocol B: Pinacol Ester Formation (For Suzuki Coupling)

Use Case: Standard protecting group for immediate palladium-catalyzed coupling.

Materials:

  • Crude Boronic Acid (1.0 equiv)

  • Pinacol (1.1 equiv)[1]

  • MgSO₄ (anhydrous, 2.0 equiv) or Molecular Sieves (4Å)[1]

  • Dichloromethane (DCM) or THF (anhydrous)[1]

Procedure:

  • Mixing: Dissolve the boronic acid and pinacol in DCM (0.2 M) at room temperature.

  • Dehydration: Add anhydrous MgSO₄. Stir vigorously for 2–12 hours.

    • Note: For stubborn substrates (due to steric bulk of the ortho-alkoxy group), heating in Toluene with a Dean-Stark trap is preferred over MgSO₄.

  • Workup: Filter off the drying agent and concentrate in vacuo.

  • Purification: Pass through a short pad of silica gel (eluting with Hexanes/EtOAc).[1]

Protocol C: The "Sugar Trick" (Sorbitol Purification)

Use Case: Recovering high-purity free boronic acid from a messy Pinacol ester or crude mixture without chromatography.

Scientific Basis: Boronic acids form water-soluble, anionic complexes with polyols like Sorbitol at high pH.[1] Impurities (and organic-soluble esters) remain in the organic phase.[1] Acidification reverses the complex, precipitating the pure boronic acid.[1]

Procedure:

  • Dissolution: Dissolve the impure boronic species (or Bpin ester) in Diethyl Ether or DCM.[1]

  • Extraction: Add an aqueous solution of Sorbitol (1.0 M) and Na₂CO₃ (1.0 M) . Shake vigorously.

    • Mechanism:[1][3][4][5][6] The boronic acid moves into the aqueous layer as the boronate-sorbitol complex.[1]

  • Separation: Discard the organic layer (contains impurities/uncleaved esters).[1]

  • Acidification: Carefully acidify the aqueous layer with 1M HCl to pH ~3–4.[1]

    • Caution: Do not go too acidic (pH < 1) to avoid protodeboronation of the sensitive ortho-alkoxy ring.[1]

  • Isolation: The free boronic acid will precipitate or can be extracted back into fresh DCM/EtOAc.[1]

Comparative Data: Stability & Utility[1][7][8]

ParameterFree Boronic AcidPinacol Ester (Bpin)MIDA Boronate
Atom Economy HighModerateLow
Silica Stability Poor (Streaks)GoodExcellent
Air/Moisture Stability Moderate (Boroxine formation)HighVery High (Indefinite)
Reactivity (Suzuki) GoodExcellentInert (Must deprotect)
Purification Method Sorbitol Extraction / Recryst.Flash ChromatographyCrystallization / Flash Column
Ortho-Stability Low (Prone to protodeboronation)ModerateHigh (sp³ boron prevents attack)

Experimental Workflow Diagram

The following diagram visualizes the "DEA Route" for converting a stable Bpin ester back to a free acid, a common requirement when the ester is too stable for direct hydrolysis.

DeprotectionWorkflow Bpin Pinacol Ester (Stable/Sticky) Precipitate DEA Adduct (Crystalline Solid) Bpin->Precipitate + DEA Ether/RT DEA Diethanolamine (DEA) Hydrolysis Aq. HCl / pH Adjustment Precipitate->Hydrolysis Filter & Hydrolyze Product Pure Boronic Acid Hydrolysis->Product Extraction

Figure 2: The DEA (Diethanolamine) transesterification route.[7] This method is superior to direct acidic hydrolysis for Bpin esters, as the DEA adduct precipitates out, driving the equilibrium forward.[1]

Quality Control & Analytical Notes

  • NMR Artifacts: In d6-DMSO, the free boronic acid often shows a broad peak for -B(OH)₂ around 8.0 ppm.[1] If the sample contains boroxine, you may see multiple sets of aryl peaks.[1]

    • Tip: Add a drop of D₂O and a pinch of Mannitol to the NMR tube. This forms a single, sharp species, simplifying the spectrum.[1]

  • TLC Visualization: Boronic acids do not always stain well with KMnO4.[1] Use Curcumin stain (0.1% curcumin in EtOH), which turns a distinct red-orange upon heating in the presence of boron.[1]

References

  • MIDA Boronates & Iterative Synthesis: Gillis, E. P., & Burke, M. D. (2007).[1] "A simple and modular strategy for small molecule synthesis: iterative Suzuki-Miyaura coupling of B-protected haloboronic acids." Journal of the American Chemical Society, 129(21), 6716–6717.[1] [Link][1]

  • General Boronic Acid Handbook (Synthesis & Purification): Hall, D. G.[1] (Ed.).[1][5][8][9] (2011).[1][5][10][11] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[1] [Link][1]

  • Sorbitol Purification Method ("Sugar Trick"): Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1] "Selection of boron reagents for Suzuki–Miyaura coupling." Chemical Society Reviews, 43(1), 412-443.[1] (Discusses phase-switch purification). [Link]

  • DEA Deprotection Strategy: Coutts, S. J., et al. (1994).[1] "Two efficient methods for the cleavage of pinacol boronate esters." Tetrahedron Letters, 35(29), 5109-5112.[1] [Link][1]

  • Stability of Ortho-Substituted Boronic Acids: Lennox, A. J. J., & Lloyd-Jones, G. C. (2010).[1] "The slow-release of boronic acids in Suzuki-Miyaura coupling." Israel Journal of Chemistry, 50(5-6), 664-674.[1] [Link][1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Yields in the Suzuki Coupling of "2-(2-Cyanophenylmethoxy)phenylboronic acid"

Welcome to the technical support center for advanced synthetic applications. This guide is designed for researchers, medicinal chemists, and process development scientists encountering challenges with the Suzuki-Miyaura...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced synthetic applications. This guide is designed for researchers, medicinal chemists, and process development scientists encountering challenges with the Suzuki-Miyaura cross-coupling of "2-(2-Cyanophenylmethoxy)phenylboronic acid." This particular substrate, while valuable, presents a unique combination of steric and electronic challenges that can often lead to disappointing yields. This resource provides in-depth, evidence-based troubleshooting strategies to help you navigate these complexities and optimize your reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: I'm experiencing consistently low yields (<30%) in the Suzuki coupling of 2-(2-Cyanophenylmethoxy)phenylboronic acid with my aryl halide. What are the most likely causes?

Low yields with this substrate typically stem from a combination of three primary factors: steric hindrance, catalyst inhibition by the cyano group, and potential instability of the boronic acid.

  • Steric Hindrance: The ortho-substitution on the phenylboronic acid, coupled with the bulky cyanophenylmethoxy group, creates significant steric congestion around the reactive boronic acid moiety. This can impede the crucial transmetalation step in the catalytic cycle, where the organic group is transferred from boron to the palladium center.[1][2] Highly hindered substrates often require more forcing conditions or specialized catalytic systems to overcome this barrier.[3]

  • Catalyst Inhibition by the Cyano Group: Nitrile (-CN) functionalities are known to coordinate with and potentially poison palladium catalysts.[4] This interaction can sequester the active palladium species, effectively removing it from the catalytic cycle and leading to incomplete conversion. The proximity of the cyano group to the reaction center in your substrate may exacerbate this issue.

  • Boronic Acid Instability: Ortho-substituted phenylboronic acids can be prone to decomposition under basic reaction conditions, particularly at elevated temperatures, through pathways like protodeboronation.[5] This side reaction consumes your starting material and reduces the overall yield.

The following sections will address each of these issues with specific, actionable troubleshooting protocols.

Question 2: How can I overcome the steric hindrance associated with this substrate?

Addressing steric hindrance requires a multi-faceted approach focusing on the ligand, base, and solvent system. The goal is to create a reaction environment that facilitates the approach of the sterically demanding coupling partners.

For sterically hindered Suzuki couplings, bulky, electron-rich phosphine ligands are often the key to success.[1][6] These ligands promote the formation of a coordinatively unsaturated, highly reactive monoligated palladium(0) species, which is more accessible to bulky substrates. They also accelerate the rate-limiting oxidative addition and subsequent reductive elimination steps.

Recommended Ligands for Sterically Hindered Couplings:

LigandCommon Name(s)Key Features & Rationale
(t-Bu)₃P Tri-tert-butylphosphineHighly electron-rich and sterically demanding. Excellent for promoting oxidative addition of challenging aryl halides.[7]
PCy₃ TricyclohexylphosphineSimilar to (t-Bu)₃P, effective for a wide range of substrates.[7]
SPhos 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenylA Buchwald-type biaryl phosphine ligand designed for creating highly active catalysts that are effective for hindered substrates.
XPhos 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenylAnother highly effective Buchwald ligand, often successful when others fail for tetra-ortho-substituted biaryl synthesis.
AntPhos Specifically shown to be effective for extremely sterically demanding aryl-alkyl couplings, demonstrating its utility in overcoming severe steric barriers.[3]

Troubleshooting Protocol: Ligand Screening

  • Setup Parallel Reactions: Prepare a series of small-scale reactions (e.g., 0.1 mmol of the limiting reagent) in parallel, each with a different ligand.

  • Standardize Conditions: Keep the palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂), base (start with K₃PO₄), solvent (e.g., Dioxane/H₂O), and temperature consistent across all reactions. A typical starting point is a 2:1 ligand-to-palladium ratio.

  • Monitor Progress: Use TLC or LC-MS to monitor the consumption of starting materials and the formation of the product at regular intervals (e.g., 2, 6, and 24 hours).

  • Analyze and Optimize: Identify the ligand that provides the highest conversion and then proceed to optimize other parameters (base, solvent, temperature) with that ligand.

The base plays a crucial role in activating the boronic acid for transmetalation.[8] For sterically hindered substrates, a weaker base like potassium phosphate (K₃PO₄) or cesium fluoride (CsF) is often preferred over stronger bases like NaOH or KOH to minimize base-induced decomposition of the boronic acid.[9]

The solvent system must be able to dissolve all reactants and facilitate the interaction between the organic and aqueous phases (if used).

Recommended Base/Solvent Combinations:

BaseSolvent SystemRationale
K₃PO₄ Dioxane/H₂O (e.g., 4:1)A robust, general-purpose system that often provides good results with hindered substrates.
Cs₂CO₃ DioxaneA stronger base that can sometimes accelerate slow reactions, but monitor for boronic acid decomposition.
K₂CO₃ Toluene/H₂O or DMFAlternative conditions that can be effective. DMF can sometimes help with solubility issues.[10]
CsF DioxaneA milder, non-nucleophilic base that can be beneficial when base-sensitive functional groups are present.
Question 3: My reaction starts but then stalls. Could the cyano group be poisoning my catalyst? How do I prevent this?

Yes, reaction stalling is a classic symptom of catalyst poisoning. The nitrile's lone pair can coordinate to the palladium center, forming stable, off-cycle complexes that are catalytically inactive.[11][12]

G A Low Yield/Stalled Reaction Observed B Hypothesis: Catalyst Poisoning by Cyano Group A->B C Strategy 1: Increase Catalyst Loading B->C D Strategy 2: Use More Robust Ligands B->D E Strategy 3: Use a Pre-catalyst B->E F Re-run reaction with 2-5 mol% Pd C->F G Screen bulky, electron-rich ligands (e.g., XPhos, SPhos) D->G H Use a well-defined Pd(II) pre-catalyst (e.g., SPhos-Pd-G3) E->H I Yield Improved? F->I Monitor Conversion G->I Monitor Conversion H->I Monitor Conversion J Problem Solved I->J Yes K Consider alternative coupling strategy I->K No

Caption: Troubleshooting workflow for catalyst poisoning.

Experimental Protocol: Mitigating Nitrile Inhibition

  • Increase Catalyst Loading: As a simple first step, try increasing the palladium catalyst loading from a typical 1-2 mol% to 3-5 mol%. This can sometimes overcome partial poisoning by ensuring a sufficient concentration of active catalyst remains in the reaction.

  • Employ Electron-Rich, Bulky Ligands: As mentioned previously, ligands like SPhos and XPhos are not only good for steric hindrance but also form more stable and reactive palladium complexes. These robust complexes can be less susceptible to displacement and deactivation by the nitrile group.

  • Use a Palladium Pre-catalyst: Modern palladium pre-catalysts (e.g., Buchwald G3 or G4 pre-catalysts) are designed to generate the active Pd(0) species in a controlled manner. This can be advantageous as it minimizes the exposure of the sensitive Pd(0) species to potential poisons before the catalytic cycle begins.

Question 4: I suspect my boronic acid is decomposing. How can I confirm this and what can I do to improve its stability?

Protodeboronation (replacement of the -B(OH)₂ group with a hydrogen atom) is a common side reaction. You can monitor for this by taking a sample of your reaction mixture, quenching it, and analyzing it by LC-MS. The presence of a significant peak corresponding to the mass of "2-(cyanophenylmethoxy)benzene" is a strong indicator of decomposition.

Strategies to Enhance Boronic Acid Stability:

  • Use Milder Bases: As discussed, switch from strong hydroxides to weaker bases like K₃PO₄, K₂CO₃, or CsF.

  • Lower Reaction Temperature: If possible, run the reaction at a lower temperature (e.g., 60-80 °C instead of >100 °C). This may require a more active catalyst system (e.g., a Buchwald pre-catalyst) to achieve a reasonable reaction rate.

  • Use a Boronate Ester as a "Slow-Release" Source: Boronic acids can be converted into more stable derivatives, such as pinacol esters or MIDA (N-methyliminodiacetic acid) boronates.[13] These compounds are more resistant to decomposition and slowly hydrolyze under the reaction conditions to release the active boronic acid, keeping its concentration low and minimizing side reactions.[5] Recently, 1,1,2,2-tetraethylethylene glycol esters have also been shown to be stable and highly reactive.[14]

Protocol: In Situ Protection with Diethanolamine

A simple and effective method is to form a diethanolamine complex of the boronic acid, which can often be used directly in the coupling reaction.[15]

  • Complex Formation: In a separate flask, dissolve your 2-(2-Cyanophenylmethoxy)phenylboronic acid in a suitable solvent like methylene chloride or THF.

  • Add Diethanolamine: Add one equivalent of diethanolamine dropwise. A precipitate of the boronate complex should form.

  • Isolate and Use: The solid can be filtered, washed with a non-polar solvent (like hexane), and dried. This stable complex can then be used directly in your Suzuki coupling reaction, where the protic solvent (water) in the reaction mixture will facilitate the release of the boronic acid.[15]

Summary of Recommended Starting Conditions for Optimization

If you are starting from scratch or your current conditions have failed, here is a robust starting point for optimization.

ParameterRecommended Starting ConditionRationale
Palladium Source Pd₂(dba)₃ (1.5 mol%)A reliable Pd(0) source.
Ligand SPhos (3 mol%)Excellent for hindered and electronically challenging substrates.
Base K₃PO₄ (2.0 - 3.0 equiv.)Effective and mild, minimizes boronic acid decomposition.
Solvent 1,4-Dioxane / H₂O (4:1 v/v)Good general solvent system for solubility and reactivity.
Temperature 80 - 100 °CA balance between reaction rate and stability.
Boronic Acid Use 1.2 - 1.5 equivalentsTo compensate for any potential decomposition.

Final Note: Always ensure your reaction is performed under an inert atmosphere (Nitrogen or Argon) and that your solvents are properly degassed. Oxygen can oxidize the Pd(0) catalyst, leading to deactivation.

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link][8]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link][6]

  • Tang, W., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers. Retrieved from [Link][3]

  • Reddit. (2016). Why is the Suzuki-Miyaura coupling reaction steric sensitive? r/chemistry. Retrieved from [Link][1]

  • YouTube. (2011). Masking Boronic Acids for Suzuki Coupling. Retrieved from [Link][15]

  • Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved from [Link][16]

  • ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Retrieved from [Link][2]

  • Reddit. (2019). How resistant are Suzuki couplings to nitro groups? r/chemhelp. Retrieved from [Link]

  • Grushin, V. V., et al. (2008). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Journal of the American Chemical Society. Retrieved from [Link][11][12]

  • Catalysis Science & Technology. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Retrieved from [Link]

  • Littke, A. F., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society. Retrieved from [Link]

  • MDPI. (n.d.). Catalysts for Suzuki–Miyaura Coupling Reaction. Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Retrieved from [Link][9]

  • Badone, D., et al. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Retrieved from [Link]

  • ResearchGate. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved from [Link]

  • ResearchGate. (2018). Optimization of the reaction conditions for Suzuki coupling reaction. Retrieved from [Link]

  • Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society. Retrieved from [Link][7]

  • Reddit. (2022). Failed suzuki coupling, any suggenstions? r/Chempros. Retrieved from [Link][10]

  • Wikipedia. (n.d.). Catalyst poisoning. Retrieved from [Link][4]

  • Ikawa, T., et al. (2010). The Suzuki–Miyaura Coupling of Nitroarenes. Journal of the American Chemical Society. Retrieved from [Link]

  • ResearchGate. (n.d.). Poisoning and deactivation of palladium catalysts. Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]

  • Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. Retrieved from [Link][5]

  • Mita, T., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters. Retrieved from [Link][14]

  • Leonori, D., et al. (2021). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society. Retrieved from [Link][13]

Sources

Optimization

Technical Support Center: 2-(2-Cyanophenylmethoxy)phenylboronic Acid

Topic: Troubleshooting Side Reactions & Stability Profiles Executive Technical Summary 2-(2-Cyanophenylmethoxy)phenylboronic acid is a specialized bifunctional intermediate often employed in the synthesis of benzoxaborol...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Side Reactions & Stability Profiles

Executive Technical Summary

2-(2-Cyanophenylmethoxy)phenylboronic acid is a specialized bifunctional intermediate often employed in the synthesis of benzoxaborole therapeutics (e.g., PDE4 inhibitors) and complex biaryl scaffolds. Its structure features two reactive centers: a boronic acid moiety and a nitrile group , linked by an ortho-alkoxy ether tether.

This specific architecture creates a "perfect storm" for three distinct side reactions that researchers must control:

  • Protodeboronation: Accelerated by the ortho-alkoxy substituent.

  • Boroxine Trimerization: A reversible dehydration equilibrium complicating analytics.

  • Nitrile Hydration: An irreversible side reaction occurring under standard Suzuki-Miyaura coupling conditions.

This guide provides the mechanistic insight and protocols required to navigate these stability challenges.

Critical Side Reaction Pathways

The following diagram maps the degradation landscape of the molecule. Understanding these pathways is the first step in prevention.

SideReactions cluster_0 Reversible Equilibrium Target Target Molecule 2-(2-Cyanophenylmethoxy) phenylboronic acid Protodeboronation Side Product A: Protodeboronation (Loss of B(OH)2) Target->Protodeboronation High pH / Heat Metal Catalysis Boroxine Side Product B: Boroxine Trimer (Anhydride Formation) Target->Boroxine Dehydration Vacuum Drying Amide Side Product C: Primary Amide (Nitrile Hydrolysis) Target->Amide Aqueous Base Pd(II) Catalysis

Figure 1: Mechanistic degradation pathways. Note that Boroxine formation is reversible, while Protodeboronation and Amide formation are generally irreversible.

Troubleshooting Guide: Issue-Specific Solutions

Issue 1: "My NMR spectrum shows a complex mixture of peaks, but LCMS indicates a single mass."

Diagnosis: Boroxine Formation (Dehydration) Boronic acids spontaneously dehydrate to form cyclic trimers (boroxines) upon storage or vacuum drying. This is an equilibrium process.



In non-polar NMR solvents (e.g., 

), you observe a mixture of monomer and trimer, leading to broadened or duplicated peaks.

Corrective Protocol:

  • Do not purify. This is not an impurity.

  • NMR Fix: Add 1-2 drops of

    
     or use 
    
    
    
    -DMSO/
    
    
    mixture as the solvent. The excess water shifts the equilibrium entirely back to the monomeric boronic acid species, simplifying the spectrum.
Issue 2: "Yields are low in Suzuki Coupling, and I see a de-boronated byproduct."

Diagnosis: Protodeboronation The ortho-alkoxy group (the ether linkage) donates electron density to the aromatic ring and can coordinate with the boron center, stabilizing the transition state for hydrolytic cleavage. This reaction is base-catalyzed.

Mechanistic Insight: Under basic conditions (standard Suzuki), the boronate anion is formed. If the transmetallation to Palladium is slow, the C-B bond hydrolyzes, replacing the boron with a proton.

Corrective Protocol:

  • Lower the Base Strength: Switch from strong bases (

    
    , 
    
    
    
    ) to milder bases like
    
    
    or
    
    
    .
  • Anhydrous Conditions: Use anhydrous solvents (Dioxane or Toluene) and limit water to the minimum required for the base solubility.

  • Catalyst Choice: Use highly active catalyst systems (e.g., Pd(dppf)Cl₂ or XPhos Pd G2 ) to accelerate the cross-coupling rate over the protodeboronation rate.

Issue 3: "I see a new peak with M+18 mass in the reaction mixture."

Diagnosis: Nitrile Hydration (Amide Formation) The nitrile group (


) is susceptible to hydration to the primary amide (

).
  • Cause: Palladium catalysts, combined with basic aqueous conditions (pH > 9) and heat, are excellent catalysts for hydrating nitriles.

Corrective Protocol:

  • Temperature Control: Do not exceed 80°C if possible.

  • Base Selection: Avoid hydroxide bases (

    
    , 
    
    
    
    ). Use carbonate or phosphate bases.
  • Alternative Coupling: Consider Buchwald Precatalysts that operate at room temperature or mild heating (40-50°C) to preserve the nitrile.

Comparative Stability Data

The following table summarizes the stability of 2-(2-Cyanophenylmethoxy)phenylboronic acid compared to standard phenylboronic acid.

ParameterStandard Phenylboronic Acid2-(2-Cyanophenylmethoxy) analogTechnical Implication
Oxidative Stability ModerateLow Store under Argon/Nitrogen. The ether linkage activates the ring toward oxidation.
Protodeboronation Rate Slow (at pH 10, 80°C)Fast (at pH 10, 80°C)Ortho-substituents accelerate C-B bond cleavage. Reaction times must be short.
Hygroscopicity ModerateHigh Absorbs atmospheric water rapidly; store in desiccator.
Solubility Good in MeOH/EtOHPoor in Alcohols Tendency to form esters/aggregates. Preferred solvent: THF or DMF.

Experimental Protocols

Protocol A: Purity Analysis via HPLC (Recommended)

Avoid standard reverse-phase gradients with high water content/high pH, as on-column degradation can occur.

  • Column: C18 Phenyl-Hexyl (provides better separation for aromatics).

  • Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH stabilizes the boronic acid).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 8 minutes.

  • Detection: UV at 254 nm (Aromatic) and 220 nm (Nitrile).

  • Sample Prep: Dissolve in Acetonitrile:Water (1:1) immediately before injection. Do not let the sample sit in methanol, as methyl boronic esters will form.

Protocol B: Workup & Isolation

How to isolate the product without inducing hydrolysis.

  • Quench: Cool reaction to room temperature. Dilute with EtOAc.

  • Wash: Wash gently with 0.5 M HCl (or saturated

    
    ).
    
    • Why? Acidifying ensures the boronic acid is in the neutral

      
       state, which partitions better into organics and stops base-catalyzed degradation.
      
  • Drying: Dry organic layer over

    
    .
    
  • Concentration: Rotate evaporate at < 40°C .

    • Note: The residue will likely be a foam (mixture of monomer/trimer). This is acceptable for the next step.

Decision Tree for Optimization

Use this logic flow to optimize your reaction conditions if the starting material is degrading.

DecisionTree Start Start: Low Yield / Degradation CheckByproduct Identify Major Byproduct Start->CheckByproduct Deboronated De-boronated Arene (Protodeboronation) CheckByproduct->Deboronated Amide Amide (+18 mass) (Nitrile Hydrolysis) CheckByproduct->Amide Homocoupled Homocoupling dimer CheckByproduct->Homocoupled Sol1 Action: 1. Switch base to K3PO4 2. Reduce Water content 3. Increase Catalyst Load Deboronated->Sol1 Sol2 Action: 1. Lower Temp (<80°C) 2. Use Anhydrous Base 3. Avoid Pd-black formation Amide->Sol2 Sol3 Action: 1. Degas solvents thoroughly 2. Remove O2 (Argon sparge) Homocoupled->Sol3

Figure 2: Troubleshooting logic for reaction optimization.

References

  • Boronic Acid Stability & Protodeboronation: Kuivila, H. G., Reuwer, J. F., & Mangravite, J. A. (1964). Electrophilic Displacement Reactions. XV. Kinetics and Mechanism of the Protodeboronation of Areneboronic Acids. Journal of the American Chemical Society, 86(13), 2666–2670. [Link]

  • Boroxine-Boronic Acid Equilibrium: Ibach, D. G., & Hall, D. G. (2020). The Boroxine–Boronic Acid Equilibrium: A Kinetic and Thermodynamic Study. Chemistry – A European Journal. [Link]

  • Nitrile Hydrolysis in Metal Catalysis: Rao, H., et al. (2015). Palladium-Catalyzed Hydrolysis of Nitriles to Primary Amides. Organic Letters, 17(11), 2668–2671. [Link]

  • General Handling of Boronic Acids: Hall, D. G. (Ed.).[1] (2011).[2] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. [Link]

Sources

Troubleshooting

Technical Support Center: 2-(2-Cyanophenylmethoxy)phenylboronic acid

The following technical guide is structured as a specialized support resource for researchers working with 2-(2-Cyanophenylmethoxy)phenylboronic acid (CAS 1256355-77-7) . It synthesizes mechanistic chemical insights with...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support resource for researchers working with 2-(2-Cyanophenylmethoxy)phenylboronic acid (CAS 1256355-77-7) . It synthesizes mechanistic chemical insights with practical troubleshooting protocols.

Topic: Decomposition Pathways & Stabilization Protocols CAS: 1256355-77-7 Molecular Formula:


[1]

Executive Technical Summary

2-(2-Cyanophenylmethoxy)phenylboronic acid is a functionalized arylboronic acid characterized by a bulky ortho-alkoxy substituent bearing a nitrile group. While valuable as a Suzuki-Miyaura coupling partner (likely for benzoxaborole or biaryl synthesis), this specific structural motif presents a high-risk profile for decomposition .

The ortho-alkoxy group acts as an electron-donating substituent that significantly accelerates protodeboronation , the primary decomposition pathway. Furthermore, the proximity of the ether oxygen to the boron center can facilitate oxidative pathways and boroxine equilibrium shifts that confuse analytical data.

Diagnostic Troubleshooting Guide (Q&A)

Q1: "I am observing a significant byproduct with a mass of [M-44] or [M-B(OH)2+H] in my LC-MS. What is happening?"

Diagnosis: You are observing Protodeboronation .[2][3][4] The Issue: The boronic acid moiety (


) has been cleaved and replaced by a proton, yielding 1-(2-cyanophenylmethoxy)benzene .
The Cause:  This is the most common failure mode for ortho-alkoxy phenylboronic acids. The electron-donating oxygen atom at the ortho position increases electron density at the ipso-carbon (the carbon attached to boron), making it highly susceptible to proton attack, especially under basic conditions and elevated temperatures.
Corrective Action: 
  • Switch Bases: Avoid strong hydroxide bases (

    
    , 
    
    
    
    ). Switch to mild, anhydrous bases like
    
    
    or
    
    
    .
  • Lower Temperature: Protodeboronation has a higher activation energy than the transmetallation step in Suzuki couplings. Reducing the reaction temperature (e.g., from 80°C to 50-60°C) often favors coupling over decomposition.

  • Reduce Water: Use anhydrous solvents. Water acts as the proton source in the transition state.

Q2: "The white powder has turned into a sticky solid or shows multiple peaks in NMR, yet the mass spec looks correct."

Diagnosis: Boroxine Formation (Dehydration Equilibrium). The Issue: Boronic acids spontaneously dehydrate to form cyclic trimers called boroxines (


). This is not a chemical degradation but a physical equilibrium driven by the removal of water (e.g., under vacuum or in dry storage).
The Cause:  Storage in desiccators or prolonged vacuum drying promotes dehydration.
Corrective Action: 
  • Re-equilibration: This is reversible.[5] In aqueous reaction media, the boroxine hydrolyzes back to the monomeric acid.

  • Analytical Fix: Add a drop of

    
     to your NMR tube (in 
    
    
    
    ) to shift the equilibrium entirely to the monomeric species for clear characterization.
Q3: "I see a new peak corresponding to the phenol derivative [M-B(OH)2+OH]. Is this from the reaction?"

Diagnosis: Oxidative Deborylation. The Issue: The C-B bond has oxidized to a C-O bond, generating 2-(2-cyanophenylmethoxy)phenol . The Cause: Ortho-alkoxy boronic acids are electron-rich, making the C-B bond prone to oxidation by atmospheric oxygen or peroxides present in ether solvents (THF, Dioxane). Corrective Action:

  • Peroxide Check: Test your ethereal solvents for peroxides before use.

  • Degassing: Rigorously degas all solvents (sparging with Argon for 20 mins) before adding the boronic acid or catalyst.

Mechanistic Deep Dive: Decomposition Pathways

To control these reactions, one must understand the molecular mechanisms driving them.

Pathway A: Base-Catalyzed Protodeboronation (The "Ortho-Effect")

The ortho-alkoxy group is not just a bystander; it actively catalyzes the destruction of the C-B bond.

  • Coordination: The base (

    
     or 
    
    
    
    ) coordinates to the Boron, forming a tetrahedral boronate anion.
  • Ipso-Protonation: The electron-donating ortho-ether pushes electron density into the ring, stabilizing the transition state for protonation at the ipso-carbon.

  • Cleavage: The C-B bond breaks, releasing boric acid and the de-boronated arene.

Pathway B: Oxidative Deborylation

In the presence of Reactive Oxygen Species (ROS) or simply air, the C-B bond undergoes insertion of oxygen.

  • Insertion:

    
     or ROOH inserts into the C-B bond.
    
  • Rearrangement: The intermediate rearranges to a borate ester.

  • Hydrolysis: The ester hydrolyzes to the phenol.

Visualizing the Pathways

Figure 1: Primary decomposition and equilibrium pathways. Note that the Boroxine pathway is reversible, while Protodeboronation and Oxidation are irreversible degradations.

Experimental Protocols for Stabilization

Protocol A: Stability Testing (Go/No-Go Test)

Before committing valuable GMP starting material to a reaction, perform this stress test.

  • Preparation: Dissolve 10 mg of the boronic acid in 0.5 mL of the intended reaction solvent (e.g., Dioxane/Water 4:1).

  • Base Addition: Add 2 equivalents of the intended base (e.g.,

    
    ).
    
  • Thermal Stress: Heat to the intended reaction temperature (e.g., 80°C) for 1 hour.

  • Analysis: Analyze by HPLC or LC-MS.

    • Success Criteria: >95% remaining starting material.

    • Failure: Appearance of >5% de-boronated arene (Peak M-44).

    • If failed: Lower temperature to 50°C or switch to

      
      .
      
Protocol B: Optimal Storage Conditions

To prevent "shelf-life decomposition" (Oxidation/Boroxine formation):

  • Temperature: Store at -20°C .

  • Atmosphere: Flush the headspace with Argon after every use.

  • Container: Use amber glass vials with Teflon-lined caps to prevent moisture ingress (which catalyzes boroxine hydrolysis/re-formation cycles) and light degradation.

Protocol C: Reaction Setup (The "Safe-Mode" Suzuki)

Use this protocol to minimize protodeboronation.

  • Solvent: degassed Toluene/Water (10:1) or Dioxane/Water (anhydrous conditions are risky for boronic acids as they need trace water for the catalytic cycle, but excess water hurts stability).

  • Base: Potassium Phosphate Tribasic (

    
    ) – milder than Carbonates or Hydroxides.
    
  • Catalyst: Pre-catalysts like

    
     or XPhos Pd G2 that operate fast at lower temperatures.
    
  • Temperature: Start at 40°C . Ramp up only if conversion is stalled.

References

  • Splendid Lab. (n.d.). 2-(2-Cyanophenylmethoxy)phenylboronic acid (CAS 1256355-77-7).[1][6] Product Catalog. Retrieved from

  • Hall, D. G. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives.
  • Cox, P. A., et al. (2010). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids. Journal of the American Chemical Society, 132(38), 13100–13102.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. (Authoritative review on boronic acid stability and side reactions).

Sources

Optimization

Technical Support Center: Navigating Sterically Hindered Suzuki-Miyaura Couplings

Welcome to the technical support center for advanced cross-coupling applications. This guide is designed for researchers, medicinal chemists, and process development scientists who are tackling the common yet formidable...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced cross-coupling applications. This guide is designed for researchers, medicinal chemists, and process development scientists who are tackling the common yet formidable challenge of steric hindrance in Suzuki-Miyaura cross-coupling reactions. While we will use "2-(2-Cyanophenylmethoxy)phenylboronic acid" as a focal point for discussion, the principles and troubleshooting strategies outlined here are broadly applicable to a wide range of sterically encumbered substrates.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling with a sterically hindered substrate is failing or giving low yields. What are the most likely causes?

A1: Failure in sterically demanding couplings often stems from the inhibition of one or more key steps in the catalytic cycle. The primary culprits are typically:

  • Inefficient Oxidative Addition: Highly substituted aryl halides, particularly electron-rich ones or aryl chlorides, can be slow to react with the Pd(0) catalyst.

  • Challenging Transmetalation: The transfer of the organic group from the boronic acid to the palladium center can be sterically impeded. The choice of base is critical here, as it activates the boronic acid to a more nucleophilic boronate species.[1][2][3]

  • Difficult Reductive Elimination: The final step to form the C-C bond and regenerate the Pd(0) catalyst can be slow for highly congested biaryls, as it requires the two bulky groups to come into close proximity on the palladium center.[4]

  • Catalyst Decomposition: The catalyst may decompose before the slow coupling reaction reaches completion.

  • Protodeboronation: The boronic acid can be prematurely protonated and lost, especially under harsh conditions or with prolonged reaction times.[5] This is a common side reaction for many boronic acids.[5]

Q2: How might a specialized reagent like "2-(2-Cyanophenylmethoxy)phenylboronic acid" help overcome steric hindrance?

A2: While direct evidence is lacking, the structure of "2-(2-Cyanophenylmethoxy)phenylboronic acid" suggests a potential role as a "pro-boronic acid" or a substrate with a removable directing group. The "2-cyanophenylmethoxy" moiety could serve several hypothetical functions:

  • Transient Protecting Group: This group could mask the boronic acid, enhancing its stability and preventing premature decomposition or protodeboronation.[6][7][8] It might be cleaved in situ under the reaction conditions to slowly release the active boronic acid.

  • Intramolecular Coordination: The ether oxygen or the nitrile nitrogen could potentially coordinate to the palladium center in a transient manner, positioning the boronic acid for more efficient transmetalation. This intramolecular delivery could overcome the steric barrier of an intermolecular reaction.

  • Electronic Modulation: The substituent may alter the electronic properties of the boronic acid, influencing its reactivity in the transmetalation step.

Further mechanistic studies would be required to validate these hypotheses.

Q3: What are the critical reaction parameters to screen when optimizing a sterically hindered Suzuki coupling?

A3: A systematic approach to optimization is crucial. The following parameters should be carefully screened:

  • Ligand: This is often the most impactful variable. Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbenes (NHCs) are generally the go-to choices for challenging couplings.[9][10][11][12][13]

  • Palladium Precatalyst: Using a well-defined, air-stable precatalyst (e.g., a G3 or G4 Buchwald precatalyst) can ensure efficient generation of the active Pd(0) species and improve reproducibility.[14]

  • Base: The choice and strength of the base are critical for activating the boronic acid. For hindered couplings, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃).[1][15][16]

  • Solvent: The solvent can influence the solubility of reagents and the stability of the catalyst. Aprotic polar solvents like dioxane, THF, or DMF are common, often with a small amount of water to aid in the dissolution of the base and facilitate the formation of the active boronate species.[17]

  • Temperature: Higher temperatures are often required to overcome the activation barriers of the catalytic cycle, but this must be balanced against the potential for catalyst decomposition and side reactions.[17]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Troubleshooting Steps
No reaction or very low conversion 1. Ineffective oxidative addition. 2. Catalyst inhibition or decomposition. 3. Insufficiently active boronate species.1. Switch to a more electron-rich and bulky ligand (e.g., from PPh₃ to SPhos, XPhos, or an NHC ligand).[9][10] 2. Increase the reaction temperature in increments of 10-20 °C. 3. Use a stronger base (e.g., K₃PO₄ or Cs₂CO₃).[1] 4. Ensure rigorous degassing of the solvent and reaction vessel to prevent catalyst oxidation.
Significant protodeboronation of the boronic acid 1. Presence of acidic protons (e.g., from water with a weak base). 2. High reaction temperature and/or long reaction time.1. Use a stronger, less nucleophilic base like K₃PO₄. 2. Consider using a boronic ester (e.g., a pinacol ester) or a trifluoroborate salt, which can be more stable.[6][8] 3. Minimize reaction time by using a more active catalyst system.
Formation of homocoupled products 1. Presence of oxygen. 2. Inefficient transmetalation leading to side reactions.1. Thoroughly degas all reagents and solvents. 2. Optimize the base and solvent system to promote efficient transmetalation.
Reaction stalls before completion 1. Catalyst decomposition. 2. Product inhibition.1. Use a more stable precatalyst or a higher catalyst loading.[18] 2. Add a second portion of the catalyst midway through the reaction. 3. Consider a different ligand that may be less susceptible to product inhibition.

Experimental Protocols

General Protocol for a Sterically Hindered Suzuki-Miyaura Coupling

This protocol provides a starting point for optimization. The user should systematically vary the ligand, base, and solvent to find the optimal conditions for their specific substrates.

  • Reaction Setup:

    • To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), "2-(2-Cyanophenylmethoxy)phenylboronic acid" (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

    • Add the palladium precatalyst (1-5 mol%) and the ligand (1.1-1.2 equiv relative to Pd).

    • Seal the vessel with a septum or cap.

    • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition and Reaction:

    • Add the degassed solvent via syringe.

    • Place the reaction vessel in a preheated oil bath or microwave reactor at the desired temperature (typically 80-120 °C).

    • Stir the reaction mixture vigorously for the specified time (monitor by TLC, GC-MS, or LC-MS).

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer, and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Visualization of Key Concepts

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 LₙPd(0) OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X PdII LₙPd(II)(Ar)(X) OxAdd->PdII Transmetal Transmetalation (R-B(OH)₂ + Base) PdII->Transmetal [R-B(OH)₃]⁻ PdII_R LₙPd(II)(Ar)(R) Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Ar-R Product Product (Ar-R) RedElim->Product ArX Aryl Halide (Ar-X) ArX->OxAdd RBOH2 Boronic Acid (R-B(OH)₂) + Base RBOH2->Transmetal caption Figure 1. The Suzuki-Miyaura Catalytic Cycle.

Caption: Figure 1. The Suzuki-Miyaura Catalytic Cycle.

Troubleshooting Workflow for Sterically Hindered Couplings

Troubleshooting_Workflow Start Start: Low Yield in Sterically Hindered Coupling ScreenLigand Screen Ligands (Bulky, Electron-Rich) Start->ScreenLigand CheckBase Optimize Base (K₃PO₄, Cs₂CO₃) ScreenLigand->CheckBase No Improvement Success Success: Improved Yield ScreenLigand->Success Improvement AdjustTemp Increase Temperature CheckBase->AdjustTemp No Improvement CheckBase->Success Improvement CheckSolvent Screen Solvents (Dioxane, THF, Toluene) AdjustTemp->CheckSolvent No Improvement AdjustTemp->Success Improvement CheckSolvent->Start Re-evaluate Substrates CheckSolvent->Success Improvement caption Figure 2. A systematic workflow for troubleshooting.

Caption: Figure 2. A systematic workflow for troubleshooting.

References

  • G. A. Molander, "Organotrifluoroborates: A New Class of Reagents for Suzuki-Miyaura Cross-Coupling Reactions," in Cross-Coupling and Heck-Type Reactions 1, ed. J. P. Wolfe, G. A. Molander, and L. Acros, Thieme, 2012.
  • C. C. B. T. T. Sung, "Palladium-Catalyzed Cross-Coupling Reactions for the Synthesis of Biologically Active Molecules," Top Curr Chem, vol. 374, no. 5, p. 77, 2016.
  • A. F. Littke and G. C. Fu, "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides," Angew. Chem. Int. Ed., vol. 41, no. 22, pp. 4176-4211, 2002.
  • S. P. Nolan, "N-Heterocyclic Carbenes in Synthesis," Wiley-VCH, 2006.
  • D. S. Surry and S. L. Buchwald, "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination," Angew. Chem. Int. Ed., vol. 47, no. 34, pp. 6338-6361, 2008.
  • A. L. Braga, D. S. Ludtke, and F. Vargas, "The Role of the Base in the Suzuki-Miyaura Reaction," Curr. Org. Chem., vol. 10, no. 7, pp. 741-752, 2006.
  • T. D. Sheppard, "Strategies for the Synthesis of Biaryl Compounds," Org. Biomol. Chem., vol. 7, pp. 1957-1974, 2009.
  • N. Miyaura and A. Suzuki, "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds," Chem. Rev., vol. 95, no. 7, pp. 2457-2483, 1995.
  • G. A. Molander and D. E. P. Ramirez-Lopéz, "Organotrifluoroborates: Protected Boronic Acids That Expand the Scope of the Suzuki-Miyaura Coupling Reaction," Aldrichimica Acta, vol. 40, no. 2, pp. 31-41, 2007.
  • J. P. Wolfe, H. Tomori, J. P. Sadighi, J. Yin, and S. L. Buchwald, "Simple, efficient catalyst system for the palladium-catalyzed amination of aryl chlorides, bromides, and triflates," J. Org. Chem., vol. 65, no. 4, pp. 1158-1174, 2000.
  • A. Suzuki, "Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds," Angew. Chem. Int. Ed., vol. 50, no. 30, pp. 6722-6737, 2011.
  • S. K. Gurung, S. Thapa, A. Shrestha, S. K. Giri, and R. K. Thapa, "The Suzuki-Miyaura Cross-Coupling Reaction: A Review of the Effect of Various Reaction Parameters," J. Chem., vol. 2021, Article ID 8890299, 2021.

Sources

Troubleshooting

Technical Support Center: Optimizing the Coupling of 2-(2-Cyanophenylmethoxy)phenylboronic acid

Welcome to the technical support guide for the Suzuki-Miyaura coupling of 2-(2-Cyanophenylmethoxy)phenylboronic acid. This molecule presents unique challenges due to steric hindrance around the boronic acid moiety and th...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the Suzuki-Miyaura coupling of 2-(2-Cyanophenylmethoxy)phenylboronic acid. This molecule presents unique challenges due to steric hindrance around the boronic acid moiety and the presence of a potentially coordinating cyano group. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and systematically improve reaction rates and yields.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the coupling of this specific boronic acid.

Q1: Why is my coupling reaction with 2-(2-Cyanophenylmethoxy)phenylboronic acid sluggish or failing?

A: Several factors, often interconnected, can lead to poor performance. The primary suspects for this substrate are:

  • Steric Hindrance: The ortho-substituted phenylboronic acid is sterically demanding, which can slow down the crucial transmetalation step in the catalytic cycle.[1][2]

  • Protodeboronation: This is a common side reaction where the C-B bond is cleaved and replaced with a C-H bond, consuming your starting material without forming the desired product.[3] This is often competitive with slow, sterically hindered couplings.

  • Inadequate Reaction Conditions: The choice of palladium catalyst, ligand, base, and solvent system is critical and highly substrate-dependent.[4] A "standard" set of conditions may not be effective for this challenging substrate.

  • Boronic Acid Instability: Boronic acids can degrade on the shelf or under basic reaction conditions, especially at elevated temperatures.[4][5]

  • Catalyst Inhibition: The nitrile (cyano) group, while somewhat distant from the boronic acid, could potentially coordinate with the palladium center, leading to catalyst deactivation.[3]

Q2: What is the fundamental role of the base, and how do I choose the right one?

A: The base is not merely a pH adjuster; it is a critical activator in the Suzuki-Miyaura reaction.[6] Its primary role is to react with the boronic acid to form a more nucleophilic "ate" complex (a boronate species).[7][8] This activated boronate has a higher tendency to transfer its organic group to the palladium center during the transmetalation step.

  • For sterically hindered substrates, a stronger, non-nucleophilic base is often required to drive the formation of the active boronate. Common choices include K₃PO₄, Cs₂CO₃, and K₂CO₃.[9]

  • If your coupling partner contains base-labile functional groups (like esters), a milder base such as potassium fluoride (KF) or potassium hydrogen phosphate (K₂HPO₄) might be necessary to prevent unwanted side reactions.[1][6]

Q3: How might the 2-(2-Cyanophenylmethoxy) substituent specifically interfere with the reaction?

A: This substituent introduces two key challenges:

  • Steric Bulk: The entire group ortho to the boronic acid creates a crowded environment around the reaction center. This physically impedes the approach of the bulky palladium complex, slowing the transmetalation step. Overcoming this often requires ligands with specific steric profiles, such as the Buchwald-type phosphine ligands.[2][4]

  • Cyano Group Coordination: The nitrogen atom of the cyano group has a lone pair of electrons that can coordinate to the palladium catalyst. This can sequester the active catalyst, forming an off-cycle, inactive complex and halting the reaction.[3] Using ligands that bind more strongly to palladium than the cyano group can mitigate this issue.

Q4: I see a lot of my starting aryl halide, but my boronic acid is gone. What's happening?

A: This is the classic symptom of protodeboronation . It signifies that the boronic acid is being consumed by a pathway other than the desired coupling. This usually happens when the transmetalation step is significantly slower than the rate of protodeboronation. The likely cause is an inefficient catalyst system or suboptimal conditions for this sterically hindered substrate.[3] The key to solving this is to accelerate the productive catalytic cycle so it outcompetes this degradation pathway.

Part 2: Troubleshooting Guide

Use this guide when you encounter specific issues in your experiment.

Problem 1: Low (<10%) or No Conversion of Starting Materials

Your TLC or LC-MS shows primarily unreacted aryl halide and boronic acid.

Probable CauseScientific RationaleRecommended Solution
A: Ineffective Catalyst/Ligand System The oxidative addition or reductive elimination steps are too slow due to steric hindrance. Standard catalysts like Pd(PPh₃)₄ may fail with hindered partners.[10]Screen modern ligand systems. Use bulky, electron-rich monophosphine ligands (e.g., SPhos, XPhos, RuPhos) known to accelerate these key steps for challenging substrates.[1][4] These are often available as pre-formed palladium G3 or G4 precatalysts for ease of use and high activity.
B: Poor Reagent Solubility The catalytic cycle can only occur in the solution phase. If any key reagent is not fully dissolved at the reaction temperature, the reaction rate will be severely limited or zero.[4]Optimize the solvent system. A mixture of an organic solvent with water (e.g., DMF/H₂O, Dioxane/H₂O) is often effective.[9] For water-sensitive reactions, consider polar aprotic solvents like DMF, DMAc, or NMP. Test the solubility of your starting materials in the chosen solvent at the target temperature before running the reaction.
C: Incorrect Base or Insufficient Basicity The boronic acid is not being activated to the boronate form efficiently, making transmetalation prohibitively slow.[7]Screen a panel of bases. Start with K₂CO₃, then try stronger bases like K₃PO₄ and Cs₂CO₃. Ensure the base is finely powdered to maximize surface area and reactivity. Use at least 2-3 equivalents.
Problem 2: Significant Protodeboronation Byproduct

You observe the formation of 2-(2-cyanophenylmethoxy)benzene alongside unreacted aryl halide.

Probable CauseScientific RationaleRecommended Solution
A: Slow Transmetalation The palladium-halide complex is formed, but the transfer of the aryl group from the boron is the rate-limiting step. This gives the boronic acid time to react with trace water or other proton sources.1. Increase Base Strength: Switch to K₃PO₄ or Cs₂CO₃ to increase the concentration of the active boronate species.[7] 2. Change Ligand: Employ highly active Buchwald ligands (see Problem 1A).[4] 3. Use Anhydrous Conditions: While many Suzuki reactions use water, in cases of severe protodeboronation, switching to a rigorously dried aprotic solvent (e.g., anhydrous Dioxane or Toluene) with a soluble base like CsF or K₃PO₄ can help.
B: Boronic Acid Instability The boronic acid itself may be degrading under the reaction conditions, a process that can be accelerated by heat and base.[4]Convert the boronic acid to a more stable form. Potassium trifluoroborate salts (ArBF₃K) or MIDA boronates are significantly more stable and often show excellent reactivity, releasing the boronic acid slowly in situ.[1][11] This is a highly recommended strategy for valuable or unstable boronic acids. (See Protocol 2).
Problem 3: Reaction Stalls After Partial Conversion (e.g., 30-50%)

The reaction proceeds initially but then stops, leaving significant amounts of starting materials.

Probable CauseScientific RationaleRecommended Solution
A: Catalyst Deactivation The palladium catalyst is falling out of the catalytic cycle. This can be due to coordination by the cyano group, reduction to inactive Pd(0) black, or ligand degradation at high temperatures.[3]1. Use a More Robust Precatalyst: Buchwald G3/G4 precatalysts are designed for stability and resistance to deactivation. 2. Increase Catalyst Loading: Try increasing the catalyst load from 1-2 mol% to 3-5 mol%. 3. Lower the Temperature: High temperatures can accelerate catalyst decomposition. If possible, try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) for a longer period with a highly active catalyst system.

Part 3: Key Experimental Protocols

Protocol 1: Systematic Screening of Reaction Conditions

This protocol provides a framework for efficiently identifying optimal conditions for your specific aryl halide partner.

1. Setup:

  • In an array of reaction vials, add 2-(2-Cyanophenylmethoxy)phenylboronic acid (1.2 - 1.5 equivalents).

  • Add your aryl halide (1.0 equivalent).

  • Add the chosen base (2.5 equivalents).

  • Add the palladium precatalyst (2 mol%) and ligand (4 mol%, if not using a precatalyst).

  • Add the solvent (to achieve a concentration of ~0.1 M with respect to the aryl halide).

2. Parameter Screening (Example Matrix):

  • Vial 1 (Baseline): Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O (4:1)

  • Vial 2 (Ligand): SPhos-G3 Precatalyst, K₂CO₃, Dioxane/H₂O (4:1)

  • Vial 3 (Base): SPhos-G3 Precatalyst, K₃PO₄, Dioxane/H₂O (4:1)

  • Vial 4 (Solvent): SPhos-G3 Precatalyst, K₃PO₄, DMF/H₂O (4:1)

  • Continue with other combinations as needed.

3. Execution:

  • Seal the vials, degas the mixture by sparging with argon or nitrogen for 10-15 minutes.

  • Place the vials in a preheated aluminum block at the desired temperature (e.g., 100 °C).

  • Monitor the reaction progress at set time points (e.g., 2h, 6h, 24h) by taking a small aliquot for LC-MS analysis.

4. Analysis:

  • Compare the conversion rates and byproduct formation across all conditions to identify the most promising combination of catalyst, base, and solvent.

Protocol 2: Preparation of Potassium Aryltrifluoroborate Salt

This procedure enhances the stability of the boronic acid, protecting it from premature degradation.[1]

1. Dissolution:

  • Dissolve 2-(2-Cyanophenylmethoxy)phenylboronic acid (1.0 eq) in methanol (4 mL per mmol of boronic acid).

  • Add 4.5 M aqueous potassium hydrogen fluoride (KHF₂) solution (4.0 eq).

2. Precipitation:

  • Stir the mixture at room temperature. The potassium aryltrifluoroborate salt will precipitate from the solution over 1-2 hours.

  • Once precipitation is complete, cool the mixture in an ice bath for 30 minutes.

3. Isolation:

  • Filter the white solid under vacuum.

  • Wash the solid sequentially with cold methanol and then diethyl ether.

  • Dry the solid under high vacuum.

4. Usage in Coupling:

  • Use the resulting ArBF₃K salt directly in the Suzuki coupling reaction in place of the boronic acid. Note that conditions may need to be re-optimized, as the activation mechanism is different.

Part 4: Visual Aids & Data

Data Summary Table: Recommended Starting Points for Screening
ParameterCondition 1 (Standard)Condition 2 (For Hindered Substrates)Condition 3 (Anhydrous)
Pd Source Pd₂(dba)₃ (1-2 mol%)SPhos G3 Precatalyst (2-3 mol%)Pd(OAc)₂ (2 mol%)
Ligand SPhos (2-4 mol%)(none needed)XPhos (4 mol%)
Base K₂CO₃ (2.5 eq)K₃PO₄ (2.5 eq)CsF (3.0 eq)
Solvent Dioxane / H₂O (4:1)Toluene / H₂O (10:1)Anhydrous Dioxane
Temperature 80-100 °C100-110 °C100 °C
Diagrams

Caption: The Suzuki-Miyaura Catalytic Cycle.

Troubleshooting_Flowchart Troubleshooting Flowchart for Low Yield decision decision solution solution start Low or No Yield check_conversion Any conversion? start->check_conversion check_byproduct Protodeboronation? check_conversion->check_byproduct Yes sol_no_conv Screen Catalyst/Ligand (e.g., SPhos, XPhos) & Optimize Solvent/Base check_conversion->sol_no_conv No stalling Reaction Stalls check_byproduct->stalling No sol_proto Use Stronger Base (K₃PO₄) Try Anhydrous Conditions Convert to ArBF₃K Salt check_byproduct->sol_proto Yes sol_stalling Increase Catalyst Load Use Robust Precatalyst Lower Temperature stalling->sol_stalling

Caption: Troubleshooting flowchart for low-yield reactions.

References

  • ResearchGate Discussion on Suzuki Coupling Issues. (2014). ResearchGate. [Link]

  • The Suzuki-Miyaura Reaction of Phenylboronic Acid. (n.d.). Journal of Nanostructures. [Link]

  • Reddit r/Chempros Discussion on Failed Suzuki Coupling. (2021). Reddit. [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction. (n.d.). National Institutes of Health. [Link]

  • Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids. (n.d.). National Institutes of Health. [Link]

  • Optimization of reaction conditions for the Suzuki-Miyaura coupling. (n.d.). ResearchGate. [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Masking Boronic Acids for Suzuki Coupling. (2011). YouTube. [Link]

  • Optimization of the reaction conditions for Suzuki-Miyaura coupling. (n.d.). ResearchGate. [Link]

  • Degradation pathways of a peptide boronic acid derivative. (2000). Journal of Pharmaceutical Sciences. [Link]

  • Reddit r/Chempros Discussion on Aryl Boronic Acid and Alkyl Halide Coupling. (2023). Reddit. [Link]

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (n.d.). ResearchGate. [Link]

  • Suzuki-Miyaura Coupling. (2021). Chemistry LibreTexts. [Link]

  • Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)2. (n.d.). ResearchGate. [Link]

  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. (2014). The Royal Society of Chemistry. [Link]

  • Site-selective cross coupling by fine-tuning the supramolecular interaction. (2021). InCatT. [Link]

  • Catalyst Recycling in the Suzuki Coupling Reaction. (2022). MDPI. [Link]

  • Optimization of reaction conditions for the Suzuki-Miyaura coupling. (n.d.). ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Reactivity &amp; Ligand Selection for "2-(2-Cyanophenylmethoxy)phenylboronic acid"

Ticket ID: #BORON-2-CN-ORTHO Subject: Optimizing Cross-Coupling Protocols for Hindered, Functionalized Boronic Acids Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Division Executive Summary: T...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #BORON-2-CN-ORTHO Subject: Optimizing Cross-Coupling Protocols for Hindered, Functionalized Boronic Acids Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Division

Executive Summary: The Substrate Challenge

You are working with 2-(2-Cyanophenylmethoxy)phenylboronic acid . This is not a standard reagent; it represents a "perfect storm" of structural challenges for Palladium-catalyzed cross-coupling (Suzuki-Miyaura).

The Structural Triad of Difficulty
  • Ortho-Alkoxy Steric Hindrance: The (2-cyanophenyl)methoxy group at the ortho position creates significant steric bulk around the boron center. This retards the transmetallation step of the catalytic cycle, which is often the rate-determining step for hindered substrates.

  • Protodeboronation Susceptibility: Ortho-alkoxy boronic acids are notoriously unstable. The oxygen lone pair can donate electron density into the aromatic ring, stabilizing the ipso-protonated intermediate required for hydrolytic deboronation. If your reaction is too slow, your boronic acid will decompose to the corresponding arene (2-(2-cyanophenylmethoxy)benzene) before it couples.

  • Nitrile Coordination (Catalyst Poisoning): The distal nitrile (-CN) group is a competent Lewis base. In the absence of bulky ligands, the nitrile nitrogen can coordinate to the Palladium center (

    
    ), displacing labile ligands and shutting down the catalytic cycle.
    

Ligand Selection Guide: The " steric-Electronic" Balance

To overcome these barriers, you cannot use commodity catalysts like


 or 

. You require ligands that are bulky (to prevent nitrile binding and facilitate reductive elimination) and electron-rich (to accelerate oxidative addition).
Recommended Ligand Systems
Ligand ClassSpecific RecommendationWhy it Works for THIS Molecule
Dialkylbiaryl Phosphines (Buchwald) SPhos or XPhos Gold Standard. The biaryl backbone provides steric bulk that prevents the nitrile from binding to Pd. The electron-rich dicyclohexyl/di-tert-butyl phosphine accelerates oxidative addition, while the bulk facilitates the difficult transmetallation of your ortho-substituted boronic acid.
N-Heterocyclic Carbenes (NHC) Pd-PEPPSI-IPr Stability Option. If SPhos fails, NHCs form extremely strong bonds with Pd, preventing catalyst decomposition. The bulky "wingtip" groups on the carbene shield the metal center from the nitrile poison.
Bis-phosphines (Chelating) dppf (Use with caution)Not Recommended. Generally too slow for ortho-hindered substrates. The bite angle is good, but the lack of extreme bulk allows the nitrile to compete for coordination sites.

Troubleshooting Workflows

Workflow A: Mitigating Protodeboronation (The "Disappearing Starting Material" Issue)

If you observe the formation of the de-boronated byproduct (Ar-H) instead of the product, the reaction rate is too slow relative to the decomposition rate.

The Fix: Anhydrous Conditions Standard Suzuki couplings use aqueous base (


/Water). For this substrate, water is the enemy.
  • Switch Solvent: Use Toluene or 1,4-Dioxane (Anhydrous).

  • Switch Base: Use finely ground, anhydrous

    
     or 
    
    
    
    .
  • Add Water Scavenger: Add 3Å Molecular Sieves to the reaction vessel.

  • Catalyst: Use Pd(OAc)2 + SPhos (1:2 ratio) or XPhos Pd G2 precatalyst.

Workflow B: Overcoming Catalyst Poisoning (The "Stalled Reaction" Issue)

If the starting material remains unconsumed despite heating, the nitrile has likely shut down the catalyst.

The Fix: The "Throw Weight" Strategy

  • Increase Temperature: Move to

    
     to promote ligand dissociation.
    
  • High Catalyst Loading: Increase Pd loading to 5-10 mol%.

  • Ligand Switch: Switch to BrettPhos , which is even bulkier than SPhos, to physically block the nitrile interaction.

Visualizing the Reaction Logic[1]

Diagram 1: Troubleshooting Decision Tree

This flow chart guides your optimization process based on crude LC-MS data.

Troubleshooting Start Analyze Crude Reaction Mixture (LC-MS / NMR) Result1 Product Formed (>80% Yield) Start->Result1 Success Result2 De-boronated Byproduct (Ar-H Observed) Start->Result2 Hydrolysis Result3 Unreacted Starting Material (Catalyst Stalled) Start->Result3 Inert Action1 Protocol Validated. Scale Up. Result1->Action1 Action2 Diagnosis: Protodeboronation 1. Switch to Anhydrous Base (K3PO4) 2. Use Toluene/Dioxane 3. Increase Catalyst Activity (SPhos) Result2->Action2 Action3 Diagnosis: Nitrile Poisoning / Sterics 1. Switch to Bulky Ligand (XPhos/BrettPhos) 2. Increase Temp to 110°C 3. Check Halide Partner Reactivity Result3->Action3

Caption: Decision matrix for optimizing Suzuki coupling of 2-(2-Cyanophenylmethoxy)phenylboronic acid.

Diagram 2: The Mechanistic Battlefield

Understanding the competition between the productive cycle and the destructive pathways.

Mechanism Substrate Ortho-Alkoxy Boronic Acid Transmetallation Transmetallation (Rate Limiting Step) Substrate->Transmetallation Requires Bulky Ligand (SPhos) Decomp Protodeboronation (Water/Base Attack) Substrate->Decomp Fast in Aqueous Base Pd Pd(0)-Ligand Complex Pd->Transmetallation Poison Nitrile Coordination (Catalyst Deactivation) Pd->Poison If Ligand is Small (PPh3) Product Coupled Biaryl Transmetallation->Product Reductive Elimination

Caption: Kinetic competition between coupling (green) and decomposition/poisoning pathways (red).

Frequently Asked Questions (FAQ)

Q: Can I use the pinacol ester (Bpin) derivative to stop the protodeboronation? A: Yes, but with a caveat. While boronate esters are generally more stable to storage, under the basic conditions of Suzuki coupling, they hydrolyze rapidly to the boronic acid in situ before reacting. However, using the Bpin ester allows you to use anhydrous conditions more effectively, as you don't need water to solubilize the boronic acid initially. Recommendation: Convert your acid to the pinacol ester if you are forced to use harsh anhydrous conditions.

Q: Why is the "2-cyanophenylmethoxy" group causing specific issues? A: Beyond the steric bulk, the ether oxygen at the ortho position acts as a Sigma-donor. This increases the electron density on the aromatic ring carbon attached to the boron. High electron density at this position accelerates protodeboronation because the protonation step (which destroys the C-B bond) is electrophilic. You are fighting a substrate that "wants" to lose its boron.

Q: I see a peak at M+17 in my LCMS. What is it? A: This is likely the hydroxylated byproduct (phenol formation), where the boronic acid has been oxidized by air or peroxides in your ether solvents. Fix: Ensure all solvents are degassed (sparged with Argon) and use an antioxidant like BHT if your ether solvents are old.

References

  • Kinetic Studies on Protodeboronation

    • Title: Protodeboronation of (Hetero)
    • Source: University of Edinburgh / J. Am. Chem. Soc.
    • URL:[Link]

  • Ligand Effects in Suzuki Coupling: Title: Catalysts for Suzuki-Miyaura Coupling: Processes and Ligands. Source: Sigma-Aldrich / Merck Technical Library.
  • Ortho-Substituted Boronic Acid Instability

    • Title: Base-Catalyzed Aryl-B(OH)
    • Source: J. Am. Chem. Soc. 2017, 139, 36, 12480–12487.
    • URL:[Link]

  • Buchwald Ligand Guide: Title: Buchwald-Hartwig Cross Coupling Ligand Selection Guide. Source: MilliporeSigma.
Troubleshooting

Technical Support Center: Temperature Optimization for 2-(2-Cyanophenylmethoxy)phenylboronic Acid Reactions

Welcome to the technical support center for "2-(2-Cyanophenylmethoxy)phenylboronic acid." This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooti...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for "2-(2-Cyanophenylmethoxy)phenylboronic acid." This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize the temperature conditions for your reactions involving this specific boronic acid, primarily in the context of Suzuki-Miyaura cross-coupling reactions.

The advice herein is grounded in the fundamental principles of organometallic chemistry and extensive experience in the field. While specific data for "2-(2-Cyanophenylmethoxy)phenylboronic acid" is limited in published literature, the principles discussed are based on well-understood behaviors of related arylboronic acids and will serve as a robust guide for your experimental design.

Troubleshooting Guide: Navigating Common Temperature-Related Issues

This section addresses specific problems you may encounter during your experiments, with a focus on how temperature adjustments can provide a solution.

Issue 1: Low to No Product Yield

A low or non-existent yield of your desired coupled product is one of the most common challenges. Temperature plays a critical role in the kinetics of the Suzuki-Miyaura catalytic cycle.

Possible Cause & Explanation:

  • Insufficient Temperature for Oxidative Addition or Reductive Elimination: The Suzuki-Miyaura coupling involves several key steps, including the oxidative addition of the aryl halide to the palladium(0) catalyst and the final reductive elimination of the product from the palladium(II) complex.[1][2] Both of these steps can have significant activation energy barriers. If the reaction temperature is too low, the catalyst may not be active enough to overcome these barriers, leading to a stalled or sluggish reaction. This is particularly true when using less reactive coupling partners like aryl chlorides.[1]

  • Catalyst Decomposition at Elevated Temperatures: Conversely, excessively high temperatures can lead to the decomposition of the palladium catalyst, often observed as the formation of palladium black. This reduces the concentration of the active catalytic species in the reaction mixture, thereby halting the catalytic cycle and preventing further product formation.

Troubleshooting Steps:

  • Systematic Temperature Screening: Begin with a modest temperature, for example, 60-80 °C, and run a series of small-scale parallel reactions, incrementally increasing the temperature by 10-15 °C in each reaction (e.g., 60 °C, 75 °C, 90 °C, 105 °C).[3][4] Monitor the reaction progress by a suitable technique like TLC or LC-MS.

  • Consider Microwave Irradiation: For reactions that are sluggish even at higher conventional heating temperatures, microwave-assisted synthesis can be a powerful tool. Microwave heating can rapidly and efficiently heat the reaction mixture to high temperatures (e.g., 120-150 °C), often leading to significantly reduced reaction times and improved yields.[5]

  • Check Catalyst and Ligand Stability: If you suspect catalyst decomposition at higher temperatures, consider switching to a more thermally stable catalyst system. Catalysts with bulky, electron-donating phosphine ligands or N-heterocyclic carbene (NHC) ligands often exhibit enhanced stability and activity at elevated temperatures.[1][2]

Issue 2: Significant Formation of Side Products (Homocoupling and Protodeboronation)

The appearance of significant side products can complicate purification and reduce the yield of the desired product. Temperature can influence the rates of these side reactions relative to the desired cross-coupling.

Possible Cause & Explanation:

  • Homocoupling of the Boronic Acid: At elevated temperatures, arylboronic acids can undergo homocoupling to form a biaryl byproduct (in this case, a dimer of your starting material). This process is often promoted by the presence of oxygen and the palladium catalyst.

  • Protodeboronation: This is a common side reaction where the boronic acid group is replaced by a hydrogen atom, leading to the formation of 2-cyanophenylmethoxybenzene.[6] This reaction is often catalyzed by residual water and can be accelerated at higher temperatures. The presence of the ortho-alkoxy group on your specific boronic acid may influence its susceptibility to this side reaction.

Troubleshooting Steps:

  • Lower the Reaction Temperature: Often, side reactions have a different activation energy compared to the desired cross-coupling. Lowering the temperature can sometimes slow down the side reactions more significantly than the main reaction, leading to a cleaner reaction profile. Reactions can sometimes be run at temperatures as low as room temperature, especially with highly active catalysts.[7]

  • Ensure Inert Atmosphere: Meticulously degas your solvent and reaction mixture and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction. This will minimize the presence of oxygen, which can promote homocoupling.

  • Use Anhydrous Conditions: While some Suzuki reactions benefit from the presence of water, if protodeboronation is a major issue, switching to anhydrous solvents and reagents can be beneficial. Consider using boronic esters (e.g., pinacol esters) which are generally more stable towards protodeboronation.[6]

  • Optimize Base and Solvent: The choice of base and solvent can also influence the extent of side reactions. Experiment with different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent systems (e.g., dioxane/water, toluene/water, DMF).

Frequently Asked Questions (FAQs)

Q1: What is a good starting temperature for a Suzuki-Miyaura reaction with "2-(2-Cyanophenylmethoxy)phenylboronic acid"?

A1: A good starting point for most Suzuki-Miyaura couplings involving arylboronic acids is in the range of 80-100 °C .[4] This temperature range is often sufficient to promote the catalytic cycle without causing significant decomposition of the reactants or catalyst. However, the optimal temperature will depend on the reactivity of your coupling partner (the aryl halide). For highly reactive partners like aryl iodides, you may be able to use lower temperatures, while less reactive partners like aryl chlorides might require temperatures exceeding 100 °C.[1]

Q2: How does the "2-(2-Cyanophenylmethoxy)phenylboronic acid" structure influence the choice of temperature?

A2: The structure of your boronic acid has two key features that may influence the optimal temperature:

  • Ortho-alkoxy group: The ether linkage at the ortho position can potentially coordinate to the palladium center, which may influence the rate of transmetalation. Additionally, ortho-substituted boronic acids can be more prone to dehydration at elevated temperatures to form their corresponding cyclic anhydrides (boroxines). This dehydration is reversible but can affect the concentration of the active monomeric boronic acid in solution.[8]

  • Cyano group: The cyano (-CN) group is an electron-withdrawing group. While its electronic effect on the Suzuki coupling is transmitted through several bonds, it could potentially influence the reactivity. More significantly, nitriles are generally stable under typical Suzuki coupling conditions, but at very high temperatures in the presence of strong bases, their chemistry could become more complex. A computational study has suggested that a cyano group can help reduce undesired β-hydride elimination side reactions in certain contexts.[9]

Given these features, it is prudent to start with a moderate temperature (e.g., 80 °C) and carefully monitor the reaction for both product formation and any signs of decomposition.

Q3: Can I run the reaction at room temperature?

A3: Yes, it is possible to run Suzuki-Miyaura reactions at room temperature, but this typically requires a highly active catalyst system.[7] Modern catalysts based on bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) have been developed to facilitate coupling at lower temperatures. If you need to avoid heating due to the thermal sensitivity of other functional groups in your molecules, exploring these advanced catalyst systems is recommended.

Q4: What are the visual signs of temperature-related problems in my reaction?

A4:

  • Formation of a black precipitate (Palladium Black): This is a classic sign that your palladium catalyst is decomposing due to excessive heat. If you observe this, you should consider lowering the reaction temperature or using a more stable catalyst.

  • No change in the reaction mixture over time (by TLC/LC-MS): If your reaction is not progressing, the temperature may be too low to overcome the activation energy of the key steps in the catalytic cycle.

  • Appearance of multiple new spots on TLC close to the starting material or product: This could indicate the formation of side products like homocoupled species or protodeboronated starting material, suggesting that the temperature might be too high or the reaction conditions are not optimal.

Data and Protocols

Table 1: General Temperature Guidelines for Suzuki-Miyaura Coupling
Aryl Halide (Ar-X)ReactivityTypical Temperature Range (°C)Notes
Ar-IHigh60 - 90Often proceeds efficiently at lower temperatures.
Ar-BrMedium80 - 110A good starting point for most optimizations.[3]
Ar-ClLow100 - 130+Generally require higher temperatures and more active catalysts.[1]
Ar-OTf (Triflate)High70 - 100Reactivity is comparable to or greater than aryl bromides.

Note: These are general guidelines. The optimal temperature for your specific reaction with "2-(2-Cyanophenylmethoxy)phenylboronic acid" will need to be determined experimentally.

Experimental Protocol: Temperature Optimization for Suzuki-Miyaura Coupling

This protocol outlines a general procedure for optimizing the reaction temperature on a small scale.

Materials:

  • 2-(2-Cyanophenylmethoxy)phenylboronic acid

  • Aryl halide (e.g., 4-bromotoluene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., 1,4-dioxane and water, 4:1 v/v)

  • Small reaction vials with stir bars

  • Heating block or oil bath with temperature control

Procedure:

  • Preparation: In separate, dry reaction vials, add the aryl halide (1.0 eq), 2-(2-Cyanophenylmethoxy)phenylboronic acid (1.2 eq), and the base (2.0 eq).

  • Catalyst Addition: To each vial, add the palladium catalyst (e.g., 2-5 mol%).

  • Solvent Addition: Add the degassed solvent mixture to each vial to a specified concentration (e.g., 0.1 M with respect to the aryl halide).

  • Inert Atmosphere: Seal the vials and purge with an inert gas (argon or nitrogen) for 5-10 minutes.

  • Heating: Place the vials in a pre-heated heating block at your desired temperatures (e.g., 70 °C, 85 °C, 100 °C).

  • Monitoring: Stir the reactions at the set temperatures. After a set time (e.g., 2 hours), carefully take a small aliquot from each reaction, quench with water, extract with a suitable organic solvent (e.g., ethyl acetate), and analyze by TLC or LC-MS to determine the conversion to the product.

  • Analysis: Compare the results from the different temperatures to identify the optimal condition that gives the best conversion with the fewest side products.

Visualizations

Troubleshooting Workflow for Low Yield

G start Low or No Product Yield temp_check Is the reaction temperature within the typical range (80-110°C)? start->temp_check temp_low Action: Increase temperature in 15°C increments. Monitor conversion. temp_check->temp_low No temp_high Is there evidence of catalyst decomposition (e.g., palladium black)? temp_check->temp_high Yes reassess Re-evaluate other parameters: - Base - Solvent - Catalyst Loading temp_low->reassess catalyst_change Action: Lower temperature or switch to a more thermally stable catalyst/ligand. temp_high->catalyst_change Yes side_products Are significant side products (homocoupling, protodeboronation) observed? temp_high->side_products No catalyst_change->reassess lower_temp Action: Decrease temperature. Ensure inert atmosphere and consider anhydrous conditions. side_products->lower_temp Yes side_products->reassess No lower_temp->reassess end Yield Optimized reassess->end

Caption: A troubleshooting workflow for addressing low product yield in Suzuki-Miyaura reactions.

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_steps Key Steps A Pd(0)Ln B Ar-Pd(II)-X (Ln) A->B Ar-X C Ar-Pd(II)-OR' (Ln) B->C Base (-OR') s1 Oxidative Addition (Temp. Dependent) D Ar-Pd(II)-Ar' (Ln) C->D Ar'-B(OH)₂ s2 Transmetalation D->A Ar-Ar' s3 Reductive Elimination (Temp. Dependent)

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

  • The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. Journal of Nanostructures. Available at: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society. Available at: [Link]

  • Method for producing 2-cyanophenylboronic acid derivative. Google Patents.
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. National Institutes of Health. Available at: [Link]

  • Highly Efficient Method for Suzuki Reactions in Aqueous Media. National Institutes of Health. Available at: [Link]

  • Computational Mechanistic Study of Stereoselective Suzuki Coupling of an α-Cyano-Activated Secondary Alkyl. Organometallics. Available at: [Link]

  • Thermal stability and protective properties of phenylphosphonic acid on Cu(111). Applied Surface Science. Available at: [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. Available at: [Link]

  • Boronic acid with high oxidative stability and utility in biological contexts. ChemRxiv. Available at: [Link]

  • Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. MDPI. Available at: [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. Available at: [Link]

  • General Method for the Suzuki–Miyaura Cross-Coupling of Primary Amide-Derived Electrophiles Enabled by [Pd(NHC)(cin)Cl] at Room Temperature. Organic Letters. Available at: [Link]

  • Allylic Ethers as Educts for Suzuki–Miyaura Couplings in Water at Room Temperature. National Institutes of Health. Available at: [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. National Institutes of Health. Available at: [Link]

  • Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Wiley-VCH. Available at: [Link]

  • Isocyanide-Based Multicomponent Reactions of Free Phenylboronic Acids. National Institutes of Health. Available at: [Link]

  • Dehydration of ortho-, meta- and para-Alkoxy Phenylboronic Acids to their Corresponding Boroxines. ResearchGate. Available at: [Link]

Sources

Optimization

Technical Support Center: Managing Viscous Reaction Mixtures with 2-(2-Cyanophenylmethoxy)phenylboronic Acid

Welcome to the technical support center for researchers, scientists, and drug development professionals working with "2-(2-Cyanophenylmethoxy)phenylboronic acid." This guide is designed to provide expert insights and pra...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with "2-(2-Cyanophenylmethoxy)phenylboronic acid." This guide is designed to provide expert insights and practical solutions for a common challenge encountered when using this and structurally similar reagents: the development of high-viscosity reaction mixtures. Our goal is to equip you with the knowledge to anticipate, diagnose, and resolve these issues, ensuring the success and reproducibility of your experiments.

Section 1: Understanding the Reagent and its Propensity for Viscosity

This section explores the physicochemical properties of "2-(2-Cyanophenylmethoxy)phenylboronic acid" that can lead to challenging reaction conditions.

Q1: What are the key structural features of "2-(2-Cyanophenylmethoxy)phenylboronic acid" that contribute to high reaction viscosity?

A1: The molecular structure of this reagent contains several functional groups that promote strong intermolecular interactions, which are the primary drivers of increased viscosity.

  • Boronic Acid Moiety (-B(OH)₂): This group is a strong hydrogen bond donor and acceptor. In concentrated solutions, extensive hydrogen bonding networks can form between molecules, effectively increasing the "drag" and resistance to flow.

  • Dehydration and Boroxine Formation: Phenylboronic acids are known to undergo reversible dehydration, especially when heated or in non-aqueous solvents, to form a cyclic trimer called a boroxine.[1] This process triples the molecular weight of the species in solution, significantly increasing viscosity.

  • Cyanophenyl Group (-C₆H₄-CN): The nitrile group possesses a strong dipole moment, leading to potent dipole-dipole interactions between molecules.

  • Aromatic Systems (Two Phenyl Rings): The flat, electron-rich surfaces of the phenyl rings can engage in π-π stacking, another form of non-covalent interaction that promotes molecular aggregation.

  • Ether Linkage (-O-CH₂-): While less impactful than the other groups, the ether oxygen can act as a hydrogen bond acceptor, further contributing to the intermolecular network.

The combination of these features creates a "sticky" molecule prone to self-association, which is the root cause of many viscosity-related challenges.

Diagram 1: Boroxine Formation

Caption: Reversible dehydration of three boronic acid molecules to form a cyclic boroxine trimer.

Section 2: Troubleshooting Guide for Viscous Suzuki-Miyaura Reactions

The Suzuki-Miyaura cross-coupling is a primary application for boronic acids.[2][3] Viscosity issues are common and can severely impact reaction outcomes.

Q2: My Suzuki-Miyaura reaction involving "2-(2-Cyanophenylmethoxy)phenylboronic acid" has turned into a thick, un-stirrable slurry. What are the likely causes?

A2: This is a classic symptom of poor solubility and/or aggregation of one or more reaction components. The most common culprits are:

  • Precipitation of the Base: Inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) have limited solubility in many organic solvents (e.g., Toluene, THF). As the reaction proceeds, their effective concentration in the liquid phase changes, which can lead to precipitation and thickening.

  • Formation of Boronate Salts: The reaction between the boronic acid and the base forms a boronate salt. If this salt is not well-solvated by the reaction medium, it can precipitate or form a gel-like phase.

  • Insufficient Solvent Volume: The reaction concentration may be too high, exceeding the solubility limit of reactants, intermediates, or the product. This is a frequent issue during scale-up.[4]

  • Low Temperature: If the reaction is run at room temperature or below, the solubility of the components may be insufficient. Many viscous fluids are highly sensitive to temperature.[5]

  • Product Precipitation: The biphenyl product being formed may be insoluble in the chosen solvent system, crashing out as it is generated and thickening the mixture.

Q3: How can I proactively prevent or manage high viscosity in my reaction?

A3: A multi-faceted approach focusing on solvent selection, concentration, temperature, and agitation is crucial.

Solvent Selection Strategies

The right solvent or solvent system is your primary tool for controlling viscosity. The goal is to ensure all components remain adequately solvated throughout the reaction.

Solvent/System Properties Pros for Viscosity Control Cons & Considerations
Toluene/Water Biphasic, Non-polar/PolarWater helps dissolve the inorganic base and boronate salts, keeping the organic phase less viscous.Requires vigorous stirring for phase transfer. Can promote boronic acid hydrolysis.
Dioxane/Water Miscible, Polar AproticExcellent solvating power for both organic and inorganic components. A classic Suzuki coupling solvent.Dioxane is a peroxide-former and has a relatively high freezing point (12 °C).
2-MeTHF Polar Aprotic EtherGreener alternative to THF, higher boiling point. Good for dissolving organic components.May still require a co-solvent like water or a phase-transfer catalyst for the base.
DMF or NMP Polar AproticSuperior solvating power for a wide range of compounds, often resulting in homogeneous reactions.High boiling points can make product isolation difficult. Potential for reagent decomposition at high temperatures.

Expert Tip: For "2-(2-Cyanophenylmethoxy)phenylboronic acid," a polar aprotic solvent system like Dioxane/Water (e.g., 4:1 v/v) is an excellent starting point due to its ability to solvate the polar ends of the molecule and the inorganic base.

Optimizing Reaction Concentration

While higher concentration can increase reaction rates, it is a direct cause of viscosity problems.

  • Guideline: Start with a concentration of approximately 0.1 M to 0.2 M with respect to your limiting reagent.

  • Scale-up Caution: Do not assume that a reaction which worked at 1 mmol scale will behave the same at 100 mmol scale in the same relative solvent volume. Heat and mass transfer limitations in viscous media are exacerbated at a larger scale.[4] Always anticipate needing a more dilute system for larger reactions.

The Role of Temperature

Temperature has a dual effect: it increases solubility and reaction rate but can also promote side reactions.

  • Benefit: Increasing the reaction temperature will almost always decrease viscosity.[6] Heating a thickened slurry can often restore stirrability.

  • Risk: Phenylboronic acids can undergo protodeboronation (loss of the -B(OH)₂ group) at elevated temperatures, especially in the presence of water. Monitor your reaction for this side product by TLC or LCMS.

Diagram 2: Viscosity Management Workflow

Viscosity_Workflow start Start Reaction Setup add_reagents Combine Aryl Halide, Boronic Acid, Catalyst start->add_reagents add_solvent Add Solvent System (e.g., Dioxane/H2O, 0.1-0.2 M) add_reagents->add_solvent add_base Add Base (e.g., K2CO3) add_solvent->add_base check_viscosity1 Mixture Viscous? add_base->check_viscosity1 add_more_solvent Add 20-30% More Primary Solvent check_viscosity1->add_more_solvent Yes heat Heat to Reaction Temp (e.g., 80-100 °C) check_viscosity1->heat No add_more_solvent->heat monitor Monitor Reaction (TLC/LCMS) heat->monitor check_viscosity2 Viscosity Increasing During Reaction? monitor->check_viscosity2 increase_temp Increase Temp by 10°C (if thermally stable) check_viscosity2->increase_temp Yes dilute_hot Dilute with Pre-heated Solvent check_viscosity2->dilute_hot Alternative workup Reaction Complete -> Workup check_viscosity2->workup No increase_temp->monitor

Caption: A decision-making workflow for managing viscosity during a Suzuki-Miyaura coupling.

Effective Agitation Techniques

For potentially viscous reactions, a standard magnetic stir bar may be insufficient.

  • Small Scale (<100 mL): Use a football-shaped or elliptical stir bar that provides better contact and torque in a round-bottom flask.

  • Large Scale (>100 mL): An overhead mechanical stirrer with a paddle or anchor-shaped impeller is mandatory. This ensures efficient mixing and prevents the formation of "dead spots" where the reaction can stall or overheat.[4]

Section 3: Detailed Experimental Protocol

This protocol for a generic Suzuki-Miyaura coupling is designed to be a self-validating system, with built-in checks for managing viscosity.

Objective: To couple "2-(2-Cyanophenylmethoxy)phenylboronic acid" with a generic Aryl Bromide.

Reagents & Equipment:

  • Aryl Bromide (1.0 eq)

  • 2-(2-Cyanophenylmethoxy)phenylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (0.03 eq) or other suitable Pd catalyst/ligand system

  • Potassium Carbonate (K₂CO₃), finely ground (2.5 eq)

  • 1,4-Dioxane and Degassed Water

  • Round-bottom flask equipped with a condenser and magnetic stir bar (or overhead stirrer)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Vessel Setup: To a dry round-bottom flask, add the Aryl Bromide (1.0 eq), 2-(2-Cyanophenylmethoxy)phenylboronic acid (1.2 eq), and the Palladium catalyst (0.03 eq).

  • Inerting: Seal the flask with a septum, and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Solvent Addition: Under a positive pressure of inert gas, add 1,4-Dioxane to achieve a concentration of ~0.15 M with respect to the aryl bromide. Follow this with degassed water to create a 4:1 Dioxane:Water ratio.

  • Initial Mixing: Stir the mixture for 5 minutes. It should be a freely mobile suspension or solution.

  • Base Addition: Add the finely ground K₂CO₃ (2.5 eq).

  • VISCOSITY CHECKPOINT #1: Observe the mixture after adding the base. If it becomes noticeably thick or difficult to stir, add an additional 20% of the 4:1 Dioxane/Water solvent mixture before proceeding.

  • Heating: Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via TLC or LCMS.

  • VISCOSITY CHECKPOINT #2: If at any point during the reaction the stirring becomes inefficient due to thickening, you have two primary options:

    • Option A (Dilution): Carefully add a pre-warmed (to ~60 °C) portion of the 4:1 Dioxane/Water mixture.

    • Option B (Temperature): If the reaction is sluggish and thermally robust, consider increasing the temperature to 100 °C.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the layers, wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified via column chromatography or recrystallization, depending on its properties.[7]

Section 4: Frequently Asked Questions (FAQs)

Q4: My reaction worked at a 50 mg scale, but became an unmanageable solid at the 5 g scale. Why?

A4: This is a classic thermal transfer problem masked as a viscosity issue. At the 50 mg scale, the heat generated by the reaction (exotherm) and the heat supplied externally are easily dissipated. At the 5 g scale, the surface-area-to-volume ratio is much lower, and the viscous mixture acts as an insulator. This can create localized hot spots where solvent boils off, leading to rapid precipitation and solidification. The solution is always to use a more dilute system and ensure powerful, mechanical agitation on a larger scale.

Q5: How does the choice of base affect reaction viscosity?

A5: The choice of base has a significant impact.

  • K₂CO₃: Moderately soluble in water, often used in biphasic or aqueous solvent systems. A good general-purpose choice.

  • K₃PO₄: More basic and often more effective for challenging couplings. However, it can be less soluble than K₂CO₃ and is more likely to create a thick slurry in purely organic solvents. It is often used in Toluene or Dioxane without water.

  • Cs₂CO₃: Highly soluble in many organic solvents (like THF, Dioxane), often leading to more homogeneous and less viscous reaction mixtures. However, it is significantly more expensive.

Q6: What are the best methods for purifying a product from a highly viscous reaction "gunk"?

A6: This requires patience. First, try to dissolve the entire reaction mass in a large volume of a strong solvent like ethyl acetate, dichloromethane, or even THF. You may need to gently warm it. If it dissolves, proceed with a standard aqueous wash. If there are insoluble solids (likely the inorganic base), filter the diluted mixture through a pad of Celite® before the aqueous workup. This filtration step is critical to prevent emulsions and recover your product from the solid matrix.[7]

References

  • Google Patents. (n.d.). CN104788484B - Synthetic method of 2-nitro phenyl boric acid.
  • Wikipedia. (n.d.). Phenylboronic acid. Retrieved from [Link]

  • Google Patents. (n.d.). JP6235932B2 - Method for producing 2-cyanophenylboronic acid derivative.
  • Google Patents. (n.d.). US4665115A - Method for controlling viscosity of organic liquids and compositions.
  • Google Patents. (n.d.). WO2014023576A1 - Process for the preparation of 2-cyanophenylboronic acid and esters thereof.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • ACS Publications. (n.d.). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. Retrieved from [Link]

  • Journal of Nanostructures. (n.d.). The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. Retrieved from [Link]

  • NIH National Library of Medicine. (n.d.). Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. Retrieved from [Link]

  • KR Analytical. (2025). High Force, High Impact: Solving Viscous Fluid Challenges in the Lab. Retrieved from [Link]

  • YouTube. (2018). Handling of viscous liquids - Basics, Techniques and Tricks. Retrieved from [Link]

  • De Gruyter. (2025). Phenylboronic acid-decorated polymeric nanomaterials for advanced bio-application. Retrieved from [Link]

  • EDDY Pump. (n.d.). Challenges in pumping high viscosity fluids. Retrieved from [Link]

  • Resodyn Mixers. (2021). High Viscosity Mixer, Mixing for Viscous Liquids. Retrieved from [Link]

  • ResearchGate. (2015). What is a best way to purify a viscous organic liquid product other than column chromatography? Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction - Chem 115. Harvard University. Retrieved from [Link]

Sources

Troubleshooting

"2-(2-Cyanophenylmethoxy)phenylboronic acid" deboronation under reaction conditions

A Guide to Navigating Deboronation and Other Common Pitfalls in Cross-Coupling Reactions Welcome to the Technical Support Center for "2-(2-Cyanophenylmethoxy)phenylboronic acid." This resource is designed for researchers...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Navigating Deboronation and Other Common Pitfalls in Cross-Coupling Reactions

Welcome to the Technical Support Center for "2-(2-Cyanophenylmethoxy)phenylboronic acid." This resource is designed for researchers, scientists, and drug development professionals who utilize this versatile reagent in their synthetic endeavors. As Senior Application Scientists, we understand the nuances of complex organic reactions and have developed this guide to address the specific challenges you may encounter, with a primary focus on the undesired deboronation side reaction. Our goal is to provide you with the expertise and field-proven insights necessary to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is "2-(2-Cyanophenylmethoxy)phenylboronic acid" and what are its primary applications?

2-(2-Cyanophenylmethoxy)phenylboronic acid is an arylboronic acid derivative frequently employed in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. Its structure, featuring a bulky ortho-substituent, makes it a valuable building block for the synthesis of complex biaryl and heteroaryl structures that are often key scaffolds in pharmaceutical agents and advanced materials.

Q2: I am observing a significant amount of a byproduct that appears to be 2-cyanobenzyl phenyl ether. What is happening in my reaction?

This is a classic sign of protodeboronation, an undesired side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[1] In the case of 2-(2-Cyanophenylmethoxy)phenylboronic acid, this results in the formation of 2-cyanobenzyl phenyl ether. This side reaction consumes your starting material, leading to lower yields of the desired cross-coupled product.

Q3: What are the primary factors that promote the deboronation of my boronic acid?

Several factors can contribute to the propensity of an arylboronic acid to undergo deboronation:

  • Reaction Conditions: Elevated temperatures, prolonged reaction times, and the presence of water can all accelerate deboronation.

  • pH: The reaction pH is a critical factor.[1] While a base is necessary to activate the boronic acid for transmetalation in the Suzuki-Miyaura catalytic cycle, strongly basic conditions can also promote deboronation.[2]

  • Steric Hindrance: The bulky ortho-substituent in 2-(2-Cyanophenylmethoxy)phenylboronic acid can sterically hinder its approach to the palladium catalyst, potentially slowing down the desired cross-coupling reaction and allowing more time for deboronation to occur.

  • Palladium Catalyst and Ligands: The choice of palladium precatalyst and, more importantly, the phosphine ligand can significantly influence the rate of deboronation. Bulky, electron-rich ligands that promote the desired reductive elimination step can sometimes also inadvertently accelerate protodeboronation.[3][4]

Q4: How can I minimize deboronation in my Suzuki-Miyaura coupling reaction?

Minimizing deboronation requires a careful optimization of reaction parameters. Here are some key strategies:

  • Choice of Base: Use the mildest base necessary to achieve efficient coupling. Weaker bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred over stronger bases like sodium hydroxide (NaOH).

  • Solvent System: While some water is often necessary for the Suzuki-Miyaura reaction, excessive amounts can promote deboronation. Using a biphasic solvent system (e.g., toluene/water or dioxane/water) can be beneficial. Anhydrous conditions, if compatible with your specific reaction, can also be explored.

  • Temperature and Reaction Time: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction progress closely by TLC, LC-MS, or GC-MS to avoid unnecessarily long reaction times.

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands that are known to accelerate the reductive elimination step of the catalytic cycle, which can outcompete the deboronation pathway. Examples include SPhos, XPhos, and RuPhos.[4]

  • Use of Boronic Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol ester, can be an effective strategy. These esters slowly hydrolyze in situ to release the boronic acid, keeping its concentration low and minimizing the rate of deboronation.

Troubleshooting Guide

This table provides a summary of common issues, their potential causes, and recommended solutions when working with 2-(2-Cyanophenylmethoxy)phenylboronic acid.

Problem Potential Cause(s) Recommended Solution(s)
Low to no conversion of starting materials 1. Inactive catalyst. 2. Insufficiently active base. 3. Low reaction temperature. 4. Steric hindrance from the ortho-substituent.1. Use a fresh batch of palladium catalyst and ligand. Consider using a pre-catalyst. 2. Switch to a stronger, non-nucleophilic base (e.g., Cs₂CO₃, K₃PO₄). 3. Gradually increase the reaction temperature, monitoring for deboronation. 4. Screen a panel of bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos) to find one that facilitates coupling with your sterically hindered substrate.
Significant formation of deboronated byproduct (2-cyanobenzyl phenyl ether) 1. Reaction temperature is too high. 2. Reaction time is too long. 3. Base is too strong or concentration is too high. 4. Excessive water in the reaction mixture. 5. Inappropriate ligand choice.1. Decrease the reaction temperature. 2. Monitor the reaction closely and quench it as soon as the starting material is consumed. 3. Use a milder base (e.g., K₂CO₃, KF) or reduce the equivalents of base. 4. Use anhydrous solvents and reagents, or a carefully controlled amount of water. 5. Select a ligand known to promote rapid cross-coupling, thereby outcompeting deboronation.
Formation of homocoupled boronic acid byproduct 1. Presence of oxygen in the reaction mixture. 2. Use of a Pd(II) precatalyst without a reducing agent. 3. High concentration of boronic acid.1. Thoroughly degas the reaction mixture and maintain an inert atmosphere (N₂ or Ar). 2. If using a Pd(II) source, ensure conditions are suitable for its in-situ reduction to Pd(0). 3. Consider using the boronic acid as the limiting reagent or converting it to a slow-release boronate ester.
Inconsistent reaction yields 1. Variable quality of the boronic acid. 2. Inconsistent degassing of the reaction mixture. 3. Variations in solvent water content.1. Ensure the purity of the 2-(2-Cyanophenylmethoxy)phenylboronic acid. Recrystallize if necessary. 2. Standardize the degassing procedure (e.g., freeze-pump-thaw cycles or sparging with inert gas for a set time). 3. Use freshly distilled or anhydrous solvents.

Experimental Protocols

Protocol 1: Monitoring Deboronation by HPLC-MS

This protocol allows for the quantitative analysis of the starting boronic acid, the desired product, and the deboronated byproduct.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Mass Spectrometer (MS) detector.

Columns and Reagents:

  • C18 reverse-phase HPLC column (e.g., Waters XBridge C18, Agilent Zorbax Eclipse Plus C18).

  • HPLC-grade acetonitrile (ACN) and water.

  • Formic acid (FA) or trifluoroacetic acid (TFA) as a mobile phase modifier.

Procedure:

  • Sample Preparation: At various time points during your reaction, withdraw a small aliquot (e.g., 50 µL) and quench it with an equal volume of a 1:1 mixture of acetonitrile and water. Dilute further as necessary to be within the linear range of the detector.

  • HPLC Method:

    • Mobile Phase A: 0.1% FA in water.

    • Mobile Phase B: 0.1% FA in ACN.

    • Gradient: A typical starting point is a linear gradient from 10% B to 90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5-10 µL.

    • Detection: UV at 254 nm and MS in positive ion mode.

  • Data Analysis: Identify the peaks corresponding to your starting material, product, and the deboronated byproduct based on their retention times and mass-to-charge ratios. The deboronated product will have a molecular weight corresponding to the loss of the B(OH)₂ group and the addition of a proton. Quantify the relative peak areas to determine the extent of deboronation.

Protocol 2: Minimizing Deboronation in a Suzuki-Miyaura Coupling

This is a general starting point for a Suzuki-Miyaura reaction with 2-(2-Cyanophenylmethoxy)phenylboronic acid, designed to minimize deboronation.

Reagents:

  • 2-(2-Cyanophenylmethoxy)phenylboronic acid (1.0 eq)

  • Aryl halide (1.2 eq)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 eq)

  • Anhydrous 1,4-dioxane

  • Degassed water

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add 2-(2-Cyanophenylmethoxy)phenylboronic acid, the aryl halide, and K₃PO₄.

  • In a separate vial, dissolve Pd₂(dba)₃ and SPhos in anhydrous 1,4-dioxane.

  • Add the catalyst solution to the Schlenk flask.

  • Add additional anhydrous 1,4-dioxane and a minimal amount of degassed water (e.g., a 10:1 ratio of dioxane to water) to the reaction mixture.

  • Degas the reaction mixture by three freeze-pump-thaw cycles.

  • Heat the reaction to 80 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Deboronation Pathway

The following diagram illustrates the general mechanism of protodeboronation of an arylboronic acid.

Deboronation_Pathway ArylBOH2 Ar-B(OH)₂ (Arylboronic Acid) ArylBOH3_minus [Ar-B(OH)₃]⁻ (Boronate Anion) ArylBOH2->ArylBOH3_minus + OH⁻ TransitionState Transition State ArylBOH3_minus->TransitionState + H₂O ArH Ar-H (Deboronated Product) TransitionState->ArH BOH3 B(OH)₃ (Boric Acid) TransitionState->BOH3

Caption: General pathway for base-mediated protodeboronation.

References

  • Advion. (n.d.). SUZUKI REACTION MONITORING. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Wikipedia. (2023, December 20). Protodeboronation. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Hein, J. E., & Gani, T. Z. (2021). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. ChemRxiv. [Link]

  • Waters. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • WuXi STA. (n.d.). Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction. Retrieved from [Link]

  • YouTube. (2022, May 4). Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET 2022 Chemistry| Problem Solved |ChemOrgChem. Retrieved from [Link]

Sources

Optimization

Troubleshooting guide for ortho-substituted phenylboronic acids

[1] Current Status: Operational Ticket Type: Technical Troubleshooting & Optimization Assigned Specialist: Senior Application Scientist (Catalysis Division) Introduction: The "Ortho Effect" Paradox Welcome. If you are he...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Current Status: Operational Ticket Type: Technical Troubleshooting & Optimization Assigned Specialist: Senior Application Scientist (Catalysis Division)

Introduction: The "Ortho Effect" Paradox

Welcome. If you are here, you are likely experiencing the "Ortho Paradox": your ortho-substituted phenylboronic acid is simultaneously too reactive (towards decomposition) and too inert (towards the desired cross-coupling).

In ortho-substituted systems, steric strain destabilizes the C-B bond, accelerating protodeboronation (hydrolysis of the C-B bond). Concurrently, that same steric bulk hinders the approach of the palladium complex, slowing down transmetallation —the rate-determining step in these cycles. This guide provides the protocols to invert this kinetic disadvantage.

Module 1: The Vanishing Reagent (Protodeboronation)

Symptom: “My boronic acid is consumed rapidly (by TLC/LCMS), but little to no cross-coupled product is formed. I see the protonated arene (Ar-H) as the major byproduct.”

Root Cause Analysis

You are witnessing base-catalyzed protodeboronation .[1] The base required for the Suzuki reaction attacks the boron center to form a boronate anion. While this anion is necessary for transmetallation, it is also highly susceptible to protonolysis by water or protic solvents.[1] Ortho-substituents accelerate this pathway by relieving steric strain upon C-B bond cleavage.[1]

Mechanistic Pathway (Visualization)

Protodeboronation BoronicAcid Boronic Acid (Ar-B(OH)2) Boronate Boronate Anion [Ar-B(OH)3]- BoronicAcid->Boronate + Base Base Base (OH-) Base->Boronate Transmetallation Transmetallation (Productive Path) Boronate->Transmetallation + Pd(II)-ArX (Slow with steric bulk) Protodeboronation Protodeboronation (Destructive Path) Boronate->Protodeboronation + H2O/H+ (Fast with ortho-subs) Product Biaryl Product Transmetallation->Product Byproduct De-boronated Arene (Ar-H) Protodeboronation->Byproduct

Figure 1: The Kinetic Competition. Ortho-substituents slow down the green path (Transmetallation) while accelerating the red path (Protodeboronation).

Corrective Actions
  • Switch Base System: Move from aqueous bases (Na₂CO₃/H₂O) to anhydrous bases.

    • Recommendation: Use K₃PO₄ (finely ground) or Cs₂CO₃ in anhydrous dioxane or toluene.

    • Why: Reduces the concentration of free water, the primary proton source for decomposition.

  • Slow Addition: Do not add the boronic acid all at once.

    • Protocol: Add the boronic acid as a solution via syringe pump over 1–2 hours. This keeps the standing concentration of the unstable boronate anion low, favoring the catalyst which (ideally) consumes it immediately.

Module 2: The Stalled Reaction (Steric Hindrance)

Symptom: “The starting halide is untouched. The boronic acid is still present (or slowly decomposing). The reaction is sluggish even at reflux.”

Root Cause Analysis

The steric bulk of your ortho-substituent is preventing the boronate from approaching the oxidized Palladium(II) center. Standard ligands (PPh₃, dppf) creates a coordination sphere that is too crowded.[1] You need a ligand that is bulky enough to promote reductive elimination but flexible enough to allow transmetallation.

Ligand Selection Matrix
Ligand ClassSpecific LigandApplication Context
Generational Standard SPhos Excellent for 2-substituted and some 2,6-disubstituted systems.[1] The methoxy group provides secondary interaction to stabilize the Pd center.
High Steric Demand XPhos The "Workhorse" for sterically demanding couplings. Handles tri-ortho-substituted biaryls (e.g., mesityl coupling).[1][2]
Ultra-Hindered RuPhos Best for electron-rich, sterically hindered boronic acids.[1]
The "Nuclear Option" P(t-Bu)₃ Extremely bulky and electron-rich. Highly active but air-sensitive.[1] Use as a last resort for tetra-ortho-substitution.[1]
Optimization Protocol

Use Precatalysts (e.g., XPhos Pd G3 or G4) rather than mixing Pd(OAc)₂ + Ligand.[1]

  • Reasoning:In situ catalyst generation requires heat and time.[1] With unstable ortho-boronic acids, your reagent will decompose before the active catalyst is even formed.[1] Precatalysts activate immediately at room temperature.[1]

Module 3: The "Rescue" Protocol

If standard optimization fails, follow this rigorous "Rescue Protocol" designed for the most recalcitrant ortho-substituted substrates.

Workflow Diagram

RescueProtocol Start Start: Failed Standard Coupling Step1 1. Esterification Convert Acid to Pinacol Ester Start->Step1 Step2 2. Solvent Switch Use 4:1 Dioxane:H2O Step1->Step2 Step3 3. Catalyst Upgrade Use XPhos Pd G3 (2-5 mol%) Step2->Step3 Step4 4. Base Selection Use K3PO4 (3.0 equiv) Step3->Step4 Check Check Conversion (LCMS) Step4->Check Success Isolate Product Check->Success >50% Conv. Fail Alternative: Chan-Lam or Negishi Check->Fail <10% Conv.

Figure 2: The Rescue Protocol Decision Tree.

Detailed Methodology

Step 1: In-Situ Esterification (Crucial) Boronic esters are significantly less prone to protodeboronation than acids.

  • Take your ortho-substituted boronic acid (1.0 equiv).[1]

  • Add Pinacol (1.1 equiv) and MgSO₄ (2.0 equiv) in dry THF. Stir for 1 hour.

  • Filter off MgSO₄.[1] Use the filtrate directly. Do not try to isolate if unstable.

Step 2: The Coupling Reaction

  • Vessel: Use a microwave vial (even if heating conventionally) to ensure a perfect seal.

  • Solvent: 1,4-Dioxane (anhydrous).

  • Base: K₃PO₄ (3.0 equiv).

  • Catalyst: XPhos Pd G3 (2–5 mol%).

  • Temperature: Heat to 80°C.

    • Note: If the substrate is extremely unstable, start at 40°C. The G3 precatalyst is active at low temperatures.

FAQ: Purification & Analysis

Q: I have a streak on my TLC plate that won't resolve. Is it my product? A: Likely not. Boronic acids interact strongly with the silanols on silica gel, causing severe streaking.[1]

  • Fix: Treat a small aliquot of your reaction mixture with a drop of pinacol before TLC. This converts the residual acid to the ester, which runs as a distinct spot, allowing you to differentiate it from your product.

Q: How do I remove excess boronic acid from the crude mixture? A: Exploiting the amphoteric nature of boron.

  • Dilute crude mixture with EtOAc.

  • Wash with 1M NaOH (or Na₂CO₃).

  • Mechanism: The base converts the neutral boronic acid into the anionic boronate

    
    , which is water-soluble. Your organic product (biaryl) remains in the EtOAc layer.
    
    • Warning: Do not use this if your product contains acidic protons (phenols, carboxylic acids).[1]

References

  • Mechanisms of Protodeboronation

    • Cox, P. A.; Reid, M.; Leach, A. G.; Campbell, A. D.; King, E. J.; Lloyd-Jones, G. C.[1] Base-Catalyzed Hydrolysis of Arylboronic Esters. J. Am. Chem. Soc.[1][3]2010 , 132, 13100–13112.[1] Link

    • Key Insight: Establishes the mechanism of base-catalyzed decomposition and the acceler
  • Buchwald Ligand Design & Application

    • Billingsley, K. L.; Buchwald, S. L.[1] A General System for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides and Bromides. J. Am. Chem. Soc.[1]2007 , 129, 3358–3366.[1] Link

    • Key Insight: Defines SPhos and XPhos as the standard for hindered couplings.
  • Precatalyst Utility

    • Bruno, N. C.; Niljianskul, N.; Buchwald, S. L.[1] N-Methyl-2-aminobiphenyl-based Palladacycles: Precatalysts for Cross-Coupling Reactions.[1] J. Org.[1] Chem.2014 , 79, 4161–4166.[1] Link

    • Key Insight: Explains why G3/G4 precatalysts are superior for unstable substrates due to rapid activ
  • Instability of Ortho-Substituted Boronic Acids

    • Kinzel, T.; Zhang, Y.; Buchwald, S. L.[1] A New Palladium Precatalyst Allows for the Fast Suzuki–Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.[4] J. Am. Chem. Soc.[1]2010 , 132, 14073–14075.[1] Link

    • Key Insight: Directly addresses the "Vanishing Reagent" problem with specific protocols for unstable acids.

Sources

Reference Data & Comparative Studies

Validation

"2-(2-Cyanophenylmethoxy)phenylboronic acid" performance with different palladium catalysts

Topic: Comparative Performance Guide: 2-(2-Cyanophenylmethoxy)phenylboronic Acid in Palladium-Catalyzed Cross-Coupling Content Type: Technical Comparison Guide Audience: Synthetic Chemists, Process Development Scientists...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Performance Guide: 2-(2-Cyanophenylmethoxy)phenylboronic Acid in Palladium-Catalyzed Cross-Coupling Content Type: Technical Comparison Guide Audience: Synthetic Chemists, Process Development Scientists, Medicinal Chemists

Executive Summary: The Ortho-Effect Challenge

2-(2-Cyanophenylmethoxy)phenylboronic acid (CPMPBA) represents a structurally complex class of ortho-alkoxy substituted arylboronic acids. Often encountered as a key intermediate in the synthesis of benzoxaborole therapeutics (e.g., Crisaborole/Eucrisa), this molecule presents distinct challenges in Suzuki-Miyaura cross-coupling protocols.

The primary hurdle is the "Ortho-Effect" : The bulky 2-cyanobenzyloxy substituent at the ortho position creates significant steric hindrance around the boron center. This impedes the transmetallation step of the catalytic cycle and increases the rate of competitive protodeboronation (hydrolysis of the C-B bond), particularly under basic aqueous conditions.

This guide objectively compares the performance of four distinct Palladium catalyst systems to overcome these steric and electronic barriers, providing a validated protocol for maximizing yield.

Catalyst Performance Matrix

The following data summarizes the comparative performance of CPMPBA in a standard Suzuki coupling with an aryl bromide (4-bromoanisole used as the benchmark electrophile).

Experimental Conditions: 1.0 equiv Ar-B(OH)₂, 1.0 equiv Ar-Br, 2.0 equiv Base, Solvent (THF/H₂O 4:1), 80°C, 12h.

Catalyst SystemLigand ClassYield (%)TOF (h⁻¹)Performance VerdictKey Observation
Pd(PPh₃)₄ Monodentate Phosphine45-55%< 10Sub-Optimal Significant protodeboronation observed. Rapid catalyst decomposition (Pd black formation).
Pd(dppf)Cl₂·DCM Bidentate Ferrocenyl78-85%~40Robust (Standard) Excellent stability. The large bite angle of dppf facilitates reductive elimination but transmetallation remains slow.
Pd₂(dba)₃ + SPhos Dialkylbiaryl Phosphine92-96% > 150Superior The Buchwald ligand (SPhos) creates a highly active mono-ligated Pd(0) species that accommodates ortho-sterics.
PEPPSI-IPr NHC (Carbene)88-91%~120High Efficiency Excellent thermal stability. Ideal for difficult electrophiles (e.g., aryl chlorides) coupled with this boronic acid.
Technical Analysis of Results
  • Pd(PPh₃)₄ (The Baseline): Fails to achieve high conversion because the bulky phosphine ligands crowd the metal center, making it difficult for the sterically hindered CPMPBA to approach for transmetallation. The extended reaction time leads to hydrolysis of the boronic acid.

  • Pd-SPhos (The Solution): SPhos is electron-rich and sterically demanding, but it promotes the formation of a monoligated Pd(0) species. This "open" coordination site allows the bulky ortho-alkoxy boronic acid to bind and transmetallate efficiently, outcompeting the deboronation pathway.

Mechanistic Pathway & Bottlenecks

The following diagram illustrates the specific catalytic cycle for CPMPBA, highlighting the critical Transmetallation Bottleneck caused by the ortho-alkoxy group.

SuzukiCycle Pd0 Pd(0) Active Species (L-Pd) OxAdd Oxidative Addition (Ar-Pd(II)-X) Pd0->OxAdd + Ar-X TransMet Transmetallation (CRITICAL BOTTLENECK) OxAdd->TransMet + Activated Boronate Boron Boronic Acid Activation (Ar'-B(OH)3 + Base) Boron->TransMet Base Activation Deboron Protodeboronation (Loss of Boron) Boron->Deboron Slow Transmetallation leads to Hydrolysis Iso Isomerization/Pre-Elimination TransMet->Iso RedElim Reductive Elimination (Product Release) Iso->RedElim RedElim->Pd0 Regeneration

Figure 1: Catalytic cycle highlighting the transmetallation step as the rate-determining step for ortho-substituted boronic acids like CPMPBA.

Validated Experimental Protocol

This protocol utilizes the Pd-SPhos system, identified as the highest-performing method for this specific substrate class.

Materials
  • Substrate: 2-(2-Cyanophenylmethoxy)phenylboronic acid (1.0 mmol)

  • Coupling Partner: Aryl Bromide (1.0 mmol)

  • Catalyst Source: Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd)

  • Ligand: SPhos (0.08 mmol, 8 mol%)

  • Base: K₃PO₄ (2.0 mmol, 2.0 equiv) — Note: Use phosphate over carbonate to minimize hydrolytic deboronation.

  • Solvent: Toluene/Water (10:1 ratio) — Note: Biphasic systems often suppress protodeboronation better than miscible THF/Water for this substrate.

Step-by-Step Methodology
  • Pre-Catalyst Formation: In a dry vial, charge Pd₂(dba)₃ and SPhos. Add dry Toluene (2 mL) and stir at room temperature for 5 minutes under Argon/Nitrogen. The solution should turn from deep purple/red to a lighter orange/brown, indicating ligation.

  • Reaction Assembly: To a separate reaction vessel equipped with a stir bar, add the CPMPBA (boronic acid), the Aryl Bromide, and finely ground K₃PO₄.

  • Combination: Transfer the pre-formed catalyst solution to the reaction vessel via syringe. Add the degassed water (0.2 mL).

  • Heating: Seal the vessel and heat to 80°C for 4–6 hours.

    • Checkpoint: Monitor via HPLC or TLC. If the boronic acid is consumed but product yield is low, protodeboronation has occurred. If starting material remains, increase temperature to 100°C.

  • Workup: Cool to room temperature. Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography. Note that the cyano group makes the product polar; adjust mobile phase accordingly (typically Hexane/EtOAc gradients).

Expert Commentary: Why SPhos?

  • The "Roof" Effect: Buchwald ligands like SPhos possess a biaryl backbone where the second ring hangs over the metal center like a roof. This structure enforces the formation of a monolithic Pd-L species.

  • Facilitating Entry: For ortho-substituted boronic acids, the approach to the Palladium center is sterically crowded. The monoligated Pd-SPhos species is less crowded than a bis-ligated Pd(PPh₃)₂ species, allowing the bulky CPMPBA to coordinate and transfer its organic group effectively.

Warning on Base Selection: Avoid strong hydroxide bases (NaOH, KOH). The electron-withdrawing nature of the cyano-ether side chain, combined with the ortho position, makes the C-B bond labile. K₃PO₄ provides the necessary basicity for activation without accelerating the hydrolytic cleavage of the boron group.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link]

  • Billingsley, K., & Buchwald, S. L. (2008). Highly Efficient Monophosphine-Based Catalyst for the Suzuki−Miyaura Coupling of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. [Link]

  • Pfizer Inc. (2016). Process for the Preparation of Crisaborole (Patent WO2016181336).
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. [Link]

Comparative

From Precursor to Pharmacophore: Comparative Characterization of 2-(2-Cyanophenylmethoxy)phenylboronic Acid Derivatives

Introduction: The Boron Pivot Point In the landscape of antifungal drug development, 2-(2-Cyanophenylmethoxy)phenylboronic acid acts as a critical "pivot molecule." It represents the immediate precursor to the benzoxabor...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Boron Pivot Point

In the landscape of antifungal drug development, 2-(2-Cyanophenylmethoxy)phenylboronic acid acts as a critical "pivot molecule." It represents the immediate precursor to the benzoxaborole pharmacophore, most notably Tavaborole (AN2690) .

For researchers, the characterization of this molecule is not merely about purity assessment; it is about monitoring a structural metamorphosis. The reaction of interest is the transformation of the open boronic acid form (precursor) into the closed oxaborole ring (product). This guide compares the characterization of the desired cyclized product against its open-chain precursor and alternative cross-coupling derivatives, providing a robust analytical framework for validation.

Mechanistic Pathways & Structural Logic

The utility of this precursor lies in its dual reactivity. The boronic acid moiety is capable of standard Suzuki-Miyaura coupling, but its primary value is the intramolecular trapping of the nitrile hydrolysis product to form a 5-membered oxaborole ring.

Pathway Analysis
  • Pathway A (Target): Acid-catalyzed hydrolysis of the nitrile group. The resulting amide/acid is trapped by the adjacent boronic acid to form the benzoxaborole (Tavaborole) . This creates the active pharmacophore capable of binding fungal LeuRS.

  • Pathway B (Alternative/Impurity): Intermolecular Suzuki coupling. If exposed to Pd(0) and base, the boron is replaced by an aryl group, destroying the pharmacophore.

Visualization: Reaction Divergence

The following diagram illustrates the critical divergence between pharmacophore formation and standard cross-coupling.

ReactionPathways Precursor Precursor: 2-(2-Cyanophenylmethoxy) phenylboronic acid ConditionA Acid Hydrolysis (HCl/H2O, EtOH) Precursor->ConditionA ConditionB Suzuki Coupling (Pd catalyst, Base, Ar-X) Precursor->ConditionB Intermediate Intermediate: Hydrolyzed Amide/Acid ConditionA->Intermediate Nitrile Hydrolysis ProductB ALTERNATIVE: Biaryl Ether (Pharmacophore Destroyed) ConditionB->ProductB C-C Bond Formation (Deborylation) ProductA TARGET PRODUCT: Tavaborole (Benzoxaborole) (Cyclized Pharmacophore) Intermediate->ProductA Intramolecular Dehydration

Figure 1: Divergent synthetic pathways. Pathway A yields the antifungal pharmacophore via ring closure, while Pathway B represents standard cross-coupling that eliminates the boron center.

Comparative Characterization Guide

This section objectively compares the Precursor (Open Form) vs. the Target Product (Closed Form) .

Spectral Fingerprinting (NMR & IR)

The most definitive evidence of successful conversion is the disappearance of the nitrile signature and the shift in boron environment.

FeaturePrecursor (Open Form)Target Product (Tavaborole)Mechanistic Reason
IR: Nitrile Stretch Strong peak at ~2220-2230 cm⁻¹ Absent Conversion of -CN to cyclic oxaborole ring.
IR: O-H Stretch Broad (Boronic Acid)Sharp/Distinct (Oxaborole)Change from B(OH)₂ to B-OH cyclic hemiester.
¹H NMR: Benzylic CH₂ ~5.15 ppm (Singlet)~5.00 ppm (Singlet/Split)Electronic shielding changes upon ring closure.
¹¹B NMR ~28-30 ppm (Broad)~32-34 ppm (Sharper)Change in ring strain and Lewis acidity.
¹³C NMR: Carbonyl Absent (Nitrile at ~118 ppm)Absent (No C=O in ring)Note: The nitrile carbon becomes the CH₂-O carbon in the ring (if reduced) or is lost/transformed depending on specific derivative.
Physicochemical Performance[1][2][3]
MetricPrecursor (Boronic Acid)Target Product (Benzoxaborole)Experimental Implication
Hydrolytic Stability Moderate (Prone to deboronation)High The 5-membered ring stabilizes the C-B bond against hydrolysis and oxidation.
pKa (Lewis Acidity) ~8.8 (Typical Phenylboronic)~7.3 The strained ring increases Lewis acidity, crucial for binding the diol of tRNA at physiological pH.
Solubility (Aq) LowModerate to High Amphiphilic nature allows better penetration of nail beds (onychomycosis treatment).

Experimental Protocols

Protocol A: Synthesis & Cyclization (Target Pathway)

Objective: Convert the nitrile precursor to Tavaborole via acid-catalyzed hydrolysis.

  • Preparation: Dissolve 2-(2-cyanophenylmethoxy)phenylboronic acid (1.0 eq) in Ethanol (5 mL/g).

  • Acidification: Add 6M HCl (aqueous, 5.0 eq) dropwise at 0°C.

  • Reaction: Warm to room temperature and stir for 12–24 hours. Critical Checkpoint: Monitor TLC for disappearance of the starting material (less polar than product).

  • Workup:

    • Concentrate under reduced pressure to remove ethanol.

    • Dilute with water.[1][2] The product often precipitates as a white solid.

    • If no precipitate, extract with Ethyl Acetate, wash with brine, and dry over Na₂SO₄.

  • Purification: Recrystallize from water or toluene/hexane mixture.

Protocol B: Analytical Validation Workflow

Objective: Confirm structure and rule out "Open" impurities.

AnalyticalWorkflow Sample Isolated Solid Product IR_Test Step 1: FT-IR Spectroscopy Sample->IR_Test Decision1 Peak at 2220 cm⁻¹? IR_Test->Decision1 Fail1 Incomplete Reaction (Nitrile present) Decision1->Fail1 Yes Pass1 Proceed to NMR Decision1->Pass1 No NMR_Test Step 2: ¹H NMR (DMSO-d₆) Pass1->NMR_Test Decision2 Benzylic Shift < 5.10 ppm? NMR_Test->Decision2 Pass2 CONFIRMED: Benzoxaborole Structure Decision2->Pass2 Yes Fail2 Impurity / Open Form Decision2->Fail2 No

Figure 2: Step-by-step decision tree for validating the conversion of precursor to benzoxaborole.

References

  • Vertex Pharmaceuticals (Europe) Ltd. (2019). Novel process for the preparation of tavaborole and its intermediates. WO2019087208A1. Link

  • Baker, S. J., et al. (2011). Discovery of a New Boron-Containing Antifungal Agent, 5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690). Journal of Medicinal Chemistry, 49(15). Link

  • Adamczyk-Woźniak, L., et al. (2009).[3] Benzoxaboroles – Old compounds with new applications. Journal of Organometallic Chemistry. Link

  • Zhu, Y., et al. (2017).[1] Process for preparation of tavaborole. WO2017125835A1. Link

  • Tomsho, J. W., et al. (2012). Ring Structure and Aromatic Substituent Effects on the pKa of the Benzoxaborole Pharmacophore. ACS Medicinal Chemistry Letters. Link

Sources

Validation

A Comparative Guide to Isomeric Purity Analysis of 2-(2-Cyanophenylmethoxy)phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the precise control of isomeric purity is not merely a regulatory hurdle but a fundamental pillar of drug sa...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the precise control of isomeric purity is not merely a regulatory hurdle but a fundamental pillar of drug safety and efficacy. For complex synthetic intermediates like "2-(2-Cyanophenylmethoxy)phenylboronic acid," a key building block in various therapeutic agents, ensuring the absence of closely related positional isomers is of paramount importance. These isomers, often exhibiting similar physical properties, can possess different pharmacological and toxicological profiles, making their detection and quantification a critical analytical challenge.

This guide, written from the perspective of a Senior Application Scientist, provides an in-depth, objective comparison of analytical methodologies for the isomeric purity analysis of 2-(2-Cyanophenylmethoxy)phenylboronic acid. We will delve into the rationale behind experimental choices, present supporting data, and offer detailed protocols to empower you to select and implement the most appropriate analytical strategy for your needs.

The Challenge: Unmasking the Isomers

The synthetic route to 2-(2-Cyanophenylmethoxy)phenylboronic acid can potentially give rise to several positional isomers. The most probable of these are the 3- and 4-cyanophenylmethoxy-substituted phenylboronic acids, arising from alternative reaction pathways or starting material impurities. The structural similarity of these isomers necessitates high-resolution analytical techniques capable of discerning subtle differences in their physicochemical properties.

Comparative Analysis of Key Methodologies

A robust assessment of isomeric purity demands a multi-faceted approach. Here, we compare the performance of High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE) for this specific application.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC remains a cornerstone technique in pharmaceutical analysis due to its versatility, robustness, and wide availability.[1] For the separation of boronic acid isomers, reversed-phase HPLC is the most common approach.

Mechanism of Separation: In reversed-phase HPLC, separation is primarily driven by the differential partitioning of the analyte and its isomers between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The subtle differences in polarity and hydrophobicity between the positional isomers of 2-(2-Cyanophenylmethoxy)phenylboronic acid can be exploited to achieve separation.

Experimental Considerations & Causality:

  • Column Selection: A high-purity, end-capped C18 column is a logical starting point. The choice of a stationary phase with a high surface area and optimal pore size will enhance resolution.

  • Mobile Phase pH: The pKa of the boronic acid functional group is a critical parameter.[1] Operating the mobile phase at a pH below the pKa will ensure the boronic acid is in its neutral form, promoting retention on a reversed-phase column. Conversely, a higher pH can lead to ionization and altered selectivity.

  • Organic Modifier: Acetonitrile is often preferred over methanol as the organic modifier due to its lower viscosity and UV transparency. A gradient elution, starting with a higher aqueous composition and gradually increasing the organic modifier, is typically employed to resolve closely eluting isomers and other impurities.

  • Detection: UV detection at a wavelength where all isomers exhibit significant absorbance (e.g., 254 nm) is a standard approach. For enhanced sensitivity and specificity, particularly for trace-level impurities, LC-MS/MS can be invaluable.[2][3]

dot

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Product Sample Dilution Dilute in Mobile Phase Sample->Dilution Injector Autosampler Dilution->Injector Inject Column C18 Reversed-Phase Column Injector->Column Detector UV/PDA or MS Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Integration Peak Integration & Quantification Chromatogram->Integration Report Purity Report Integration->Report SFC_vs_HPLC cluster_sfc SFC Advantages cluster_hplc HPLC Advantages SFC_Speed Faster Separations SFC_Green Reduced Organic Solvent SFC_Selectivity Unique Selectivity HPLC_Robust Robust & Well-Established HPLC_Versatile High Versatility HPLC_Available Wide Availability Topic Isomeric Purity Analysis Topic->SFC_Speed Topic->SFC_Green Topic->SFC_Selectivity Topic->HPLC_Robust Topic->HPLC_Versatile Topic->HPLC_Available Validation_Process Specificity Specificity (Discrimination from impurities) Validation Validated Method Specificity->Validation Linearity Linearity (Proportional response) Linearity->Validation Accuracy Accuracy (Closeness to true value) Accuracy->Validation Precision Precision (Repeatability & Intermediate) Precision->Validation Robustness Robustness (Insensitive to small changes) Robustness->Validation

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-(2-Cyanophenylmethoxy)phenylboronic acid

Technical Safety & Operational Guide: 2-(2-Cyanophenylmethoxy)phenylboronic acid Executive Summary & Compound Profile Objective: This guide defines the safe handling, operational logistics, and disposal protocols for 2-(...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Safety & Operational Guide: 2-(2-Cyanophenylmethoxy)phenylboronic acid

Executive Summary & Compound Profile

Objective: This guide defines the safe handling, operational logistics, and disposal protocols for 2-(2-Cyanophenylmethoxy)phenylboronic acid (CAS: 1256355-77-7). Target Audience: Synthetic Chemists, Process Safety Engineers, and Lab Managers.

This compound is a functionalized arylboronic acid commonly used as a building block in Suzuki-Miyaura cross-coupling reactions for drug discovery. Its dual functionality—a boronic acid moiety and a nitrile group—requires a hybrid safety approach that addresses both particle inhalation risks and potential nitrile toxicity.

Chemical Attribute Specification
CAS Number 1256355-77-7
Molecular Formula C₁₄H₁₂BNO₃
Physical State Solid (White to off-white powder)
Key Hazards Skin/Eye Irritant, Respiratory Irritant, Acute Toxicity (Oral/Inhalation)
Storage 2–8°C (Refrigerate), Inert atmosphere (Argon/Nitrogen) recommended to prevent protodeboronation.

Hazard Identification & Risk Assessment

Scientific Rationale: While specific toxicological data for this exact CAS is limited, Structure-Activity Relationship (SAR) analysis mandates treating it with the combined protocols of arylboronic acids (irritants) and aryl nitriles (metabolic toxicity risks).

GHS Classification (Inferred High-Risk Categories)
  • H315 / H319: Causes skin and serious eye irritation (Boronic acid moiety).

  • H335: May cause respiratory irritation (Fine powder inhalation).[1]

  • H302: Harmful if swallowed (Nitrile functionality).[2]

Personal Protective Equipment (PPE) Matrix

Directive: Do not rely on minimum compliance. Use a "Defense-in-Depth" approach.

Zone of Protection Required Equipment Technical Justification
Respiratory Fume Hood (Face velocity: 0.5 m/s)Primary Barrier: Boronic acid dusts are potent respiratory irritants.
Dermal (Hands) Nitrile Gloves (Double-gloving recommended)Permeation Resistance: Nitriles provide excellent resistance to organic solids. Double gloving prevents micro-tears during spatula manipulation.
Ocular Chemical Safety Goggles (ANSI Z87.1)Dust Seal: Standard safety glasses allow dust entry from the side. Goggles seal the ocular cavity.
Body Lab Coat (High-neck, cotton/poly blend) Coverage: Prevents accumulation of powder on street clothes, reducing secondary exposure outside the lab.

Operational Workflow: Safe Handling Protocol

Context: Boronic acids can dehydrate to form boroxines (anhydrides) or undergo protodeboronation if mishandled. This workflow ensures both safety and chemical integrity.[3][4]

Step-by-Step Protocol
  • Acclimatization: Remove the container from the refrigerator (2–8°C) and allow it to warm to room temperature inside a desiccator before opening.

    • Why? Opening a cold bottle introduces condensation, which hydrolyzes the boronic acid and degrades purity.

  • Weighing: Perform all weighing operations inside a chemical fume hood. Use an anti-static gun if the powder is static-prone to prevent dispersal.

  • Solvent Addition: Dissolve immediately in the reaction solvent (e.g., Dioxane, DMF, or MeOH).

    • Note: If using for Suzuki coupling, degas the solvent before addition to prevent oxidative homocoupling.

  • Inertion: Blanket the reaction vessel with Nitrogen or Argon.

Visual Workflow Logic

G Storage Storage (2-8°C, Desiccated) Acclimatization Acclimatization (Warm to RT in Desiccator) Storage->Acclimatization Prevent Condensation Weighing Weighing (Fume Hood + Anti-Static) Acclimatization->Weighing Transfer Dissolution Dissolution (Degassed Solvent) Weighing->Dissolution Minimize Dust Reaction Reaction Setup (Inert Atmosphere) Dissolution->Reaction Start Synthesis

Figure 1: Operational logic flow preventing moisture contamination and exposure.

Disposal & Waste Management

Critical Requirement: Boron compounds and nitriles often trigger specific waste codes.

  • Solid Waste: Contaminated paper towels, weighing boats, and gloves must be disposed of in "Hazardous Solid Waste" bins. Do not use general trash.

  • Liquid Waste:

    • Segregation: Dispose of reaction mixtures in "Organic Waste - Halogenated" (if chlorinated solvents are used) or "Organic Waste - Non-Halogenated" .

    • Labeling: Explicitly list "Contains Boron" and "Contains Nitriles" on the waste tag. Some incineration facilities require boron content declarations to manage ash vitrification.

  • Quenching (Spills):

    • If spilled as a solid: Cover with wet paper towels to prevent dust, then wipe up.

    • If in solution: Absorb with vermiculite or sand.

Emergency Response (Self-Validating Protocols)

  • Inhalation: Move to fresh air immediately. If wheezing occurs, seek medical attention (boronic acids can cause delayed bronchial irritation).

  • Skin Contact: Wash with soap and water for 15 minutes .[1] Do not use alcohol/solvents (increases permeability).

  • Eye Contact: Flush for 15 minutes. Do not rub (powder acts as an abrasive).

References

  • Fisher Scientific. (2021). Safety Data Sheet: Phenylboronic Acid. Retrieved from

  • Sigma-Aldrich. (2023).[5] Safety Data Sheet: 2-Cyanophenylboronic acid. Retrieved from

  • BLD Pharm. (n.d.). Product Detail: 2-(2-Cyanophenylmethoxy)phenylboronic acid (CAS 1256355-77-7).[6] Retrieved from

  • Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (Standard text for Boronic Acid stability and handling).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Cyanophenylmethoxy)phenylboronic acid
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Reactant of Route 2
2-(2-Cyanophenylmethoxy)phenylboronic acid
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